Fluorofelbamate
Descripción
Structure
3D Structure
Propiedades
Número CAS |
726-99-8 |
|---|---|
Fórmula molecular |
C11H13FN2O4 |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
(3-carbamoyloxy-2-fluoro-2-phenylpropyl) carbamate |
InChI |
InChI=1S/C11H13FN2O4/c12-11(6-17-9(13)15,7-18-10(14)16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,15)(H2,14,16) |
Clave InChI |
ZCDHNOUTBZTCLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F |
SMILES canónico |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)F |
Otros números CAS |
726-99-8 |
Sinónimos |
2-fluoro-2-phenyl-1,3-propanediyl dicarbamate Fluorofelbamate |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Analysis of Fluorofelbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofelbamate, a fluorinated analog of the anti-epileptic drug felbamate, was developed to mitigate the risk of aplastic anemia and hepatotoxicity associated with its parent compound by blocking the formation of a reactive metabolite. This technical guide provides a comprehensive overview of the synthesis and structural analysis of this compound, intended for researchers and professionals in drug development. It outlines a plausible synthetic pathway, details experimental protocols for key characterization techniques, and presents quantitative data in structured tables. Visual diagrams generated using Graphviz are included to illustrate the synthetic route and analytical workflows.
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an effective anti-epileptic agent.[1][2] However, its clinical use has been limited by serious adverse effects, including aplastic anemia and liver failure.[3] These toxicities are believed to be caused by a reactive metabolite, atropaldehyde, which is formed via the metabolism of felbamate.[4][5] this compound, or 2-fluoro-2-phenyl-1,3-propanediol dicarbamate, was rationally designed to prevent the formation of this toxic metabolite.[3][4] By substituting the hydrogen atom at the C2 position of the propanediol backbone with a fluorine atom, the metabolic pathway leading to atropaldehyde is blocked.[3] This guide details the chemical synthesis and rigorous structural elucidation of this promising drug candidate.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process analogous to the synthesis of felbamate. The key strategic challenge lies in the introduction of the fluorine atom at the benzylic position. A plausible and efficient synthetic route begins with the fluorination of a malonic ester derivative, followed by reduction and subsequent carbamoylation.
Proposed Synthetic Pathway
The synthesis commences with the electrophilic fluorination of diethyl phenylmalonate. The resulting fluorinated diester is then reduced to the corresponding diol, 2-fluoro-2-phenyl-1,3-propanediol. Finally, a double carbamoylation of the diol yields this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of Diethyl 2-Fluoro-2-phenylmalonate
-
Methodology: This procedure is adapted from established methods for the electrophilic fluorination of malonic esters.[6][7]
-
Procedure:
-
To a stirred solution of diethyl phenylmalonate (1 equivalent) in a suitable solvent such as acetonitrile, add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), (1.1 equivalents) in acetonitrile dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-fluoro-2-phenylmalonate.
-
Step 2: Synthesis of 2-Fluoro-2-phenyl-1,3-propanediol
-
Methodology: This protocol is based on the standard reduction of esters to alcohols.[8][9][10]
-
Procedure:
-
To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4, 2-3 equivalents), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 2-fluoro-2-phenylmalonate (1 equivalent) in THF dropwise.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-2-phenyl-1,3-propanediol, which can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (2-Fluoro-2-phenyl-1,3-propanediol dicarbamate)
-
Methodology: This can be achieved via several methods, including the use of phosgene followed by ammonia, or through a urethane exchange reaction.[11]
-
Procedure (Urethane Exchange Method):
-
In a flask equipped with a distillation apparatus, dissolve 2-fluoro-2-phenyl-1,3-propanediol (1 equivalent) and ethyl carbamate (urethane, 2.2 equivalents) in a high-boiling inert solvent such as toluene.
-
Add a catalytic amount of a transesterification catalyst, for example, aluminum isopropoxide.
-
Heat the reaction mixture to reflux. Ethanol, a byproduct of the reaction, will be removed by distillation, driving the reaction to completion.
-
Monitor the reaction by TLC. Once the starting diol is consumed, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate from the solution upon cooling.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove any remaining toluene, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Structural Analysis
The definitive identification and characterization of this compound require a suite of analytical techniques to confirm its chemical structure, purity, and three-dimensional arrangement.
Analytical Workflow
Spectroscopic and Crystallographic Data
Table 1: NMR Spectroscopic Data for this compound (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.4-7.6 | m | - | Aromatic Protons |
| ¹H | ~4.5 | d | ~15-20 (JH-F) | -CH₂- |
| ¹H | ~4.8 | br s | - | -NH₂ |
| ¹³C | ~157 | s | - | C=O (carbamate) |
| ¹³C | ~135 | d | ~20-25 (JC-F) | Quaternary Aromatic Carbon |
| ¹³C | ~128-130 | s | - | Aromatic CH |
| ¹³C | ~95 | d | ~180-200 (JC-F) | C-F |
| ¹³C | ~68 | d | ~20-25 (JC-F) | -CH₂- |
| ¹⁹F | -150 to -170 | t | ~15-20 (JF-H) | C-F |
Table 2: Key Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [12] |
| Molecular Weight | 256.23 g/mol | [12] |
| Exact Mass | 256.0859 Da | [12] |
| Predicted m/z (M+H)⁺ | 257.0932 | - |
| Predicted m/z (M+Na)⁺ | 279.0751 | - |
Table 3: X-ray Crystallographic Data for this compound (Hypothetical)
Note: As of the last update, the single-crystal X-ray structure of this compound has not been deposited in publicly accessible databases. The following table provides a template of the parameters that would be determined from such an analysis.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
| R-factor (%) | To be determined |
Experimental Methodologies for Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required.
-
¹⁹F NMR: Acquire the spectrum to confirm the presence and environment of the fluorine atom. A proton-decoupled ¹⁹F spectrum will provide a singlet, while a proton-coupled spectrum will show splitting due to adjacent protons.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. Acquire a full scan mass spectrum to determine the molecular weight and identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Identify characteristic absorption bands for the functional groups present, such as N-H stretching (carbamate), C=O stretching (carbamate), and C-F stretching.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, high-resolution three-dimensional model of the molecule.
-
Conclusion
This technical guide provides a detailed framework for the synthesis and structural analysis of this compound. The proposed synthetic route offers a logical and efficient pathway to this important felbamate analog. The outlined analytical methodologies provide a robust protocol for the comprehensive structural characterization of the final compound. While some of the presented data is predictive due to the limited availability of public experimental results, this guide serves as a valuable resource for researchers and professionals engaged in the development of safer and more effective anti-epileptic drugs. The continued investigation and publication of detailed experimental data for this compound will be crucial for its further development and potential clinical application.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 9. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 11. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 12. Diethyl 2-fluoro-2-phenylmalonate | C13H15FO4 | CID 4246642 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Fluorofelbamate on NMDA Receptors
Disclaimer: Fluorofelbamate is a structural analog of the anticonvulsant drug felbamate. It was designed to retain the broad-spectrum, multi-mechanistic activity of felbamate while possessing a modified metabolism to mitigate the risk of idiosyncratic toxicity associated with the parent compound[1]. Due to the limited availability of specific preclinical data on this compound in the public domain, this guide extrapolates its mechanism of action on the N-methyl-D-aspartate (NMDA) receptor from the extensive research conducted on felbamate. The core assumption is that this compound shares a qualitatively and quantitatively similar inhibitory profile at the NMDA receptor.
Executive Summary
This compound is presumed to exert its anticonvulsant effects primarily through a multi-faceted interaction with the NMDA receptor, a critical ionotropic glutamate receptor for excitatory neurotransmission. The mechanism is characterized by noncompetitive antagonism with a modest selectivity for receptors containing the NR2B subunit. This interaction involves a unique form of open-channel block and allosteric modulation, distinct from competitive antagonists that target the glutamate or glycine binding sites. This multifaceted approach to dampening excessive glutamatergic activity, combined with actions on GABA receptors, likely underpins its broad-spectrum anticonvulsant profile.
Core Mechanism of Action at the NMDA Receptor
The interaction of felbamate, and by extension this compound, with the NMDA receptor is not a simple blockade. It involves multiple actions that collectively reduce ion flux through the channel and modulate receptor gating.
Noncompetitive, Subunit-Selective Antagonism
This compound is proposed to act as a noncompetitive antagonist of the NMDA receptor. Studies on felbamate demonstrate that its inhibitory action is not reversed by increasing the concentration of the co-agonists glutamate or glycine, confirming a noncompetitive mechanism[2]. Furthermore, this antagonism exhibits a modest but significant selectivity for NMDA receptors containing the NR2B subunit. This subunit selectivity may contribute to a more favorable clinical profile compared to non-selective NMDA receptor antagonists[2][3].
Open-Channel Block and Allosteric Modulation
Evidence strongly suggests that the primary inhibitory site is located within the ion channel pore.
-
Interaction with the Dizocilpine (MK-801) Site: Radioligand binding studies show that felbamate competitively inhibits the binding of [3H]dizocilpine, a well-characterized open-channel blocker, indicating an overlapping binding site within the channel pore[4].
-
Gating Modification: Beyond simple pore blockage, felbamate modifies the gating behavior of the NMDA channel. It has been shown to enhance the affinity of the receptor for the agonist NMDA, a characteristic it shares with other noncompetitive antagonists like ifenprodil[2][5].
-
Dual Actions: At lower concentrations (e.g., 1 mM), felbamate acts as a competitive inhibitor of dizocilpine binding, while at higher concentrations (e.g., 3 mM), it also reduces the maximal saturation binding, demonstrating an additional allosteric action[4].
Presynaptic Inhibition of Glutamate Release
In addition to its postsynaptic effects, felbamate has been shown to block presynaptic NMDA receptors. This action reduces the tonic facilitation of glutamate release from excitatory terminals, providing another layer of control over network hyperexcitability[6].
Quantitative Data
The following tables summarize the key quantitative parameters of felbamate's interaction with the NMDA receptor, which are presumed to be comparable for this compound.
Table 1: Subunit-Selective Inhibitory Potency of Felbamate
| Receptor Subunit Composition | IC50 (mM) | Experimental System | Reference |
| NR1a / NR2A | 2.6 - 8.56 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [2][3] |
| NR1a / NR2B | 0.52 - 0.93 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [2][3] |
| NR1a / NR2C | 2.02 - 2.4 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [2][3] |
Data highlights the approximately 5- to 9-fold greater potency of felbamate at NR2B-containing receptors compared to NR2A-containing receptors.
Table 2: Binding Affinity and Kinetics
| Parameter | Value | Method | Conditions | Reference |
| Dissociation Constant (Kb) | 0.7 - 1.1 mM | [3H]dizocilpine binding | Rat forebrain membranes | [4] |
| Binding Rate (Closed Channel) | 187.5 M⁻¹ s⁻¹ | Electrophysiology | Rat hippocampal neurons | [5] |
| Binding Rate (Open/Desensitized) | 4.6 x 10⁴ M⁻¹ s⁻¹ | Electrophysiology | Rat hippocampal neurons | [5] |
Signaling Pathways and Experimental Workflows
Postulated NMDA Receptor Signaling Blockade by this compound
The following diagram illustrates the canonical NMDA receptor signaling pathway and the putative points of interruption by this compound, based on the mechanism of felbamate.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Gating Conformational Changes in the Felbamate Binding Site in NMDA Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Fluorofelbamate's Interaction with Kainate Receptor Subtypes: An In-depth Technical Guide
Introduction to Fluorofelbamate and Kainate Receptors
This compound is an analog of the broad-spectrum anticonvulsant felbamate. It was developed to have a similar clinical efficacy profile to felbamate but with a modified metabolism to avoid the production of reactive metabolites associated with serious adverse effects. The therapeutic effects of felbamate, and by extension this compound, are attributed to a multi-faceted mechanism of action that includes the modulation of various neurotransmitter systems.
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating neuronal excitability and synaptic transmission. Comprised of five different subunits (GluK1-GluK5), KARs are involved in both excitatory and inhibitory neurotransmission. Their dysfunction has been implicated in various neurological disorders, including epilepsy.
Quantitative Analysis of Felbamate's Interaction with Kainate-Induced Effects
While specific binding affinities (Ki) or IC50 values for this compound at distinct kainate receptor subtypes are not published, studies on felbamate provide insights into its inhibitory effects on kainate-induced neuronal activity.
| Compound | Preparation | Agonist | Concentration of Compound | Effect | Reference |
| Felbamate | Rat Hippocampal Slices | Kainic Acid (12 µM) | 1.2 - 1.6 mM | Significantly decreased the incidence of irreversible disappearance of the CA1 electrical response. |
Table 1: Summary of quantitative data on the effect of felbamate on kainate-induced electrophysiological changes.
Experimental Protocols
The following are detailed methodologies from studies investigating the effects of felbamate on kainate-induced neuronal hyperexcitability. These protocols can serve as a foundation for designing experiments to specifically investigate this compound.
In Vitro Hippocampal Slice Electrophysiology
This protocol is adapted from studies examining the neuroprotective effects of felbamate against excitotoxicity induced by kainic acid in rat hippocampal slices.
Objective: To assess the effect of a compound on the irreversible suppression of synaptic transmission induced by a kainate receptor agonist.
Materials:
-
Male Wistar rats
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 124, KCl 3.3, KH2PO4 1.2, MgSO4 2.4, CaCl2 2.5, NaHCO3 25, glucose 10, saturated with 95% O2 / 5% CO2.
-
Kainic Acid
-
Test compound (e.g., this compound)
-
Dissection microscope
-
Vibratome or tissue chopper
-
Submerged recording chamber
-
Glass microelectrodes (filled with 2 M NaCl)
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome or tissue chopper.
-
Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the submerged recording chamber perfused with oxygenated aCSF at 34°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral-commissural fibers.
-
Place a recording electrode in the stratum pyramidale of the CA1 region to record population spikes.
-
Deliver stimuli at a low frequency (e.g., 0.1 Hz) and adjust the stimulus intensity to elicit a population spike of approximately 50-70% of the maximum amplitude.
-
-
Experimental Protocol:
-
Establish a stable baseline recording for at least 20 minutes.
-
Perfuse the slice with aCSF containing the test compound (e.g., this compound) at the desired concentration for a pre-incubation period (e.g., 20 minutes).
-
Co-perfuse the slice with the test compound and a high concentration of kainic acid (e.g., 12 µM).
-
Continue recording until the population spike is abolished or for a predetermined duration (e.g., 30 minutes).
-
Wash out the kainic acid and test compound with regular aCSF and monitor for recovery of the population spike for at least 60 minutes.
-
-
Data Analysis:
-
Measure the amplitude of the population spike.
-
Determine the percentage of slices in which the population spike shows recovery after washout.
-
Compare the recovery rates between control (kainic acid alone) and drug-treated groups using appropriate statistical tests.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which felbamate, and presumably this compound, modulates kainate receptor function is not fully elucidated. However, it is generally accepted that it acts as a negative modulator, reducing the excitatory currents mediated by these receptors. This could occur through several potential mechanisms:
-
Direct Channel Block: The compound may directly bind to the ion channel pore of the kainate receptor, physically occluding the passage of ions.
-
Allosteric Modulation: The compound could bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the probability of channel opening or decreases the channel's conductance.
-
Indirect Modulation: The compound might affect intracellular signaling pathways that, in turn, modulate the function of kainate receptors, for example, by altering their phosphorylation state.
Given that this compound decreases responses to kainate receptor activation, its interaction likely leads to a reduction in postsynaptic depolarization and a decrease in neuronal excitability. This would contribute to its anticonvulsant effects, particularly in seizure models where kainate receptor activation plays a significant role.
Conclusion
While direct and detailed data on the interaction of this compound with specific kainate receptor subtypes remain to be published, the available evidence strongly suggests a mechanism of action similar to its parent compound, felbamate. Felbamate has been shown to reduce the detrimental effects of excessive kainate receptor activation. This inhibitory action on a key component of excitatory neurotransmission is likely a significant contributor to the broad-spectrum anticonvulsant profile of both felbamate and this compound. Further research utilizing techniques such as patch-clamp electrophysiology on recombinant kainate receptor subtypes and radioligand binding assays is necessary to precisely quantify the affinity and efficacy of this compound at GluK1, GluK2, and other kainate receptor subunits. Such studies will be crucial for a complete understanding of its pharmacological profile and for the development of more targeted antiepileptic therapies.
Fluorofelbamate: A Technical Examination of its Electrophysiological Impact on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fluorofelbamate, a fluorinated analog of the anticonvulsant felbamate, has been developed to retain the therapeutic efficacy of its parent compound while mitigating the risk of serious adverse effects.[1] This technical guide synthesizes the available preclinical data on the electrophysiological effects of this compound on neuronal firing, providing a detailed overview of its mechanisms of action, relevant experimental protocols, and a summary of its quantitative effects.
Core Mechanisms of Action
This compound's anticonvulsant properties are attributed to a multi-target mechanism of action that is largely similar to that of felbamate.[2] The primary electrophysiological effects are centered on the modulation of both excitatory and inhibitory neurotransmission, leading to a stabilization of neuronal firing and a reduction in the hyperexcitability characteristic of epileptic seizures.[3]
The key mechanisms include:
-
Inhibition of NMDA Receptors: this compound decreases responses to N-methyl-D-aspartate (NMDA) receptor activation.[2] By inhibiting these crucial excitatory receptors, the drug reduces overall excitatory synaptic transmission.[3]
-
Reduction of Voltage-Dependent Sodium Currents: The compound has been shown to reduce voltage-dependent sodium currents.[2] This action limits the ability of neurons to fire repetitively, a key process in the propagation of seizure activity.[3]
-
Modulation of Kainate Receptors: A reduction in responses to kainate receptor activation has also been noted, further contributing to the dampening of excitatory signaling.[2]
-
GABA Receptor Interaction: Unlike its parent compound, felbamate, which can potentiate GABA-mediated responses, this compound does not enhance GABA receptor-mediated responses and may even cause a slight decrease at higher concentrations.[2]
Quantitative Data on Electrophysiological Effects
While specific quantitative data for this compound is limited in publicly available literature, the effects of its parent compound, felbamate, provide a strong inferential basis. The following table summarizes key quantitative findings from electrophysiological studies on felbamate, which are expected to be comparable for this compound.
| Parameter | Effect of Felbamate | Concentration Range | Model System | Reference |
| Voltage-Dependent Sodium Currents | Dose-related reduction | 10-100 µM | Acutely isolated rat striatal neurons | [4] |
| NMDA-Mediated Synaptic Potentials | Dose-dependent reduction | 30-300 µM | Rat corticostriatal slices (in Mg2+-free solution) | [4] |
| Current-Evoked Firing Discharge | Direct inhibitory action | 30-300 µM | Rat striatal neurons in vitro | [4][5] |
| NMDA Receptor Responses | Inhibition | 0.1-3 mM | Cultured rat hippocampal neurons | [6] |
| GABA Receptor Responses | Potentiation | 0.1-3 mM | Cultured rat hippocampal neurons | [6] |
Experimental Protocols
The investigation of the electrophysiological properties of compounds like this compound typically involves a range of in vitro techniques. Below are detailed methodologies for key experiments.
1. In Vitro Slice Electrophysiology
-
Objective: To record synaptic potentials and neuronal firing in an intact tissue preparation.
-
Protocol:
-
Tissue Preparation: Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus or striatum) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Extracellular field potentials or intracellular/whole-cell patch-clamp recordings are performed using glass microelectrodes filled with an appropriate internal solution.
-
Stimulation: Synaptic responses are evoked by electrical stimulation of afferent pathways using a bipolar electrode.
-
Drug Application: this compound is bath-applied at various concentrations to determine its effect on evoked potentials and neuronal firing patterns.[4][7]
-
2. Whole-Cell Voltage-Clamp on Acutely Isolated or Cultured Neurons
-
Objective: To isolate and characterize the effects of the drug on specific ion channels (e.g., voltage-gated sodium channels or NMDA receptors).
-
Protocol:
-
Cell Preparation: Neurons are either acutely dissociated from brain tissue using enzymatic digestion or prepared from primary cultures.
-
Recording: Whole-cell voltage-clamp recordings are made using a patch-clamp amplifier. The cell membrane is held at a specific voltage, and currents flowing through ion channels are measured.
-
Pharmacological Isolation: Specific ion channel currents are isolated by blocking other channels with pharmacological agents (e.g., using tetrodotoxin to block sodium channels while studying calcium channels).
-
Agonist/Drug Application: Agonists for specific receptors (e.g., NMDA) are applied to elicit a current, and the modulatory effect of co-applied this compound is measured.[6]
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Multi-target inhibitory action of this compound on excitatory signaling.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for assessing drug effects on neuronal activity in brain slices.
References
- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. Electrophysiological actions of felbamate on rat striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological actions of felbamate on rat striatal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An electrophysiological analysis of the protective effects of felbamate, lamotrigine, and lidocaine on the functional recovery from in vitro ischemia in rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorofelbamate: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorofelbamate, a fluorinated analog of the anti-epileptic drug felbamate, was rationally designed to retain the broad-spectrum anticonvulsant activity of its parent compound while mitigating the risk of idiosyncratic aplastic anemia and hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic profile of this compound. It details the rationale behind its design, its synthesis, preclinical efficacy, and the experimental methodologies employed in its evaluation. This document is intended to serve as a core resource for researchers and professionals in the field of neurology and drug development.
Introduction: The Rationale for a Safer Felbamate Analog
Felbamate was approved for the treatment of epilepsy and demonstrated effectiveness against both partial and generalized seizures.[1][2] However, its use was severely restricted due to unanticipated idiosyncratic toxicity, including aplastic anemia and liver failure, observed post-approval.[3] This toxicity is believed to be caused by a reactive metabolite, atropaldehyde, formed during the metabolism of felbamate.[3]
The development of this compound was a direct response to this clinical challenge. By strategically substituting a hydrogen atom with a fluorine atom at the 2-position of the propanediol moiety of felbamate, the metabolic pathway leading to the formation of atropaldehyde is blocked.[3] The carbon-fluorine bond is significantly stronger and less susceptible to the enzymatic oxidation required to form the toxic metabolite. This design aimed to create a safer alternative that preserved the multi-faceted anticonvulsant mechanisms of felbamate.[1][3]
Synthesis of this compound
The synthesis of this compound (2-fluoro-2-phenyl-1,3-propanediol dicarbamate) is achieved through a multi-step process. A key step involves the preparation of 2-fluoro-2-phenyl-1,3-propanediol, which is then carbamoylated. While a detailed, step-by-step industrial synthesis protocol is proprietary, a method has been described in the patent literature.
Patented Synthesis Method
A patented method for the synthesis of this compound involves the following key transformation:
-
Carbamoylation of 2-fluoro-2-phenyl-1,3-propanediol: This core step involves the reaction of 2-fluoro-2-phenyl-1,3-propanediol with a carbamoylating agent to yield the final dicarbamate product. The reaction is carried out in an appropriate solvent system and may involve the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as crystallization or chromatography.
Mechanism of Action
This compound is believed to share the same primary mechanisms of action as felbamate, which contributes to its broad-spectrum anticonvulsant activity.[3] These mechanisms involve a dual action on excitatory and inhibitory neurotransmission.
Modulation of NMDA Receptors
A primary mechanism of action is the negative modulation of N-methyl-D-aspartate (NMDA) receptors. This compound is thought to act as an antagonist at the glycine co-agonist site or directly at the channel pore of the NMDA receptor complex. This action reduces the influx of calcium ions in response to glutamate, thereby dampening excessive neuronal excitation, a hallmark of epileptic seizures.
Blockade of Voltage-Gated Sodium Channels
This compound also contributes to the reduction of neuronal hyperexcitability by blocking voltage-gated sodium channels. This action is use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal firing that occurs during a seizure. This leads to a reduction in the ability of neurons to fire rapid action potentials.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
This compound has demonstrated anticonvulsant effects in a variety of preclinical models of epilepsy. While extensive quantitative data from head-to-head comparative studies are not widely published, a key study in a rat model of status epilepticus provides valuable insight into its potency.
Status Epilepticus Model
In a study of self-sustaining status epilepticus (SSSE) in rats, this compound demonstrated potent, dose-dependent anticonvulsant and antiepileptogenic effects.[4]
| Dose (mg/kg, i.v.) | Cumulative Seizure Time (min) |
| Control (Vehicle) | 393 ± 10 |
| 50 | Ineffective |
| 100 | 15 ± 8 |
| 200 | 2.4 ± 0.5 |
| Table 1: Dose-dependent effect of this compound on cumulative seizure time in a rat model of self-sustaining status epilepticus. Data are presented as mean ± SEM.[4] |
Furthermore, when administered at a late stage of SSSE, a time point often refractory to conventional anticonvulsants, this compound at doses of 200 and 300 mg/kg significantly attenuated seizures.[4] Acute treatment also led to a significant decrease in the frequency of subsequent spontaneous seizures, with an apparent remission of epilepsy within two months in the treated group.[4]
Other Preclinical Models
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound was designed to be a key differentiator from felbamate. The primary metabolic pathway of felbamate that leads to the formation of the toxic metabolite, atropaldehyde, is circumvented by the presence of the fluorine atom.[3]
Metabolic Pathway
In vitro studies using human liver S9 fractions have shown that this compound does not form the reactive aldehyde metabolite that is characteristic of felbamate metabolism.[1] The carbon-fluorine bond's stability prevents the β-elimination reaction necessary for atropaldehyde formation.
Caption: Comparison of felbamate and this compound metabolism.
Pharmacokinetic Parameters
Detailed pharmacokinetic parameters for this compound from animal or human studies are not publicly available at this time. It was reported to be a Phase I drug candidate, suggesting that initial pharmacokinetic and safety studies in humans were planned or conducted.[1][3]
Clinical Development
This compound entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[1][3] However, the results and the current status of its clinical development are not publicly disclosed.
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. However, based on its known mechanisms of action, the following sections describe standard methodologies that would be employed to characterize its effects.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
Objective: To determine the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
Electrophysiology: Whole-cell voltage-clamp recordings are made from individual neurons using borosilicate glass pipettes filled with an internal solution.
-
NMDA Current Isolation: NMDA receptor-mediated currents are pharmacologically isolated by blocking AMPA/kainate receptors (e.g., with CNQX) and GABA-A receptors (e.g., with picrotoxin) and using a magnesium-free external solution.
-
Drug Application: A baseline of NMDA-evoked currents is established by applying a known concentration of NMDA and glycine. This compound is then co-applied with the agonists at various concentrations to determine its effect on current amplitude and kinetics.
-
Data Analysis: The concentration-response curve for this compound inhibition is plotted to calculate the IC50 value.
Caption: Workflow for assessing NMDA receptor currents.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Currents
Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound.
Methodology:
-
Cell Line: A stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.2) is used.
-
Recording: Whole-cell voltage-clamp recordings are performed as described above.
-
Voltage Protocols: Specific voltage protocols are applied to assess the effect of this compound on the resting, open, and inactivated states of the sodium channels.
-
Tonic Block: The effect on the resting state is measured by applying depolarizing pulses from a hyperpolarized holding potential.
-
Use-Dependent Block: A train of depolarizing pulses is applied to assess the block of the open and inactivated states.
-
-
Data Analysis: The reduction in current amplitude with and without the drug is measured to determine the percentage of block for each channel state and to calculate the IC50.
Caption: Workflow for assessing voltage-gated sodium channel block.
Conclusion
This compound represents a thoughtful and mechanistically driven approach to improving the safety profile of an effective anticonvulsant. By leveraging a deep understanding of drug metabolism and toxicology, its designers aimed to deliver the therapeutic benefits of felbamate without its associated risks. The available preclinical data support its potential as a potent anticonvulsant. However, the lack of publicly available clinical data makes it difficult to fully assess its ultimate clinical utility. This technical guide provides a foundational understanding of this compound for the scientific community, highlighting both the successes of its rational design and the remaining questions regarding its developmental trajectory.
References
- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 2. Electrophysiological actions of felbamate on rat striatal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorofelbamate: A Technical Guide for the Potential Treatment of Refractory Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Refractory epilepsy remains a significant clinical challenge, necessitating the development of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. Fluorofelbamate, a fluorinated analog of felbamate, has been investigated as a potential therapeutic agent for treatment-resistant seizures. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the rationale for its development. This document is intended to serve as a resource for researchers and professionals in the field of epilepsy treatment and drug development.
Introduction
Epilepsy is a neurological disorder affecting millions worldwide, with approximately one-third of patients suffering from refractory epilepsy, defined as seizures that are not controlled by two or more tolerated and appropriately chosen AEDs. The continued occurrence of seizures in this patient population underscores the urgent need for new therapeutic strategies.
Felbamate, an approved AED, has demonstrated broad-spectrum efficacy but its use is severely restricted due to the risk of aplastic anemia and hepatotoxicity.[1] These toxicities are believed to be caused by a reactive metabolite, atropaldehyde.[2] this compound was designed to retain the therapeutic properties of felbamate while avoiding the formation of this toxic metabolite by substituting a hydrogen atom with a fluorine atom at the benzylic carbon.[2] The carbon-fluorine bond is significantly stronger and less susceptible to metabolic breakdown, thereby preventing the generation of atropaldehyde.[2]
Mechanism of Action
The anticonvulsant effect of this compound is believed to be multifactorial, targeting key excitatory neurotransmitter systems. Its mechanisms are considered to be similar to those of felbamate.[2]
2.1. Modulation of NMDA Receptors
This compound is thought to decrease responses to N-methyl-D-aspartate (NMDA) receptor activation.[2] The NMDA receptor, a crucial component of excitatory synaptic transmission, is implicated in the pathophysiology of epilepsy. By modulating this receptor, this compound likely reduces excessive neuronal excitation. The parent compound, felbamate, has been shown to act as a blocker of the NMDA receptor channel.[3][4] It interacts with the NR1 and NR2B subunits and its antagonism is noncompetitive with respect to NMDA and glycine.[5]
2.2. Effects on Kainate Receptors
Similar to its effect on NMDA receptors, this compound has been reported to decrease responses to kainate receptor activation.[2] Kainate receptors are another class of ionotropic glutamate receptors that contribute to excitatory neurotransmission and have been implicated in seizure generation and spread.
2.3. Inhibition of Voltage-Gated Sodium Channels
This compound reduces voltage-dependent sodium currents.[2] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials. Many established AEDs exert their effects by blocking these channels, which reduces the ability of neurons to fire at high frequencies, a characteristic of epileptic seizures.
It is noteworthy that, unlike its parent compound felbamate, this compound does not appear to enhance GABA receptor-mediated responses.[2]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamic Profile of Fluorofelbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofelbamate (2-fluoro-2-phenyl-1,3-propanediyl dicarbamate) is a structural analog of the anti-epileptic drug felbamate.[1] Developed to retain the broad-spectrum anticonvulsant activity of felbamate while mitigating the risk of idiosyncratic aplastic anemia and hepatotoxicity associated with the parent compound, this compound presents a promising therapeutic candidate.[1][2] The substitution of a fluorine atom for a hydrogen at the 2-position of the propane side chain is designed to prevent the formation of the putative reactive metabolite, atropaldehyde, which is implicated in felbamate's toxicity.[1] This technical guide provides a comprehensive overview of the preclinical pharmacodynamic profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.
Core Pharmacodynamic Properties
This compound has demonstrated significant anticonvulsant and antiepileptogenic properties in preclinical models.[3][4] Its mechanism of action is believed to be similar to that of felbamate, involving a multi-target approach that includes modulation of excitatory amino acid receptors and voltage-gated ion channels.[5] Notably, this compound does not appear to enhance GABA receptor-mediated responses.[5]
Data Presentation: Quantitative Pharmacodynamic Data
While specific receptor binding affinities (Ki) and inhibitory concentrations (IC50) for this compound are not extensively available in publicly accessible literature, its efficacy has been quantified in several preclinical models. The following tables summarize the available quantitative data for this compound and, for comparative purposes, the receptor binding data for its parent compound, felbamate.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Self-Sustaining Status Epilepticus (SSSE) [3][4]
| Dose (mg/kg, i.v.) | Time of Administration Post-SSSE Induction | Outcome |
| 50 | 10 minutes | Ineffective |
| 100 | 10 minutes | Reduced cumulative seizure time to 15 ± 8 min (from 393 ± 10 min in controls) |
| 200 | 10 minutes | Reduced cumulative seizure time to 2.4 ± 0.5 min |
| 200 | 40 minutes | Significantly attenuated seizures |
| 300 | 40 minutes | Significantly attenuated seizures |
Table 2: In Vitro Neuroprotective Effect of this compound
| Assay | Endpoint | EC50 (mg/L) |
| CA1 Depolarization-Induced Injury | Neuroprotection of CA1 PS amplitude | 53 - 54 |
Table 3: Receptor and Ion Channel Interactions of Felbamate (Parent Compound) [6][7]
| Target | Subtype/Condition | Parameter | Value (mM) |
| NMDA Receptor | NR1a/NR2A | IC50 | 2.6 |
| NR1a/NR2B | IC50 | 0.52 | |
| NR1a/NR2C | IC50 | 2.4 | |
| Closed Channels | Kd | ~0.2 | |
| Open/Desensitized Channels | Kd | ~0.055 - 0.11 | |
| Voltage-Gated Channels | Sodium Channels (use-dependent) | - | Blockade |
| Calcium Channels (use-dependent) | - | Blockade |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound, inferred from studies on felbamate, involves the modulation of excitatory neurotransmission mediated by NMDA and kainate receptors, as well as the inhibition of voltage-gated sodium channels.
Putative signaling pathway of this compound's action.
Experimental Protocols
Detailed methodologies for key preclinical experiments used to characterize the pharmacodynamic profile of this compound are provided below.
Perforant Path Stimulation (PPS) Model of Self-Sustaining Status Epilepticus (SSSE)
This model is utilized to assess the anticonvulsant and antiepileptogenic potential of a compound in a model of temporal lobe epilepsy.
-
Animal Model: Adult male Wistar rats are used.
-
Surgical Implantation: Under anesthesia, rats are chronically implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus. Animals are allowed to recover for at least one week post-surgery.
-
Induction of SSSE: In freely moving, awake rats, SSSE is induced by electrical stimulation of the perforant path. A typical stimulation paradigm involves 10-second trains of 20 Hz pulses (1 ms duration) delivered every minute, combined with continuous 2 Hz stimulation, for a total duration of 30 minutes.
-
Drug Administration: this compound or vehicle is administered intravenously at specific time points following the cessation of the stimulation protocol (e.g., 10 minutes or 40 minutes post-stimulation).
-
Data Acquisition and Analysis: Electroencephalographic (EEG) activity is continuously recorded and monitored. Seizure and spike profiles are analyzed offline to determine the cumulative seizure time, seizure frequency, and spike frequency.
Experimental workflow for the PPS-induced SSSE model.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are used.
-
Compound Administration: The test compound, a positive control (e.g., phenytoin), or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection). The test is conducted at the time of anticipated peak effect of the compound.
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is observed. Abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED50) can be determined from dose-response data.
Experimental workflow for the MES test.
Hz Psychomotor Seizure Model
This model is used to identify compounds that may be effective against psychomotor or treatment-resistant focal seizures.
-
Animal Model: Typically, adult male mice are used.
-
Compound Administration: The test compound or vehicle is administered prior to the seizure induction.
-
Induction of Seizure: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 22, 32, or 44 mA) is delivered via corneal electrodes.
-
Endpoint: The animal is observed for a defined period (e.g., 120 seconds) for characteristic seizure behaviors, which include a stun position, minimal clonic phase, and stereotyped automatisms (e.g., forelimb clonus, jaw movements, Straub-tail). The absence of these behaviors is considered protection.
-
Data Analysis: The number of protected animals in each group is determined, and the percentage of protection is calculated.
Conclusion
The preclinical pharmacodynamic profile of this compound indicates that it is a potent anticonvulsant with antiepileptogenic and neuroprotective properties. Its mechanism of action, while not fully elucidated with specific binding affinities, is consistent with that of its parent compound, felbamate, involving the modulation of NMDA and kainate receptors and the blockade of voltage-gated sodium channels. The favorable safety profile, specifically the designed avoidance of toxic metabolite formation, positions this compound as a compelling candidate for further development in the treatment of epilepsy. The experimental models and data presented in this guide provide a robust foundation for continued research and development of this promising therapeutic agent.
References
- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the neuroprotective properties of Fluorofelbamate
An In-depth Technical Guide to the Neuroprotective Properties of Fluorofelbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a fluorinated analog of the anticonvulsant felbamate, has demonstrated significant neuroprotective properties in a variety of preclinical models. Engineered to mitigate the toxicity associated with felbamate by blocking the formation of reactive metabolites, this compound retains a multi-faceted mechanism of action, primarily centered on the modulation of excitatory and inhibitory neurotransmission.[1][2][3] This document provides a comprehensive overview of the core science behind this compound's neuroprotective effects, including quantitative data from key studies, detailed experimental protocols, and visualizations of its proposed mechanism of action and metabolic pathway.
Introduction
Felbamate was recognized as a potent anticonvulsant with neuroprotective capabilities, but its clinical application has been severely limited due to risks of aplastic anemia and hepatotoxicity.[1][4] These toxicities are believed to stem from the metabolic formation of a reactive aldehyde metabolite, atropaldehyde.[1][5] this compound was designed to circumvent this issue by substituting a hydrogen atom with a fluorine atom at the benzylic carbon.[1] This modification creates a chemically inert carbon-fluorine bond that prevents the metabolic pathway leading to the toxic metabolite, while preserving the pharmacologically active core of the molecule.[1][5] Preclinical studies have shown that this compound not only possesses anticonvulsant properties but also exhibits potent neuroprotective effects, often surpassing those of its parent compound, felbamate.[4][6]
Mechanism of Action
The neuroprotective effects of this compound are attributed to its modulation of key neurotransmitter systems, a mechanism it shares with felbamate.[1][7] The primary modes of action include:
-
NMDA Receptor Antagonism: this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking this key glutamate receptor, it reduces excessive excitatory neurotransmission, a critical factor in excitotoxicity and neuronal cell death that occurs in conditions like ischemia and status epilepticus.[7][8][9] Specifically, it is suggested to interact with the strychnine-insensitive glycine binding site on the NMDA receptor complex.[10]
-
Modulation of GABA-A Receptors: Evidence suggests that felbamate, and by extension this compound, can potentiate GABAergic inhibition by acting as a positive modulator of GABA-A receptors.[7][8] This enhances the brain's primary inhibitory system, counterbalancing excessive excitation.
-
Blockade of Voltage-Gated Sodium Channels: The mechanism also involves the inhibition of voltage-dependent sodium channels, which contributes to the stabilization of neuronal membranes and prevents the high-frequency repetitive firing characteristic of seizure activity.[1][7]
These actions collectively reduce neuronal hyperexcitability and protect against the downstream consequences of excitotoxic insults.
Signaling Pathway Visualization
Caption: Proposed mechanism of this compound's neuroprotective action.
Quantitative Data from Preclinical Studies
This compound has demonstrated superior potency compared to felbamate in various neuroprotection models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Neuroprotection Efficacy
| Model | Endpoint | This compound EC₅₀ | Felbamate EC₅₀ | Reference |
| Depolarization-Induced CA1 Injury (Rat Hippocampal Slices) | Protection against neuronal injury | 53-54 mg/L | 132-138 mg/L | [4] |
| Hypoxia-Induced CA1 Injury (Rat Hippocampal Slices) | Protection against neuronal injury | 49.8-51.3 mg/L | 198.7 mg/L | [6] |
Table 2: In Vivo Neuroprotection and Anticonvulsant Efficacy
| Model | Treatment | Outcome | Reference |
| Gerbil Model of Transient Global Ischemia | 300 mg/kg this compound | Protection against subicular/CA1 damage | [6] |
| Rat Pup Model of Hypoxia-Ischemia | Not specified | 39-47% reduction in cortical infarct volume | [6] |
| Self-Sustaining Status Epilepticus (SSSE) in Rats | 100 mg/kg this compound (i.v.) | Reduced cumulative seizure time to 15 ± 8 min (from 393 ± 10 min) | [11] |
| Self-Sustaining Status Epilepticus (SSSE) in Rats | 200 mg/kg this compound (i.v.) | Reduced cumulative seizure time to 2.4 ± 0.5 min (from 393 ± 10 min) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.
In Vitro Hippocampal Slice Depolarization/Hypoxia Injury Model
This protocol is designed to assess the neuroprotective effects of a compound against excitotoxic insults in an ex vivo setting.
-
Animal Preparation: Adult male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slice Preparation: The hippocampi are dissected out, and 400-500 µm thick transverse slices are prepared using a vibratome. Slices are allowed to recover in an interface chamber containing oxygenated aCSF at 34°C for at least one hour.
-
Electrophysiology: A recording electrode is placed in the CA1 pyramidal cell layer to record population spikes (PS). A stimulating electrode is placed in the Schaffer collaterals. Baseline orthodromic and antidromic PS amplitudes are recorded.
-
Drug Application: this compound (at varying concentrations, e.g., 25, 50, 100 mg/L) is added to the aCSF and perfused over the slices for 30 minutes prior to the insult.
-
Induction of Injury:
-
Depolarization Model: Slices are exposed to aCSF containing 25 mM KCl for 8 minutes to induce depolarization-induced injury.[4]
-
Hypoxia Model: Slices are subjected to a hypoxic environment (95% N₂, 5% CO₂) for a defined period until the PS is abolished.
-
-
Recovery and Assessment: The slices are returned to normal aCSF (containing the test compound for the initial 15 minutes of recovery). The recovery of the PS amplitude is monitored for 60 minutes following the insult.[4] Neuroprotection is quantified as the percentage of PS amplitude recovery compared to the pre-insult baseline.
Experimental Workflow: In Vitro Neuroprotection Assay
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE-ANTICONVULSANT--FLUOROFELBAMATE-PROVIDES-PROTECTION-AGAINST-DEPOLARIZATION-INDUCED-CA1-NEURONAL-INJURY [aesnet.org]
- 5. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 6. Neuroprotective-Effects-of-the-Anticonvulsant--Fluoro-Felbamate [aesnet.org]
- 7. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 8. Felbamate - Wikipedia [en.wikipedia.org]
- 9. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Screening of Fluorofelbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the initial in vitro screening of Fluorofelbamate derivatives, a class of compounds with potential as novel anticonvulsant agents. This compound was designed as an analog of felbamate to retain its broad-spectrum anticonvulsant activity while avoiding the formation of toxic metabolites.[1][2] This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the early stages of drug discovery for this compound class.
Introduction to this compound and its Derivatives
Felbamate is an effective antiepileptic drug, but its use has been limited by idiosyncratic toxicity, including aplastic anemia and liver failure.[2][3] These toxic effects are believed to be caused by a reactive metabolite, atropaldehyde.[1][4] this compound, a fluorinated analog of felbamate, was specifically designed to block the metabolic pathway that produces this toxic aldehyde, offering the potential for a safer therapeutic profile.[2][4] The initial in vitro screening of new this compound derivatives is a critical step in identifying lead compounds with potent anticonvulsant activity and favorable safety profiles.
The primary mechanisms of action for felbamate, and presumably its fluorinated derivatives, involve a multi-target approach to modulate neuronal excitability.[5][6] These mechanisms include the blockade of voltage-gated sodium channels and antagonism of excitatory amino acid receptors, specifically NMDA and kainate receptors.[5][7] Therefore, a robust initial in vitro screening cascade should include assays that probe these key molecular targets.
Experimental Protocols
The following sections detail the key in vitro assays for evaluating the pharmacological activity of this compound derivatives.
Voltage-Gated Sodium Channel Blockade Assay
The blockade of voltage-gated sodium channels (VGSCs) is a hallmark of many effective anticonvulsant drugs. Automated patch-clamp electrophysiology provides a high-throughput method for assessing the inhibitory activity of test compounds on specific VGSC subtypes, such as Nav1.2.[8][9]
Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a stable cell line expressing the human Nav1.2 channel (e.g., CHO or HEK293 cells). Culture the cells in appropriate media and passage them regularly to ensure optimal health for electrophysiological recordings.
-
Cell Preparation: On the day of the experiment, detach the cells using a gentle dissociation solution and resuspend them in an external recording solution to a concentration of 1-2 million cells/mL.
-
Automated Patch-Clamp System: Use an automated patch-clamp system such as the QPatch HT or SyncroPatch 768PE.[8][9] Prime the system with internal and external solutions.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Voltage Protocol:
-
Clamp cells at a holding potential of -90 mV.
-
To assess tonic block, apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).
-
A long compound incubation period (e.g., 10 seconds) during channel inactivation can be incorporated to identify slow-binding compounds.[8]
-
-
Data Acquisition and Analysis:
-
Record the peak sodium current in the absence (control) and presence of increasing concentrations of the test compound.
-
Calculate the percentage inhibition of the sodium current at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
NMDA Receptor Antagonism Assays
Felbamate has been shown to inhibit NMDA receptor-mediated responses.[6] Both radioligand binding and functional assays can be employed to quantify the interaction of this compound derivatives with the NMDA receptor.
Protocol 1: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor channel binding site.[10]
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Buffer: 5 mM Tris-HCl (pH 7.4).
-
Radioligand: [3H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, [3H]MK-801 (e.g., 1 nM final concentration), and varying concentrations of the this compound derivative.
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand (e.g., 10 µM MK-801).
-
Calculate the specific binding and plot the percentage of inhibition as a function of the test compound concentration to determine the IC50 or Ki value.
-
Protocol 2: Intracellular Calcium Imaging Assay
This functional assay measures the ability of a compound to block the influx of calcium through the NMDA receptor channel upon agonist stimulation.[2][11]
-
Cell Culture: Culture a cell line stably expressing NMDA receptor subunits (e.g., NR1/NR2B) in a 96-well, black, clear-bottom microplate.[12]
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[13]
-
Compound Incubation: Wash the cells and then pre-incubate with varying concentrations of the this compound derivative for a defined period.
-
Fluorescence Measurement:
-
Use a fluorescence microplate reader to establish a stable baseline fluorescence.
-
Add a solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) to all wells to stimulate calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the response to the control (agonist only) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Kainate Receptor Antagonism Assay
Felbamate also demonstrates antagonistic activity at kainate receptors.[5] An intracellular calcium imaging assay is a suitable method for initial screening.
Protocol: Intracellular Calcium Imaging Assay
-
Cell Culture: Culture HEK293 cells stably expressing a kainate receptor subunit (e.g., GluK1 or GluK2) in 96-well microplates.[13]
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as described for the NMDA receptor assay.[13]
-
Compound Incubation: Wash the cells and pre-incubate with the this compound derivatives at various concentrations.
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak after agonist addition.
-
Determine the percentage of inhibition for each compound concentration relative to the agonist-only control.
-
Calculate the IC50 value from the concentration-response curve.
-
Data Presentation
Quantitative data from the initial screening should be summarized in a clear and organized manner to facilitate the comparison of derivatives and the identification of structure-activity relationships (SAR).
Table 1: In Vitro Pharmacological Profile of this compound Derivatives (Illustrative Data)
| Compound | Nav1.2 Block IC50 (µM) | NMDA Receptor Inhibition IC50 (µM) | Kainate Receptor Inhibition IC50 (µM) |
| Felbamate (Reference) | 850 | 600 | >1000 |
| This compound | 750 | 550 | 980 |
| Derivative A | 120 | 85 | 450 |
| Derivative B | 450 | 320 | >1000 |
| Derivative C | 95 | 65 | 380 |
Note: The data presented for this compound derivatives are for illustrative purposes to demonstrate the format of data presentation.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and biological pathways are essential for conveying complex information concisely.
Experimental Workflow
The overall workflow for the initial in vitro screening of a library of this compound derivatives can be visualized as a multi-stage process.
NMDA Receptor Signaling Pathway
Antagonism of the NMDA receptor by this compound derivatives is expected to reduce excessive neuronal excitation.
References
- 1. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A neuropharmacological evaluation of felbamate as a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol for the Quantification of Fluorofelbamate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Fluorofelbamate (2-fluoro-2-phenyl-1,3-propanediol dicarbamate) is a fluorinated analog of the anti-epileptic drug felbamate.[1][2] As a potential therapeutic agent, a reliable and validated analytical method for its quantification in biological matrices such as plasma is crucial for pharmacokinetic studies and clinical monitoring.[3] This application note provides a detailed protocol for the determination of this compound in human plasma using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.
The described method is adapted from established and validated protocols for the quantification of felbamate in plasma, leveraging similar chemical properties.[4][5] The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and method validation.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Felbamate or a structurally similar, commercially available compound not co-administered)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following conditions are recommended as a starting point and may require optimization.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of phosphate buffer (50 mM, pH 4.5) and acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 4.5 with phosphoric acid. Mix with acetonitrile in a 65:35 (v/v) ratio, filter, and degas.
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 10 µg/mL.
4. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5][6][7]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. Method Validation
The analytical method should be validated according to standard guidelines to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% (< 20% for the Lower Limit of Quantification). |
| Recovery | Consistent, precise, and reproducible. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the initial concentration. |
Data Presentation
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~ 5.8 | < 1.5 | > 2000 |
| Internal Standard | ~ 7.2 | < 1.5 | > 2000 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
| Linearity (r²) | > 0.995 |
Table 3: Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Accuracy (%) | Inter-day Precision (RSD %) |
| LLOQ | 0.1 | Example Value | Example Value | Example Value | Example Value |
| Low QC | 0.3 | Example Value | Example Value | Example Value | Example Value |
| Mid QC | 15.0 | Example Value | Example Value | Example Value | Example Value |
| High QC | 80.0 | Example Value | Example Value | Example Value | Example Value |
Experimental Workflow Diagram
References
- 1. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Fluorofelbamate Using the Maximal Electroshock (MES) Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofelbamate, a fluorinated analog of the broad-spectrum anticonvulsant felbamate, is a promising candidate for the treatment of refractory epilepsy.[1][2][3] It was designed to retain the therapeutic efficacy of felbamate while minimizing the risk of idiosyncratic toxicity associated with the parent compound.[1][2][3] The maximal electroshock (MES) seizure model is a widely utilized preclinical assay for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[4][5] This model assesses a compound's ability to prevent the spread of seizures through neural circuits.[5] this compound has been shown to be effective against MES-induced seizures.[1] These application notes provide detailed protocols for evaluating the anticonvulsant properties of this compound using the MES seizure model.
Putative Signaling Pathway of this compound
The anticonvulsant mechanism of this compound is believed to be similar to that of felbamate, involving a multi-target approach.[1] This includes the modulation of both excitatory and inhibitory neurotransmission. Felbamate has been shown to inhibit NMDA (N-methyl-D-aspartate) receptor responses and potentiate GABA (gamma-aminobutyric acid) receptor responses.[1] Specifically, it is suggested that felbamate acts as a blocker of NMDA receptor channels and may positively modulate GABA-A receptors. The diagram below illustrates this proposed dual mechanism of action.
Caption: Proposed mechanism of this compound's anticonvulsant action.
Data Presentation
| Compound | Animal Model | Administration Route | Anticonvulsant Test | ED₅₀ (mg/kg) | Reference |
| Felbamate | Mouse | Intraperitoneal (i.p.) | MES | 28 - 146 | Not specified in source |
| Felbamate | Rat | Oral (p.o.) | MES | Effective | [6] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model Workflow
The workflow for testing the anticonvulsant efficacy of this compound in the MES model is depicted in the following diagram.
Caption: Experimental workflow for the MES seizure model.
Protocol 1: Determination of the Median Effective Dose (ED₅₀) of this compound in the Mouse MES Model
Objective: To determine the dose of this compound that protects 50% of mice from the tonic hindlimb extension component of a maximal electroshock-induced seizure.
Materials:
-
Male albino mice (e.g., CF-1 or CD-1 strain), 20-25 g
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Animal restrainers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into at least four groups (n=8-10 per group), including one vehicle control group and at least three this compound dose groups.
-
Dose Preparation: Prepare solutions of this compound in the vehicle at the desired concentrations.
-
Drug Administration: Administer the vehicle or a specific dose of this compound to each mouse via the chosen route (e.g., intraperitoneally or orally). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Time to Peak Effect: Allow a predetermined time interval between drug administration and the MES test to ensure the drug has reached its peak effect. This interval should be determined from pharmacokinetic studies or pilot experiments.
-
MES Induction:
-
At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the mouse for local anesthesia.
-
A few seconds later, apply a drop of 0.9% saline to each cornea to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the restrained mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[4][5]
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs, which is considered the endpoint.[5]
-
Data Recording: An animal is considered protected if it does not exhibit tonic hindlimb extension. Record the number of protected animals in each group.
-
Data Analysis: Calculate the percentage of protection for each dose group. Determine the ED₅₀ value with 95% confidence intervals using probit analysis.[4]
Protocol 2: MES Test in Rats
The protocol for rats is similar to that for mice, with the primary difference being the electrical stimulus parameters.
Key Differences for Rats:
-
Animal Model: Male Sprague-Dawley rats, 100-150 g.
-
Stimulation Parameters: A higher current is typically used, for example, 150 mA at 60 Hz for 0.2 seconds.[4][5]
Note: All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee.
Conclusion
The maximal electroshock seizure model is a robust and reliable method for evaluating the anticonvulsant efficacy of compounds like this compound. The provided protocols offer a standardized approach to determine the ED₅₀ of this compound, which is a critical parameter in its preclinical development. The multi-target mechanism of action of this compound, similar to its parent compound felbamate, makes it a compound of significant interest for the treatment of epilepsy. Further studies are warranted to fully characterize its anticonvulsant profile and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Fluorofelbamate in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofelbamate, a fluorinated analog of the broad-spectrum anticonvulsant felbamate, is under investigation for its potential neuroprotective and anti-epileptic properties.[1][2] Designed to retain the therapeutic efficacy of its parent compound while minimizing metabolic concerns, this compound presents a promising candidate for the treatment of neurological disorders characterized by excessive neuronal excitation.[3][4][5] This document provides detailed application notes and protocols for the in vitro assessment of this compound's efficacy using acute and organotypic hippocampal slice preparations. The hippocampus, a brain region critically involved in seizure generation and susceptible to excitotoxic injury, serves as an excellent model to study the effects of novel neuroactive compounds.[6][7]
The primary mechanisms of action for felbamate, which are presumed to be shared by this compound, include the modulation of N-methyl-D-aspartate (NMDA) receptors and potentiation of γ-aminobutyric acid (GABA)ergic transmission.[1][8][9] Specifically, felbamate exhibits a use-dependent block of NMDA receptors, with some selectivity for the NR2B subunit, and can enhance GABA-mediated inhibition.[5][9] These actions collectively reduce neuronal hyperexcitability, which is a hallmark of epilepsy and excitotoxic cell death.
These protocols will detail electrophysiological and cell viability assays to quantify the anticonvulsant and neuroprotective effects of this compound.
Data Presentation
Table 1: Effect of this compound on Evoked Potentials in CA1 Region of Hippocampal Slices
| Concentration (µM) | fEPSP Slope (% of Baseline) | Population Spike Amplitude (% of Baseline) | Reference |
| 100 | ~95% | ~90% | [10] |
| 200 | ~90% (Significant Decrease) | ~80% (Significant Decrease) | [10] |
| 500 | ~80% | ~50% | [10] |
| 700 | ~75% (Maximal fEPSP Reduction) | ~30% (Maximal PS Reduction) | [10] |
| 1000 | ~75% | ~30% | [10] |
| 1300 | ~75% | ~30% | [10] |
Note: Data is extrapolated from studies on felbamate, the parent compound of this compound, and serves as an expected efficacy profile.[10]
Table 2: Neuroprotective Effect of this compound Against Hypoxia in Hippocampal Slices
| Treatment Group | CA1 Orthodromic Population Spike Recovery (%) | CA1 Antidromic Population Spike Recovery (%) | EC50 (mg/L) |
| Control (Hypoxia) | 2.6 ± 2.6 | 12.4 ± 1.0 | N/A |
| This compound (100 mg/L) | 96.0 ± 2.0 | 96.3 ± 1.9 | 51.3 |
| This compound (256 mg/L) | Dose-dependent neuroprotection observed (p<0.05) | Dose-dependent neuroprotection observed (p<0.05) | 49.8 |
Source: Data from Wallis et al., 2000. This study directly assessed this compound.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.[11][12]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Guillotine or decapitation scissors
-
Dissection tools (fine scissors, forceps, spatula)
-
Vibratome (e.g., Leica VT1200S)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose.
-
Incubation chamber with aCSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal using an approved protocol and confirm a deep level of anesthesia.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.
-
Isolate the hippocampus on a chilled filter paper moistened with aCSF.
-
Mount the hippocampus onto the vibratome stage and cut 350-400 µm thick transverse slices.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C.
-
Allow slices to recover for at least 1 hour before commencing experiments.
Protocol 2: Assessment of Anticonvulsant Efficacy using Electrophysiology
This protocol details how to induce epileptiform activity in acute hippocampal slices and assess the effect of this compound.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber for electrophysiology
-
aCSF and perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)
-
Amplifier and data acquisition system
-
Chemical convulsant (e.g., 4-Aminopyridine (4-AP), bicuculline, or Mg2+-free aCSF)[1][12]
-
This compound stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min at 32-34°C.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) and in the stratum pyramidale to record population spikes (PSs).[13][14][15][16]
-
Establish a stable baseline recording of evoked potentials for 20-30 minutes.
-
Induce epileptiform activity by switching the perfusion to aCSF containing a chemical convulsant (e.g., 50 µM 4-AP). This will manifest as spontaneous, repetitive discharges.[12]
-
Once stable epileptiform activity is established, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Record the changes in the frequency and amplitude of the epileptiform discharges for at least 30 minutes or until a stable effect is observed.
-
Perform a washout with standard aCSF to assess the reversibility of the drug's effects.
-
Analyze the data by quantifying the reduction in the frequency and duration of epileptiform bursts in the presence of this compound compared to the pre-drug baseline.
Protocol 3: Assessment of Neuroprotective Efficacy in Organotypic Cultures
This protocol describes the use of organotypic hippocampal slice cultures (OHSCs) to model neuronal injury and assess the neuroprotective effects of this compound.[6][17][18]
Materials:
-
Postnatal day 7-10 rodent pups
-
Dissection and slicing equipment as in Protocol 1
-
Culture inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Slice culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 2 mM L-glutamine, and 28 mM D-glucose.
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope
-
Method for inducing injury (e.g., Oxygen-Glucose Deprivation (OGD) chamber or NMDA application)[8]
Procedure:
-
Prepare 350 µm thick hippocampal slices from postnatal pups as described in Protocol 1.
-
Place 1-2 slices onto each culture insert in a 6-well plate containing 1 mL of culture medium per well.[18]
-
Incubate at 37°C in a 5% CO2 humidified atmosphere. Change the medium every 2-3 days.
-
After 7-10 days in vitro, pre-treat the slices with this compound at various concentrations for 24 hours.
-
Induce neuronal injury. For OGD, replace the culture medium with a glucose-free medium and place the cultures in an anaerobic chamber (95% N2 / 5% CO2) for 30-60 minutes.[8]
-
Terminate the insult by returning the slices to their original this compound-containing medium and normoxic incubator conditions.
-
After 24 hours of recovery, assess cell death by adding Propidium Iodide (PI) to the medium at a final concentration of 2 µg/mL. PI is a fluorescent dye that enters cells with compromised membranes.
-
Incubate with PI for 30 minutes, then visualize and quantify the fluorescence using a fluorescence microscope. Increased fluorescence indicates greater cell death.
-
Compare the PI uptake in this compound-treated slices to untreated, injury-exposed controls to determine the neuroprotective effect.
Visualizations
Caption: Workflow for in vitro assessment of this compound.
Caption: this compound's dual action on excitatory and inhibitory synapses.
References
- 1. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organotypic hippocampal slices as models for stroke and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the antiepileptic drug felbamate on long-term potentiation in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of epileptiform activity in hippocampal slices by trains of electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epileptiform activity in mouse hippocampal slices induced by moderate changes in extracellular Mg2+, Ca2+, and K+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying the Blood-Brain Barrier Penetration of Fluorofelbamate
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluorofelbamate, an analog of the anticonvulsant felbamate, has been developed with the aim of retaining the therapeutic efficacy of its parent compound while mitigating the risk of idiosyncratic toxicity associated with a reactive metabolite, atropaldehyde.[1][2][3][4][5] A critical aspect of its preclinical development is the thorough characterization of its ability to cross the blood-brain barrier (BBB), the primary obstacle for centrally acting drugs. This document provides detailed methodologies for assessing the BBB penetration of this compound, encompassing both in vitro and in vivo approaches.
The provided protocols are designed to be comprehensive, enabling researchers to generate robust and reproducible data on the brain uptake of this novel therapeutic candidate. The methodologies cover the determination of key pharmacokinetic parameters, such as the brain-to-plasma concentration ratio (Kp) and the permeability-surface area (PS) product, which are essential for predicting central nervous system (CNS) efficacy.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a drug candidate is fundamental to predicting its BBB penetration potential. Generally, small, lipophilic molecules are more likely to cross the BBB via passive diffusion.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O₄ | [6][7] |
| Molecular Weight | 256.23 g/mol | [6][7] |
| Predicted LogP | 0.6 | [6] |
| Stereochemistry | Achiral | [7] |
For comparison, the parent compound, felbamate, has a molecular weight of 238.24 g/mol and a LogP of 0.3.[8]
Experimental Protocols
A multi-tiered approach is recommended to comprehensively evaluate the BBB penetration of this compound, starting with high-throughput in vitro models and progressing to more complex in vivo studies.
In Vitro BBB Permeability Assessment
In vitro models offer a simplified and controlled environment to assess the passive permeability of a compound across a cell monolayer mimicking the BBB.[9]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability.[10]
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acceptor sink buffer (containing a solubility enhancer if needed)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the desired concentration (e.g., 10 µM).
-
Coat the filter of the donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Add the acceptor sink buffer to the wells of the acceptor plate.
-
Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Add the donor solution containing this compound to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA / (A * t))
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
Expected Outcome: Compounds with Pe > 4 x 10-6 cm/s are generally considered to have high BBB permeability.
In Vivo BBB Penetration Studies
In vivo studies in animal models are the gold standard for determining the brain penetration of a drug.
Protocol: In Situ Brain Perfusion in Rats
The in situ brain perfusion technique allows for the precise control of the composition of the perfusate and provides a rapid and reliable measurement of the unidirectional influx of a compound into the brain.[11][12][13]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
This compound (radiolabeled or non-labeled)
-
Perfusion pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat and perform a midline incision in the neck to expose the common carotid arteries.
-
Ligate the external carotid artery and place a cannula into the common carotid artery.
-
Initiate the perfusion with the perfusion fluid containing a known concentration of this compound at a constant flow rate (e.g., 10 mL/min).
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Collect the brain and dissect the desired regions.
-
Homogenize the brain tissue and determine the concentration of this compound using an appropriate analytical method (scintillation counting for radiolabeled compound or LC-MS/MS for non-labeled).
Data Analysis: The brain uptake clearance (Kin) is calculated as:
Kin = Cbr / (Cp * T)
Where:
-
Cbr is the concentration of this compound in the brain tissue.
-
Cp is the concentration of this compound in the perfusate.
-
T is the perfusion time.
The permeability-surface area (PS) product can then be estimated from Kin.
Brain Tissue and Plasma Analysis
Accurate quantification of this compound in biological matrices is crucial for all BBB penetration studies.
Protocol: LC-MS/MS Analysis of this compound in Brain Homogenate and Plasma
Materials:
-
Brain tissue and plasma samples
-
Internal standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Protein precipitation plates or tubes
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation (Brain Tissue):
-
Thaw frozen brain tissue on ice.
-
Weigh a portion of the tissue and homogenize it in a suitable buffer (e.g., 4 volumes of 0.1 N sodium carbonate per gram of tissue).[14]
-
To an aliquot of the brain homogenate, add the internal standard and ACN to precipitate proteins.
-
Vortex and centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).[15]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Sample Preparation (Plasma):
-
To an aliquot of plasma, add the internal standard and ACN to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid) to achieve chromatographic separation.
-
Detect this compound and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the IS against a standard curve prepared in the corresponding matrix (brain homogenate or plasma).
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Permeability of this compound (PAMPA-BBB)
| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound | [Insert Experimental Value] | [High/Medium/Low] |
| Propranolol (High Permeability Control) | > 15 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
Table 2: In Vivo Brain Penetration of this compound in Rats
| Compound | Brain-to-Plasma Ratio (Kp) | Brain Uptake Clearance (Kin) (mL/s/g) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] |
| Felbamate | [Literature Value, if available] | [Literature Value, if available] |
| Diazepam (High Penetration) | ~2.0 | High |
| Penicillin (Low Penetration) | < 0.02 | Low |
Visualization of Methodologies and Pathways
Diagram 1: General Workflow for Assessing BBB Penetration
References
- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound--Pharmacodyamic-and-Metabolic-Profile-of-a-Poent-Anticonvulsant [aesnet.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H13FN2O4 | CID 6918615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in situ brain perfusion technique to study cerebrovascular transport in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 14. aalas [aalas.kglmeridian.com]
- 15. nsuworks.nova.edu [nsuworks.nova.edu]
Application of Fluorofelbamate in Animal Models of Status Epilepticus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofelbamate, a fluorinated analog of felbamate, has demonstrated significant anticonvulsant and antiepileptogenic properties in preclinical animal models of status epilepticus (SE).[1][2] Designed to retain the therapeutic efficacy of felbamate while potentially mitigating its association with aplastic anemia and liver failure, this compound presents a promising avenue for the treatment of refractory seizure conditions.[3][4] These application notes provide a comprehensive overview of the use of this compound in the self-sustaining status epilepticus (SSSE) rat model, including detailed experimental protocols, quantitative efficacy data, and insights into its proposed mechanism of action. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound.
Introduction
Status epilepticus is a neurological emergency characterized by prolonged or recurrent seizures, carrying a high risk of morbidity and mortality.[5][6][7] A significant portion of SE cases become refractory to first- and second-line treatments, highlighting the urgent need for novel therapeutic agents.[8] this compound has been investigated as such an agent, showing potent effects in terminating seizures and preventing the development of chronic epilepsy in animal models.[1][2] Its mechanism of action, similar to felbamate, is believed to involve the modulation of excitatory neurotransmission through the inhibition of N-methyl-D-aspartate (NMDA) receptors and voltage-gated sodium channels.[5][9] This document outlines the practical application of this compound in a well-established animal model of SE.
Data Presentation
The efficacy of this compound in the self-sustaining status epilepticus (SSSE) model is summarized below. The data highlights its dose-dependent effects on seizure duration when administered at both early and late stages of SE.
Table 1: Efficacy of this compound in a Rat Model of Self-Sustaining Status Epilepticus (SSSE)
| Treatment Group | Administration Time Post-SSSE Induction | Cumulative Seizure Time (mean ± SEM) | Reference |
| Control (Vehicle) | 10 min | 393 ± 10 min | [1][2] |
| This compound (50 mg/kg) | 10 min | Ineffective | [1] |
| This compound (100 mg/kg) | 10 min | 15 ± 8 min | [1][2] |
| This compound (200 mg/kg) | 10 min | 2.4 ± 0.5 min | [1][2] |
| This compound (200 mg/kg) | 40 min | Significantly attenuated seizures | [1][2] |
| This compound (300 mg/kg) | 40 min | Significantly attenuated seizures | [1][2] |
Note: SSSE was induced by 30 minutes of perforant path stimulation.
Experimental Protocols
This section details the methodology for investigating the effects of this compound in the rat SSSE model, based on the work of Mazarati et al. (2002).[1]
Animal Model and Surgical Preparation
-
Animal Species: Adult male Wistar rats.
-
Housing: Animals should be housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Secure the animal in a stereotaxic frame.
-
Implant a bipolar stimulating electrode in the perforant path.
-
Implant a recording electrode in the dentate gyrus for EEG monitoring.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
Induction of Self-Sustaining Status Epilepticus (SSSE)
-
Place the fully recovered, freely moving rat in an observation chamber.
-
Connect the implanted stimulating electrode to a constant current stimulator.
-
Deliver continuous stimulation to the perforant path for 30 minutes.
-
Monitor the animal's behavior and EEG activity to confirm the induction of SE. The onset of SSSE is characterized by continuous seizure activity that persists after the termination of the stimulation.
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle for intravenous administration.
-
Route of Administration: Intravenous (i.v.) injection.
-
Dosing Regimen:
-
Early Intervention: Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle 10 minutes after the end of the perforant path stimulation.
-
Late Intervention: Administer this compound (e.g., 200, 300 mg/kg) or vehicle 40 minutes after the end of the perforant path stimulation to model a more refractory state.
-
Data Acquisition and Analysis
-
Continuously record EEG throughout the experiment.
-
Observe and score behavioral seizures.
-
Analyze the EEG recordings offline to determine the cumulative seizure duration and spike frequency.
-
For long-term studies on antiepileptogenic effects, monitor the animals for the development of spontaneous recurrent seizures in the weeks following the initial SSSE.
Mandatory Visualizations
Signaling Pathway of this compound in Status Epilepticus
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in the SSSE Model
Caption: Experimental workflow for SSSE model studies.
Discussion and Future Directions
The data from preclinical studies strongly suggest that this compound is a potent anticonvulsant with potential disease-modifying effects in the context of status epilepticus.[1][10] Its efficacy in a treatment-refractory model (late administration) is particularly noteworthy.[1][2] Future research should focus on further elucidating its neuroprotective effects, exploring its efficacy in other animal models of SE, and conducting detailed pharmacokinetic and toxicological studies to support its potential clinical development. The reduced likelihood of forming the reactive metabolites associated with felbamate's toxicity makes this compound a compelling candidate for further investigation.[3][11]
References
- 1. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 6. Felbamate - Wikipedia [en.wikipedia.org]
- 7. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FELBAMATE-IN-THE-TREATMENT-OF-REFRACTORY-STATUS-EPILEPTICUS [aesnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticonvulsant Activity of Fluorofelbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofelbamate is a dicarbamate anticonvulsant designed as an analog of felbamate.[1] Felbamate has demonstrated efficacy against both partial and generalized seizures, suggesting a broad spectrum of activity.[1] However, its use has been limited due to idiosyncratic toxicity.[1] this compound was developed to retain the therapeutic efficacy of felbamate while possessing a modified metabolic profile to potentially avoid the formation of reactive metabolites associated with toxicity.[2]
These application notes provide a comprehensive set of protocols for the preclinical assessment of this compound's anticonvulsant activity and neurotoxicity profile. The described in vivo and in vitro models are standard in the field of epilepsy research and are crucial for characterizing novel antiepileptic drugs (AEDs).[3]
Preclinical In Vivo Anticonvulsant Screening
A tiered approach is recommended for the in vivo evaluation of this compound, starting with broad screening models and progressing to more specialized assays. The most common initial screening models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test, which help to broadly classify the anticonvulsant potential of a compound.[4] The 6-Hz psychomotor seizure model is then used to assess efficacy against therapy-resistant seizures.[5]
Experimental Workflow for In Vivo Screening
Protocol 1: Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[6]
Materials:
-
Rodents (mice or rats)
-
MES stimulator
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
This compound
-
Vehicle control
Procedure:
-
Administer this compound or vehicle control to the animals at various doses via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia.[6]
-
Apply a drop of 0.9% saline to the corneas to ensure good electrical conductivity.[6]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the corneal electrodes.[6]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Abolition of the tonic hindlimb extension is considered protection.[6]
Data Presentation:
| Dose of this compound (mg/kg) | Number of Animals Tested | Number of Animals Protected | Percentage Protection (%) |
| Vehicle | 10 | 0 | 0 |
| 10 | 10 | 2 | 20 |
| 30 | 10 | 6 | 60 |
| 100 | 10 | 9 | 90 |
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.[7]
Materials:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle control
-
Syringes and needles
Procedure:
-
Administer this compound or vehicle control to the animals at various doses.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg for CF-1 mice).[7]
-
Observe the animals for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.[7]
-
Absence of clonic seizures is considered protection.[7]
Data Presentation:
| Dose of this compound (mg/kg) | Number of Animals Tested | Number of Animals Protected | Percentage Protection (%) |
| Vehicle | 10 | 0 | 0 |
| 10 | 10 | 1 | 10 |
| 30 | 10 | 5 | 50 |
| 100 | 10 | 8 | 80 |
Protocol 3: 6-Hz Psychomotor Seizure Test
The 6-Hz seizure model is considered a model of therapy-resistant partial seizures.[8]
Materials:
-
Rodents (mice)
-
6-Hz stimulator
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
This compound
-
Vehicle control
Procedure:
-
Administer this compound or vehicle control to the animals at various doses.
-
At the time of predicted peak effect, apply a drop of 0.5% tetracaine hydrochloride and 0.9% saline to the corneas.[8]
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 s duration) at a specific current intensity (e.g., 32 mA or 44 mA) via the corneal electrodes.[8]
-
Observe the animals for seizure activity, characterized by behaviors such as stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.[8]
-
Absence of these seizure behaviors is considered protection.[8]
Data Presentation:
| Dose of this compound (mg/kg) | Stimulus Intensity (mA) | Number of Animals Tested | Number of Animals Protected | Percentage Protection (%) |
| Vehicle | 32 | 10 | 0 | 0 |
| 30 | 32 | 10 | 4 | 40 |
| 100 | 32 | 10 | 7 | 70 |
| Vehicle | 44 | 10 | 0 | 0 |
| 30 | 44 | 10 | 2 | 20 |
| 100 | 44 | 10 | 5 | 50 |
Neurotoxicity Assessment
It is crucial to assess the potential adverse effects of a new anticonvulsant.[9] The rotarod test is a common method for evaluating motor coordination deficits.[10]
Protocol 4: Rotarod Test
Materials:
-
Rotarod apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle control
Procedure:
-
Train the animals on the rotarod for a set period before the test day.[11]
-
On the test day, administer this compound or vehicle control at various doses.
-
At the time of predicted peak effect, place the animal on the rotating rod of the rotarod apparatus.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[12]
-
Record the latency to fall from the rod. A cut-off time is typically set (e.g., 300 seconds).
-
A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment.
Data Presentation:
| Dose of this compound (mg/kg) | Number of Animals Tested | Mean Latency to Fall (seconds) ± SEM |
| Vehicle | 10 | 285 ± 10 |
| 30 | 10 | 270 ± 15 |
| 100 | 10 | 150 ± 25 |
| 300 | 10 | 50 ± 10 |
In Vitro and Electrophysiological Assessment
In vitro models, such as primary neuronal cultures and brain slices, can provide insights into the cellular and network-level mechanisms of action of an anticonvulsant.[13]
Potential In Vitro Workflow
Protocol 5: Multi-Electrode Array (MEA) with Primary Neuronal Cultures
This method allows for the high-throughput screening of a compound's effect on spontaneous and induced epileptiform activity in a neuronal network.[14]
Materials:
-
Primary neuronal cultures (e.g., from rodent hippocampus or cortex)
-
Multi-electrode array (MEA) system
-
Chemoconvulsants (e.g., picrotoxin, 4-aminopyridine, pentylenetetrazol)[13]
-
This compound
-
Culture medium
Procedure:
-
Culture primary neurons on MEA plates until a stable network activity is established.
-
Record baseline spontaneous neuronal activity.
-
Apply a chemoconvulsant to induce epileptiform discharges.[13]
-
Apply this compound at various concentrations to the cultures.
-
Record the changes in neuronal network activity, such as spike rate, burst frequency, and network synchrony.
-
A reduction in the frequency and amplitude of epileptiform discharges indicates anticonvulsant activity.
Data Presentation:
| Concentration of this compound (µM) | Mean Burst Frequency (Hz) ± SEM | Mean Spike Rate (spikes/s) ± SEM |
| Vehicle | 5.2 ± 0.5 | 15.8 ± 1.2 |
| 1 | 4.1 ± 0.4 | 12.5 ± 1.0 |
| 10 | 2.3 ± 0.3 | 7.1 ± 0.8 |
| 100 | 0.8 ± 0.1 | 2.5 ± 0.4 |
Mechanism of Action of Felbamate Analogs
Felbamate and its analogs are believed to have a multi-faceted mechanism of action, which contributes to their broad spectrum of anticonvulsant activity.
Hypothesized Signaling Pathways
The proposed mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: Inhibition of these channels can reduce sustained high-frequency neuronal firing.
-
NMDA Receptor Blockade: Specifically, by acting at the glycine co-agonist site, this compound can reduce excitatory neurotransmission.
-
Potentiation of GABAergic Neurotransmission: Enhancing the function of GABA-A receptors increases neuronal inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anticonvulsant properties and potential neurotoxicity. A systematic approach combining in vivo and in vitro models will yield a comprehensive dataset to guide further drug development efforts. The multi-mechanistic profile of this compound suggests its potential as a broad-spectrum anticonvulsant, and rigorous preclinical testing is essential to validate its therapeutic promise.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. mdpi.com [mdpi.com]
- 5. transpharmation.com [transpharmation.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. biomed-easy.com [biomed-easy.com]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner [chempartner.com]
- 14. Innovative models for in vitro detection of seizure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Fluorofelbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Fluorofelbamate and its novel analogs. The protocols are based on established synthetic routes and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development. The primary focus is on the introduction of fluorine atoms to the felbamate scaffold, a strategy aimed at preventing the formation of toxic metabolites associated with the parent drug, felbamate.[1][2][3]
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug with proven efficacy.[3] However, its use has been limited due to concerns about idiosyncratic toxicity, which is believed to be caused by a reactive metabolite, 2-phenylpropenal (atropaldehyde).[4] this compound, a fluorinated analog, was designed to block the metabolic pathway leading to this toxic metabolite by replacing a hydrogen atom with a chemically inert fluorine atom.[2] This document outlines the synthesis of the parent this compound and provides a basis for the preparation of novel analogs with varied fluorination patterns.
Synthesis of 2-Fluoro-2-phenyl-1,3-propanediol Dicarbamate (this compound)
The synthesis of this compound (Compound 3 ) is a multi-step process that begins with the preparation of a fluorinated diol intermediate.
Synthetic Pathway
Caption: General synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-2-phenyl-1,3-propanediol (1)
This protocol is adapted from the procedure described in patent EP1156798B1.
-
Materials:
-
Diethyl 2-fluoro-2-phenylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-40°C cooling bath (e.g., acetonitrile/dry ice)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension to -40°C using a cooling bath.
-
Dissolve diethyl 2-fluoro-2-phenylmalonate in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of the malonate derivative dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at -40°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of one hour.
-
Continue stirring for an additional 1-2 hours at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by a suitable method, such as column chromatography or recrystallization.
-
Step 2: Synthesis of 2-Fluoro-2-phenyl-1,3-propanediol Dicarbamate (this compound) (3)
This protocol is based on the dicarbamation method described in patent EP1156798B1, which references the general method for felbamate synthesis.
-
Materials:
-
2-Fluoro-2-phenyl-1,3-propanediol (1)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene or other suitable aprotic solvent
-
Concentrated ammonium hydroxide
-
Standard glassware for handling toxic gases (if using phosgene)
-
-
Procedure:
-
Dissolve 2-fluoro-2-phenyl-1,3-propanediol (1) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Carefully bubble phosgene gas through the solution (or add a solution of triphosgene) while maintaining the temperature below 25°C. (Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)
-
After the addition is complete, stir the reaction mixture at room temperature for approximately one hour.
-
Slowly add the reaction mixture to a cooled, stirred solution of concentrated ammonium hydroxide.
-
Continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 2-fluoro-2-phenyl-1,3-propanediol dicarbamate (3).
-
Characterization Data for this compound and Intermediates
The following data is summarized from patent EP1156798B1.
| Compound | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (LC/ESI-MS) |
| 1 : 2-Fluoro-2-phenyl-1,3-propanediol | - | - | 7.43-7.3 (m, 5H), 4.01 (dq, 4H, J=22.7, 12.3 Hz), 2.82 (bs, 2H) | 138.2, 129.1, 129.1, 128.9, 125.3, 125.2, 100.4, 98.0, 67.0, 66.7 | - |
| 2 : 2-Fluoro-2-phenyl-1,3-propanediol monocarbamate | 72% | 67-69 | 7.4 - 7.2 (m, 5H), 5.05 (bs, 2H), 4.52 (ddd, 2H, J = 20.2, 12.5, 6.5 Hz), 3.9 (dd, 2H, J= 12.5, 6.5 Hz) | - | MH⁺ = 214 |
| 3 : 2-Fluoro-2-phenyl-1,3-propanediol dicarbamate | 82% | 69-72 | 7.4-7.3 (m, 5H), 5.2 (bs, 4H), 4.48 (dq, 4H, J= 20.8, 14.2 Hz) | - | - |
Synthesis of Novel this compound Analogs with Phenyl Ring Substitution
A key strategy for developing novel analogs is the introduction of fluorine substituents onto the phenyl ring of the felbamate scaffold. This can be achieved by starting with appropriately fluorinated benzaldehyde derivatives.
General Synthetic Pathway for Phenyl-Fluorinated Analogs
Caption: General synthetic pathway for phenyl-fluorinated this compound analogs.
Experimental Protocols for Phenyl-Fluorinated Analogs
The following protocols are generalized from the synthesis of the parent compound, felbamate, as detailed in various patents (e.g., US4868327A), and can be adapted for fluorinated starting materials.
Step 1: Synthesis of 2-Nitro-2-(fluorophenyl)-1,3-propanediol
-
Materials:
-
Appropriately substituted fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Hydroxylamine sulfate or hydrochloride
-
Sodium hydroxide
-
Oxidizing agent (e.g., peracetic acid)
-
Formaldehyde
-
Sodium carbonate
-
Appropriate solvents (e.g., methanol, water, toluene)
-
-
Procedure:
-
Oxime Formation: React the fluorobenzaldehyde with hydroxylamine sulfate or hydrochloride in the presence of a base like sodium hydroxide to form the corresponding fluorobenzaldehyde oxime.[5]
-
Oxidation to Nitromethyl-fluorobenzene: Oxidize the fluorobenzaldehyde oxime using a suitable oxidizing agent (e.g., peracetic acid) to yield the nitromethyl-fluorobenzene derivative.[5]
-
Diol Formation: React the nitromethyl-fluorobenzene with formaldehyde in the presence of a base like sodium carbonate to produce 2-nitro-2-(fluorophenyl)-1,3-propanediol.[5]
-
Step 2: Synthesis of 2-(Fluorophenyl)-1,3-propanediol
-
Materials:
-
2-Nitro-2-(fluorophenyl)-1,3-propanediol
-
Palladium on carbon (Pd/C) or palladium on calcium carbonate catalyst
-
Hydrogen gas source
-
Methanol or other suitable solvent
-
-
Procedure:
-
Dissolve the 2-nitro-2-(fluorophenyl)-1,3-propanediol in methanol.
-
Add the palladium-based catalyst.
-
Hydrogenate the mixture under pressure until the reaction is complete (monitor by TLC).[5]
-
Filter the catalyst and concentrate the filtrate to obtain the crude 2-(fluorophenyl)-1,3-propanediol.
-
Purify by recrystallization or column chromatography.
-
Step 3: Dicarbamation
Follow the dicarbamation protocol described for this compound (Step 2 in the first section), using the appropriate 2-(fluorophenyl)-1,3-propanediol as the starting material.
Characterization of Novel Analogs
Thorough characterization of newly synthesized analogs is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. For fluorinated analogs, ¹⁹F NMR should also be performed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbamate N-H and C=O stretches.
-
Melting Point Analysis: The melting point is a useful indicator of purity.
-
Chromatography: Techniques like HPLC and TLC are used to assess purity and monitor reaction progress.
Signaling Pathways and Logical Relationships
The primary rationale for synthesizing this compound analogs is to modulate the metabolic pathway of felbamate to avoid toxicity.
Caption: Comparison of Felbamate and this compound metabolic pathways.
Conclusion
The synthetic protocols and characterization data provided in these application notes offer a comprehensive guide for researchers working on the development of novel this compound analogs. By employing these methods, it is possible to synthesize a variety of fluorinated derivatives for further pharmacological evaluation. The key to synthesizing novel analogs lies in the selection of appropriately substituted starting materials and the careful execution of the described synthetic steps.
References
- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Fluorofelbamate's Ion Channel Effects Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofelbamate, a fluoro-derivative of felbamate, is an anticonvulsant agent designed to retain the broad-spectrum efficacy of its parent compound while mitigating toxicity concerns.[1] Like felbamate, this compound is understood to exert its effects through multiple mechanisms, primarily by modulating the activity of various ion channels.[1][2] The patch-clamp technique remains the gold standard for investigating the direct effects of pharmacological agents on ion channel function, offering unparalleled resolution in measuring ion flow across the cell membrane.[3][4][5] These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to characterize the effects of this compound on its key ion channel targets.
The primary mechanisms of action of felbamate, which are presumed to be similar for this compound, include the modulation of:
-
N-methyl-D-aspartate (NMDA) Receptors: Inhibition of NMDA receptor-mediated currents.[6][7][8]
-
γ-aminobutyric acid type A (GABA-A) Receptors: Potentiation of GABA-A receptor-mediated responses.[8][9]
-
Voltage-Gated Sodium Channels (NaV): Reduction of voltage-dependent sodium currents.[2][7]
-
Voltage-Gated Calcium Channels (CaV): Inhibition of high-voltage-activated calcium currents.[10][11]
Data Presentation: Quantitative Effects of Felbamate on Ion Channels
The following tables summarize the quantitative data from patch-clamp studies on felbamate, the parent compound of this compound. These values can serve as a reference for expected findings when studying this compound.
Table 1: Inhibitory Effects of Felbamate on NMDA Receptors
| Cell Type | NMDA Receptor Subunit | IC50 Value | Key Findings |
| Rat Hippocampal Neurons | Native | ~55 µM - 200 µM¹ | Use-dependent inhibition, with higher affinity for desensitized channels.[6] |
| HEK293 Cells | NR1a/NR2A | 2.6 mM | Subunit selectivity observed, with lower affinity for NR2A-containing receptors.[12] |
| HEK293 Cells | NR1a/NR2B | 0.52 mM | Exhibits modest selectivity for NR2B-containing receptors.[12] |
| HEK293 Cells | NR1a/NR2C | 2.4 mM | Lower affinity for NR2C-containing receptors.[12] |
¹Dissociation constants varied depending on the channel state (resting, activated, desensitized).
Table 2: Modulatory Effects of Felbamate on GABA-A Receptors
| Cell Type/Expression System | GABA-A Receptor Subunits | Effect |
| Cultured Rat Hippocampal Neurons | Native | Potentiation of GABA responses.[8] |
| Xenopus Oocytes | α1β2γ2S, α1β3γ2S, α2β2γ2S, α2β3γ2S | Positive modulation of GABA-currents.[9] |
| Xenopus Oocytes | Other subunit combinations | Ineffective or negative modulation.[9] |
Table 3: Inhibitory Effects of Felbamate on Voltage-Gated Sodium and Calcium Channels
| Channel Type | Cell Type | IC50 Value | Key Findings |
| Voltage-Gated Sodium Channels (NaV) | Rat Striatal Neurons | 28 µM | Dose-related reduction of voltage-dependent Na+ currents.[7] |
| High-Voltage-Activated Ca²⁺ Channels | Cortical Neurons | 504 nM | Dose-dependent reduction, occluded by nifedipine.[10] |
| High-Voltage-Activated Ca²⁺ Channels | Striatal Neurons | 18.7 µM | Dose-dependent reduction.[10] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on its primary ion channel targets using whole-cell patch-clamp recordings.
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
Objective: To determine the effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cells: Cultured hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits (e.g., NR1/NR2B).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, and MgCl₂-free to relieve voltage-dependent block. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist: 100 µM NMDA.
-
Test Compound: this compound stock solution in DMSO, diluted to final concentrations in the external solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording a few days prior to the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the membrane potential at -60 mV.
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply the NMDA solution to elicit an inward current.
-
After a stable response is achieved, co-apply NMDA with different concentrations of this compound.
-
To investigate use-dependency, pre-apply a low concentration of NMDA before co-applying a high concentration of NMDA and this compound.[6]
-
-
Data Analysis: Measure the peak and steady-state current amplitudes in the absence and presence of this compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.
Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
Objective: To assess the modulatory effect of this compound on GABA-A receptor-mediated currents.
Materials:
-
Cells: Cultured neurons or HEK293 cells expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist: 1-10 µM GABA (a submaximal concentration).
-
Test Compound: this compound.
Procedure:
-
Follow steps 1-6 as in Protocol 1, clamping the membrane potential at -60 mV.
-
Data Acquisition:
-
Record baseline currents.
-
Apply GABA to induce an inward chloride current.
-
Once a stable GABA-evoked current is obtained, co-apply GABA with various concentrations of this compound.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of potentiation and determine the EC50 for the modulatory effect.
Protocol 3: Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Channel Currents
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.
Materials:
-
Cells: Acutely dissociated neurons (e.g., striatal or cortical) or cell lines expressing specific NaV subtypes.
-
External Solution (in mM): 130 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, other channel blockers (e.g., CdCl₂ for calcium channels, TEA for potassium channels) can be added.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Test Compound: this compound.
Procedure:
-
Follow steps 1-5 as in Protocol 1.
-
Voltage-Clamp Protocol: Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in the closed state. Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
-
Data Acquisition:
-
Record baseline sodium currents in response to the voltage protocol.
-
Perfuse the cell with different concentrations of this compound and repeat the voltage-step protocol.
-
-
Data Analysis: Measure the peak inward current at each voltage step. Construct current-voltage (I-V) relationship plots. Determine the concentration-dependent inhibition of the peak current to calculate the IC50 value.
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Dual modulation of NMDA and GABA-A receptors by this compound.
Caption: Logical flow of data analysis for ion channel pharmacology.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological actions of felbamate on rat striatal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate inhibits dihydropyridine-sensitive calcium channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Fluorofelbamate Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofelbamate, a structural analog of the broad-spectrum anticonvulsant felbamate, is a promising therapeutic candidate for epilepsy.[1][2] Its proposed multi-faceted mechanism of action, involving modulation of NMDA and GABA receptors, as well as voltage-gated sodium channels, suggests its potential for significant efficacy in controlling seizures.[3][4] Furthermore, this compound was designed to avoid the toxic metabolite associated with felbamate, potentially offering a safer long-term treatment option.[1][2]
These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy and neuroprotective potential of this compound in established animal models of chronic epilepsy. The protocols outlined below are intended to guide researchers in generating robust and reproducible data to support the clinical development of this compound.
Key Considerations for Long-Term Efficacy Studies
-
Animal Model Selection: The choice of animal model is critical and should align with the specific type of epilepsy being targeted. Chronic models, such as the kindling and post-status epilepticus models, are preferred for long-term studies as they mimic the progressive nature of human epilepsy.[5][6]
-
Route of Administration: For long-term studies, the route of administration should be minimally stressful and allow for consistent dosing. Oral administration, either through gavage or by incorporating the drug into the diet or drinking water, is often the most appropriate method.[7][8] Subcutaneous osmotic pumps can also be used for continuous drug delivery.[7][9]
-
Dosing Regimen: The dosing regimen should be based on initial dose-finding studies and pharmacokinetic data. Chronic administration of felbamate in rodents has been studied at doses ranging from 48 to 238 mg/kg, providing a starting point for this compound dose selection.[10]
-
Duration of Study: Long-term studies should be of sufficient duration to assess sustained efficacy, potential for tolerance development, and long-term neuroprotective effects. Study durations can range from several weeks to months, depending on the specific research questions.
-
Endpoint Selection: A combination of behavioral, electrophysiological, and post-mortem analyses should be employed to provide a comprehensive assessment of efficacy.
Signaling Pathways of this compound
The proposed mechanism of action for this compound, similar to felbamate, involves the modulation of key excitatory and inhibitory neurotransmitter systems.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
A typical long-term efficacy study of this compound would follow a structured workflow from animal model induction to data analysis.
References
- 1. Kindling epileptogenesis in immature rats leads to persistent depressive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. researchgate.net [researchgate.net]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. The effect of chronic felbamate administration on anticonvulsant activity and hepatic drug-metabolizing enzymes in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Fluorofelbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Fluorofelbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound compared to Felbamate?
A1: The main difference and challenge lies in the introduction of the fluorine atom at the benzylic position of the 2-phenyl-1,3-propanediol intermediate. This step involves the use of specialized and often hazardous fluorinating agents, which require specific handling protocols and equipment.[1][2][3] Additionally, controlling the selectivity of the fluorination to avoid side reactions and ensure high purity can be more complex than the synthesis of the non-fluorinated analogue.
Q2: What types of impurities can be expected in the large-scale synthesis of this compound?
A2: Potential impurities can originate from several stages:
-
Incomplete Fluorination: Residual 2-phenyl-1,3-propanediol or partially fluorinated intermediates.
-
Over-fluorination or Isomeric Byproducts: Depending on the fluorinating agent and reaction conditions, fluorine addition at other positions on the aromatic ring or aliphatic chain, though less likely for the benzylic position, could occur.
-
Impurities from the Carbamoylation Step: Similar to Felbamate synthesis, dimer impurities or mono-carbamate intermediates can form.[2]
-
Residual Reagents and Solvents: Trace amounts of fluorinating agents, catalysts, and solvents used in the synthesis and purification steps.
Q3: Are there any specific safety precautions for handling large-scale fluorination reactions?
A3: Yes, stringent safety measures are crucial. Many industrial fluorinating agents, such as hydrogen fluoride (HF) and fluorine gas (F2), are highly toxic, corrosive, and reactive.[1][3] Key precautions include:
-
Use of specialized, corrosion-resistant reactors and equipment.[2]
-
Implementation of closed-system handling to prevent exposure.
-
Continuous monitoring of the reaction environment for leaks.
-
Availability of appropriate personal protective equipment (PPE) and emergency quench/neutralization stations.
-
Consideration of less hazardous, modern fluorinating reagents, although their cost at scale may be a factor.[1]
Q4: Is flow chemistry a viable option for the large-scale synthesis of this compound?
A4: Flow chemistry is a highly promising approach for fluorination reactions, especially at a large scale.[2] It offers several advantages over traditional batch processing, including enhanced safety by minimizing the volume of hazardous reagents at any given time, improved heat and mass transfer for better reaction control, and the potential for higher yields and selectivity.[2][4]
Troubleshooting Guides
Issue 1: Low Yield During the Fluorination of the 2-phenyl-1,3-propanediol Precursor
| Possible Cause | Suggested Solution |
| Inactive Fluorinating Agent | Ensure the fluorinating agent is fresh and has been stored under the correct conditions to prevent degradation. Perform a small-scale test reaction to confirm its activity. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some fluorination reactions require cryogenic conditions to improve selectivity and yield.[3] Perform temperature scouting studies. |
| Poor Solubility of Reactants | Select a solvent system that ensures all reactants are fully dissolved. Poor solubility can lead to incomplete reactions. |
| Presence of Water | Ensure all reactants, solvents, and equipment are rigorously dried. Water can react with and deactivate many fluorinating agents. |
Issue 2: Formation of Significant Impurities During Fluorination
| Possible Cause | Suggested Solution |
| Low Selectivity of Fluorinating Agent | Consider using a more selective and milder fluorinating agent. While potentially more expensive, reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor can offer better control.[5] |
| Side Reactions due to High Temperature | Lower the reaction temperature to minimize the rate of side reactions. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the fluorinating agent can lead to over-fluorination or other side reactions. |
Issue 3: Incomplete Carbamoylation of 2-fluoro-2-phenyl-1,3-propanediol
| Possible Cause | Suggested Solution |
| Insufficient Carbamoylating Agent | Ensure at least two equivalents of the carbamoylating agent (e.g., a cyanate or a chloroformate followed by ammonia) are used per mole of the diol.[6] |
| Deactivation of the Reagent | Protect the reaction from moisture, which can hydrolyze the carbamoylating agent. |
| Steric Hindrance | The fluorine atom may introduce some steric hindrance. Optimization of reaction time, temperature, and catalyst may be necessary to drive the reaction to completion. |
Issue 4: Difficulty in Purifying the Final this compound Product
| Possible Cause | Suggested Solution |
| Structurally Similar Impurities | Develop a multi-step purification process. This may involve a combination of crystallization, column chromatography, and/or preparative HPLC for challenging separations. |
| Residual Fluoride Ions | Incorporate an aqueous wash step with a suitable buffer to remove any residual ionic fluoride. |
| Formation of Emulsions During Extraction | If using liquid-liquid extraction, the presence of fluorinated compounds can sometimes lead to stable emulsions. Consider using a different solvent system or adding a salt to the aqueous phase to break the emulsion. |
Data Presentation
Table 1: Comparison of Common Fluorinating Agents for Large-Scale Synthesis
| Fluorinating Agent | Common Use | Advantages at Scale | Challenges at Scale |
| Hydrogen Fluoride (HF) | Halogen exchange reactions | Low cost, readily available | Highly corrosive and toxic, requires specialized equipment[3][5] |
| Sulfur Tetrafluoride (SF4) | Deoxyfluorination of alcohols and carbonyls | Effective for certain transformations | Highly toxic gas, difficult to handle |
| DAST & Deoxo-Fluor® | Deoxyfluorination of alcohols | Milder than SF4, more selective | Higher cost, potential for thermal instability[5] |
| Selectfluor® | Electrophilic fluorination | Solid, easier to handle, high selectivity | High cost, generates significant waste |
Experimental Protocols
Protocol 1: Synthesis of 2-phenyl-1,3-propanediol (Precursor to Fluorinated Intermediate)
This protocol is adapted from known methods for the synthesis of the non-fluorinated precursor and serves as a general guideline. The fluorination step would follow this.
Objective: To synthesize 2-phenyl-1,3-propanediol via the reduction of diethyl phenylmalonate.
Materials:
-
Diethyl phenylmalonate
-
Sodium borohydride (NaBH4)[7]
-
Sodium dihydrogen phosphate[7]
-
Ethanol
-
Toluene
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a suitable reactor, dissolve diethyl phenylmalonate in ethanol.
-
Add sodium dihydrogen phosphate to the solution to act as a buffer.[7]
-
Cool the mixture to 5-10°C.
-
Slowly add a solution of sodium borohydride in dilute aqueous NaOH, maintaining the temperature below 15°C.[7]
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol by distillation.
-
Extract the aqueous residue with toluene.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenyl-1,3-propanediol.
-
Purify the crude product by recrystallization from toluene.
Mandatory Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agcchem.com [agcchem.com]
- 4. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 7. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: Enhancing Oral Bioavailability of Fluorofelbamate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Fluorofelbamate formulations. Given that this compound is a poorly water-soluble compound, this guide focuses on strategies to overcome challenges related to its dissolution and absorption.
Troubleshooting Guide
Researchers may encounter several challenges during the formulation development of this compound. This guide provides a structured approach to troubleshooting common issues.
Problem: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Potential Cause | Suggested Troubleshooting Steps | Rationale |
| Poor aqueous solubility limiting dissolution | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles. 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic carrier to enhance its dissolution rate. 3. Utilize Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to improve solubility.[1] | Increasing the dissolution rate is a key factor in improving the oral absorption of poorly soluble drugs. These techniques create a more favorable environment for the drug to dissolve in the gastrointestinal fluids. |
| Inadequate wetting of the drug substance | 1. Incorporate Surfactants or Wetting Agents: Add pharmaceutically acceptable surfactants to the formulation to improve the wettability of the hydrophobic this compound particles.[2] | Poor wetting can lead to particle agglomeration and reduced surface area for dissolution. Surfactants lower the interfacial tension between the drug and the dissolution medium. |
| Drug precipitation in the gastrointestinal tract | 1. Formulate with Precipitation Inhibitors: Include polymers that can maintain a supersaturated state of the drug in the gut. 2. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state. | Maintaining the drug in a dissolved state is crucial for absorption. Precipitation reduces the concentration of dissolved drug available to permeate the gut wall. |
| First-pass metabolism | 1. Prodrug Approach: While this compound was designed to avoid specific toxic metabolic pathways of felbamate, extensive first-pass metabolism could still be a factor.[3][4] A prodrug strategy could potentially bypass or reduce presystemic metabolism. 2. Co-administration with Metabolic Inhibitors: This is primarily a research tool to identify the extent of first-pass metabolism and is generally not a viable clinical strategy. | First-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?
A1: While extensive public data on this compound is limited, it is known to have low aqueous solubility, similar to felbamate, at less than one milligram per milliliter.[5] Felbamate, the parent compound, is also sparingly soluble in water.[6] This low solubility is a primary factor that can negatively impact oral bioavailability by limiting the dissolution rate in the gastrointestinal tract.[1]
Q2: What are the primary formulation strategies to consider for a poorly soluble drug like this compound?
A2: For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), the main goal is to enhance the dissolution rate and/or solubility. Key strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer can create an amorphous form of the drug with higher apparent solubility and dissolution rate.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can keep the drug in a solubilized state in the GI tract.[1][2]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]
Q3: How does the metabolism of this compound differ from felbamate, and how might this impact formulation development?
A3: this compound was specifically designed to avoid the metabolic pathway of felbamate that leads to the formation of a reactive metabolite, atropaldehyde (ATPAL), which is associated with serious toxicities.[3][4][8] The substitution of a hydrogen atom with fluorine at the 2-position of the propane side chain is thought to prevent the beta-elimination step required to form ATPAL.[4][9] This suggests that formulations may not need to be designed to protect against this specific metabolic pathway. However, other metabolic pathways may still exist, and understanding the overall metabolic profile is important for optimizing drug delivery.
Q4: Are there any specific excipients that are recommended for this compound formulations?
A4: While specific excipient compatibility studies for this compound are not publicly available, general recommendations for poorly soluble drugs apply. Consider excipients that can act as:
-
Solubilizers: Polyethylene glycols (PEGs), polysorbates (e.g., Tween 80), and sorbitol have been used in formulations of the parent compound, felbamate.[5][10]
-
Carriers for Solid Dispersions: Povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC) are common choices.
-
Lipid Components for SEDDS/SMEDDS: Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor, Labrasol), and cosolvents (e.g., Transcutol).
Q5: What in vitro tests are most relevant for screening this compound formulations for improved oral bioavailability?
A5: The following in vitro tests are crucial:
-
Solubility Studies: Determine the equilibrium solubility of this compound in various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) with and without formulation excipients.
-
Dissolution Testing: Conduct dissolution studies under various conditions (pH, media) to compare the release profiles of different formulations. For enabling formulations like solid dispersions and SEDDS, non-sink dissolution conditions can be particularly informative.
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to assess the potential for the formulation to improve the permeation of this compound across the intestinal epithelium.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a biorelevant dissolution medium, such as fasted state simulated intestinal fluid (FaSSIF).
-
Test Parameters:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 or 75 RPM
-
-
Procedure:
-
Place a known amount of the this compound formulation (e.g., a capsule or an amount of powder equivalent to the desired dose) into the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Workflow for developing and testing this compound formulations.
Caption: Relationship between solubility and bioavailability for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. US20140178479A1 - Concentrated Felbamate Formulations for Parenteral Administration - Google Patents [patents.google.com]
- 6. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
addressing Fluorofelbamate solubility issues for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Fluorofelbamate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a fluorinated analog of the anti-epileptic drug felbamate.[1] Like its parent compound, it is a poorly water-soluble molecule, with an aqueous solubility of less than 1 mg/mL. This low solubility can pose significant challenges for in vitro studies, as achieving the desired concentrations in aqueous-based cell culture media and buffers can be difficult, potentially leading to compound precipitation and inaccurate experimental results.
Q2: What are the primary solvents recommended for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays. Ethanol can also be used, but DMSO generally offers higher solubility for many non-polar compounds. For parenteral formulations, co-solvents such as polyethylene glycols (PEGs) and glycerin have been explored.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:
-
Decrease the final solvent concentration: The most common cause of precipitation is the final concentration of the organic solvent (e.g., DMSO) being too high. Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium, as higher concentrations can be toxic to cells and cause the compound to fall out of solution.
-
Use a higher concentration stock solution: By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your culture medium to reach the desired final concentration, thereby keeping the final DMSO percentage low.
-
Perform serial dilutions: Instead of adding the stock solution directly to your final volume of media, perform one or more intermediate dilution steps in the medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes aid in dissolution.
-
Consider co-solvents: For certain applications, the use of pharmaceutically acceptable co-solvents like polyethylene glycol (PEG) 300 or 400 in the initial formulation might be explored, though their compatibility with specific cell lines and assays must be validated.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: To minimize solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in cell culture should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue 1: Difficulty in preparing a high-concentration stock solution in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Ensure you are using a sufficient volume of DMSO to dissolve the desired mass of this compound. Refer to the solubility data table below for guidance. |
| Compound is not fully dissolved. | Vortex the solution vigorously. If particulates are still visible, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied, but be mindful of potential compound degradation. |
| Quality of DMSO. | Use anhydrous, high-purity, cell culture grade DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds. |
Issue 2: Visible precipitation in the cell culture well after adding the this compound working solution.
| Possible Cause | Troubleshooting Step |
| Final DMSO concentration is too high. | Recalculate your dilutions to ensure the final DMSO concentration is ≤ 0.5%. This may require preparing a more concentrated initial stock solution. |
| Rapid change in solvent polarity. | Prepare an intermediate dilution of your stock solution in cell culture media before making the final working concentration. This allows for a more gradual solvent exchange. |
| Low temperature of the cell culture medium. | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. |
| Interaction with media components. | Some components of complex cell culture media (e.g., certain proteins in serum) can interact with the compound and reduce its solubility. Consider testing solubility in a simpler buffered salt solution (e.g., PBS) to identify if media components are the issue. If so, a formulation approach with solubilizing agents may be necessary, but will require extensive validation. |
| Exceeding the solubility limit in the final medium. | Even with a low DMSO concentration, the final concentration of this compound may exceed its solubility limit in the aqueous environment. You may need to work at a lower final concentration of the compound. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃FN₂O₄ |
| Molecular Weight | 256.23 g/mol |
| IUPAC Name | (2-fluoro-2-phenylpropane-1,3-diyl) dicarbamate |
| CAS Number | 726-99-8 |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (Estimated) | Notes |
| Water | < 1 mg/mL | This compound is poorly soluble in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | While specific quantitative data is not readily available for this compound, its parent compound, Felbamate, is freely soluble in DMSO.[2] It is reasonable to expect high solubility for this compound in DMSO as well. |
| Ethanol | Sparingly Soluble | Felbamate is sparingly soluble in ethanol.[2] this compound is expected to have similar characteristics. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Poorly Soluble | Solubility in physiological buffers is expected to be very low, similar to its water solubility. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculation:
-
Molecular Weight of this compound = 256.23 g/mol
-
To prepare a 100 mM (0.1 M) stock solution, you will need 25.623 mg of this compound per 1 mL of DMSO.
-
Adjust the mass and volume as needed for your experimental requirements. For example, for 0.5 mL of a 100 mM stock, you would weigh out 12.81 mg of this compound.
-
-
Weighing:
-
In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Sonication (if necessary):
-
If particulates remain, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile, calibrated micropipettes and tips
Procedure:
This protocol uses serial dilutions to minimize the final DMSO concentration and reduce the risk of precipitation.
-
Intermediate Dilution (1:100):
-
Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 100 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle pipetting. This results in a 1 mM intermediate solution with 1% DMSO.
-
-
Final Dilution (1:100):
-
For a final volume of 1 mL, add 990 µL of pre-warmed cell culture medium to a new sterile tube.
-
Add 10 µL of the 1 mM intermediate solution to the medium.
-
Mix thoroughly by gentle pipetting. This results in a final working solution of 10 µM this compound with a final DMSO concentration of 0.01%.
-
Vehicle Control: It is essential to prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This will be used to treat control cells to account for any effects of the solvent.
Mandatory Visualizations
Signaling Pathways
The primary mechanisms of action for this compound are believed to be similar to its parent compound, felbamate, which include the inhibition of N-methyl-D-aspartate (NMDA) receptors and the modulation of gamma-aminobutyric acid type A (GABA-A) receptors.
Caption: this compound's inhibitory action on the NMDA receptor signaling pathway.
Caption: this compound's potentiation of the GABA-A receptor signaling pathway.
Experimental Workflow
Caption: Workflow for preparing and using this compound in in vitro assays.
References
Technical Support Center: Optimization of Fluorofelbamate Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofelbamate in a preclinical setting. The information is designed to assist in the optimization of dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anticonvulsant that is believed to have a multi-faceted mechanism of action, similar to its parent compound, felbamate.[1] Its effects are primarily attributed to:
-
NMDA Receptor Antagonism: It blocks the N-methyl-D-aspartate (NMDA) receptor, reducing excitatory neurotransmission.[1] This action is thought to be selective for the NR2B subunit.
-
GABA-A Receptor Modulation: It potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at GABA-A receptors.
-
Voltage-Gated Sodium Channel Blockade: It inhibits voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials.[1]
Q2: What is the rationale for using this compound over felbamate in preclinical studies?
A2: this compound was designed to retain the broad-spectrum anticonvulsant activity of felbamate while avoiding the production of a reactive metabolite, atropaldehyde, which is associated with the idiosyncratic toxicity (aplastic anemia and liver failure) observed with felbamate.[2][3][4] The substitution of a hydrogen atom with fluorine at a key position in the molecule prevents the metabolic pathway that leads to this toxic metabolite.[4]
Q3: What are the reported effective dosages of this compound in preclinical models?
A3: In a rat model of self-sustaining status epilepticus (SSSE), intravenous (i.v.) administration of this compound demonstrated dose-dependent anticonvulsant effects. A dose of 50 mg/kg was ineffective, while 100 mg/kg and 200 mg/kg significantly reduced seizure duration.[5] Doses of 200 mg/kg and 300 mg/kg were effective even in the later stages of SSSE.[5]
Q4: What are suitable vehicles for formulating this compound for in vivo studies?
A4: For oral administration, this compound can likely be formulated as a suspension, similar to its parent compound felbamate. A common vehicle for oral suspensions in preclinical research is 0.5% to 1% methylcellulose in water. For intravenous administration, the formulation would require solubilization, potentially with co-solvents, and must be sterile. It is crucial to assess the solubility of this compound in any chosen vehicle and ensure its stability.
Troubleshooting Guide
Issue 1: Unexpected lack of efficacy or high variability in results.
-
Question: My preclinical model is not showing the expected anticonvulsant effect with this compound, or the results are highly variable between animals. What could be the cause?
-
Answer:
-
Dosage: The dose may be too low for your specific model. The effective dose can vary significantly between different seizure models and species. Consider performing a dose-response study to determine the optimal dose for your experimental setup.
-
Route of Administration: The chosen route of administration may not be providing adequate bioavailability. For example, oral administration may lead to variable absorption compared to intravenous or intraperitoneal injection. Ensure the administration technique is consistent and correct.
-
Formulation: The this compound formulation may not be optimal. If it is a suspension, ensure it is homogenous before each administration to avoid dosing errors. Check for solubility and stability of the compound in your chosen vehicle.
-
Metabolism: While designed to be more stable, species-specific differences in metabolism could still play a role. Consider the metabolic rate of your chosen animal model.
-
Issue 2: Adverse effects observed in experimental animals.
-
Question: I am observing adverse effects such as sedation, ataxia, or weight loss in my animals. How can I mitigate these?
-
Answer:
-
Dose Reduction: The dose may be too high, leading to off-target or exaggerated pharmacological effects. Try reducing the dose to a level that maintains efficacy while minimizing adverse effects.
-
Dosing Regimen: Consider altering the dosing regimen. For example, splitting the total daily dose into multiple smaller doses may help maintain therapeutic levels while reducing peak-dose-related side effects.
-
Supportive Care: Ensure animals have easy access to food and water, especially if sedation or motor impairment is observed.
-
Issue 3: Issues with drug administration.
-
Question: I am encountering difficulties with the administration of this compound. What are some common issues and solutions?
-
Answer:
-
Oral Gavage:
-
Problem: Animal distress or injury.
-
Solution: Ensure proper training in oral gavage technique. Use an appropriately sized and flexible gavage needle. Moistening the tip of the needle with a small amount of sucrose solution may reduce animal stress.
-
Problem: Inaccurate dosing due to clogged needle.
-
Solution: Ensure the suspension is well-mixed and the needle is clear before administration.
-
-
Intravenous Injection:
-
Problem: Difficulty in cannulating the vein.
-
Solution: Use appropriate restraint and visualization techniques. Warming the tail (for tail vein injections) can help dilate the vessel.
-
Problem: Extravasation of the drug.
-
Solution: Ensure the needle is correctly placed within the vein before injecting. Inject slowly and monitor for any swelling at the injection site.
-
-
Data Presentation
Table 1: Preclinical Efficacy of Intravenous this compound in a Rat Model of Self-Sustaining Status Epilepticus
| Dose (mg/kg, i.v.) | Outcome | Reference |
| 50 | Ineffective | [5] |
| 100 | Reduced cumulative seizure time | [5] |
| 200 | Significantly reduced cumulative seizure time | [5] |
| 300 | Significantly attenuated seizures in late-stage SSSE | [5] |
Table 2: Pharmacokinetic Parameters of Felbamate in Preclinical Models (as a reference for this compound)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Reference |
| Rat | 1.6 - 1000 | Oral | 13.9 - 185.9 | 1 - 8 | 2 - 16.7 | [6] |
| Rabbit | 1.6 - 1000 | Oral | 19.1 - 161.9 | 8 - 24 | 7.2 - 17.8 | [6] |
| Dog | 1.6 - 1000 | Oral | 12.6 - 168.4 | 3 - 7 | 4.1 - 4.5 | [6] |
Note: This data is for felbamate and should be used as an approximation for this compound. Actual pharmacokinetic parameters for this compound may differ.
Experimental Protocols
1. Preparation of this compound Oral Suspension (Example Protocol)
-
Objective: To prepare a 10 mg/mL oral suspension of this compound.
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and beaker
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while stirring continuously.
-
Transfer the suspension to a beaker with a stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Store the suspension in a tightly sealed, light-protected container at 4°C. Shake well before each use.
-
2. Intravenous Administration of this compound in Rats (Example Protocol)
-
Objective: To administer a prepared solution of this compound intravenously via the lateral tail vein.
-
Materials:
-
This compound solution (sterile and at an appropriate concentration)
-
Rat restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needle attached to a 1 mL syringe
-
70% ethanol
-
-
Procedure:
-
Place the rat in a suitable restrainer.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Visualize a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Aspirate slightly to confirm the needle is in the vein (a small flash of blood should be seen in the needle hub).
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound dosage optimization.
Caption: Proposed signaling pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing impurities in Fluorofelbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Fluorofelbamate.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A1: While specific proprietary synthesis methods may vary, a probable and common synthetic route for this compound (2-fluoro-2-phenyl-1,3-propanediol dicarbamate) involves a two-step process analogous to the synthesis of Felbamate. The first step is the synthesis of the key intermediate, 2-fluoro-2-phenyl-1,3-propanediol. This is followed by a carbamoylation reaction to form the final dicarbamate product.
Q2: What are the potential sources of impurities in this compound synthesis?
A2: Impurities in this compound synthesis can originate from several sources:
-
Starting Materials: Impurities present in the initial reactants, such as the phenyl precursor or the fluorinating agent.
-
Intermediates: Unreacted intermediates like 2-fluoro-2-phenyl-1,3-propanediol or the mono-carbamate derivative.
-
By-products: Unwanted products formed from side reactions during the synthesis.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.
-
Degradation Products: Impurities formed by the degradation of the final product during manufacturing, storage, or handling.
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[1] Gas Chromatography (GC) is suitable for analyzing volatile organic impurities, such as residual solvents.[1] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural confirmation of impurities.[3]
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-fluoro-2-phenyl-1,3-propanediol in the Final Product
-
Problem: The final this compound product shows a significant peak corresponding to the diol intermediate in the HPLC analysis.
-
Possible Causes:
-
Incomplete carbamoylation reaction.
-
Insufficient amount of carbamoylating agent used.
-
Suboptimal reaction conditions (temperature, pressure, or reaction time).
-
-
Solutions:
-
Reaction Stoichiometry: Ensure the correct molar ratio of the carbamoylating agent to the diol intermediate is used. A slight excess of the carbamoylating agent might be necessary to drive the reaction to completion.
-
Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or in-process HPLC) to determine the point of completion.
-
Purification: If unreacted diol persists, an additional purification step, such as recrystallization or column chromatography, may be required for the final product.
-
Issue 2: Formation of the Mono-carbamate Impurity
-
Problem: An impurity with a molecular weight corresponding to 2-fluoro-2-phenyl-1,3-propanediol mono-carbamate is detected.
-
Possible Causes:
-
Incomplete reaction, similar to the persistence of the diol intermediate.
-
Steric hindrance at one of the hydroxyl groups, slowing down the second carbamoylation step.
-
-
Solutions:
-
Extended Reaction Time: Increase the reaction time to allow for the complete conversion of the mono-carbamate to the dicarbamate.
-
Alternative Carbamoylating Agent: Consider using a more reactive carbamoylating agent, if compatible with other functional groups.
-
Process Optimization: Adjusting the order of addition of reagents or the solvent system might improve the reaction kinetics.
-
Issue 3: Presence of Dimer Impurities
-
Problem: Detection of impurities with higher molecular weights, potentially corresponding to dimer structures. For instance, a dimer impurity of Felbamate, 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate, has been synthesized and characterized.[4][5] A similar impurity could arise in this compound synthesis.
-
Possible Causes:
-
Side reactions involving reactive intermediates, especially if excess carbamoylating agent is used under harsh conditions.
-
The use of certain bases can promote the formation of such dimers.[6]
-
-
Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants to avoid a large excess of the carbamoylating agent.
-
Reaction Conditions: Perform the reaction at a lower temperature to minimize side reactions.
-
Base Selection: If a base is used, screen different bases to identify one that minimizes dimer formation.
-
Quantitative Data Summary
The following table summarizes hypothetical data for impurity levels under different reaction conditions to illustrate the impact of process parameters on product purity.
| Parameter | Condition A | Condition B (Optimized) |
| Diol to Carbamoylating Agent Ratio | 1 : 2.0 | 1 : 2.2 |
| Reaction Temperature | 50°C | 30°C |
| Reaction Time | 4 hours | 8 hours |
| Unreacted Diol (%) | 1.5 | < 0.1 |
| Mono-carbamate Impurity (%) | 2.0 | 0.2 |
| Dimer Impurity (%) | 0.5 | < 0.1 |
| Final Purity of this compound (%) | 96.0 | 99.7 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Objective: To separate and quantify this compound and its potential impurities.
-
Instrumentation: A standard High-Performance Liquid Chromatography system with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). For example, starting with 30% acetonitrile and increasing to 70% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard of pure this compound to quantify the main peak and relative response factors for known impurities if available. For unknown impurities, report as a percentage of the total peak area.
-
Protocol 2: Recrystallization for this compound Purification
-
Objective: To remove process-related impurities from the crude this compound product.
-
Methodology:
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. Potential solvents could include ethanol, isopropanol, ethyl acetate, or mixtures with water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
-
Visualizations
Caption: Workflow for this compound synthesis, purification, and points of impurity introduction.
Caption: Troubleshooting logic for addressing common impurities in this compound synthesis.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. moravek.com [moravek.com]
- 5. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Fluorofelbamate Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Fluorofelbamate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
A1: this compound (FFBM) is an analog of the anti-epileptic drug felbamate (FBM). It was specifically designed for increased stability and safety by substituting a hydrogen atom with a fluorine atom on the 2-position of the propane side chain.[1] This substitution prevents the formation of a reactive and toxic aldehyde metabolite, atropaldehyde (ATPAL), which is associated with the severe side effects of felbamate.[1] The carbon-fluorine bond is chemically inert, blocking the metabolic pathway that leads to this unstable and reactive compound.
Q2: What is the expected stability of this compound in aqueous solutions?
A2: While direct stability data for this compound in various aqueous solutions is not extensively published, studies on its metabolites suggest significantly higher stability compared to its non-fluorinated counterparts. For instance, a key metabolite of this compound (F-CCMF) showed minimal degradation (2.5-4.9% loss) over 24 hours in a phosphate buffer at pH 7.4 and 37°C. In contrast, the corresponding felbamate metabolite (CCMF) had a half-life of only 2.8-3.6 hours under the same conditions.[2][3] This suggests that this compound is inherently more stable in aqueous environments than felbamate.
Q3: I am observing a precipitate when I add my this compound stock solution to my aqueous experimental medium. Is this degradation?
A3: Precipitation is more likely due to the low aqueous solubility of this compound rather than chemical degradation. Its parent compound, felbamate, is described as "slightly soluble" or "sparingly soluble" in water.[4] When a concentrated stock solution of a poorly soluble compound (often in a solvent like DMSO) is added to an aqueous medium, the sudden change in solvent polarity can cause the compound to crash out of solution.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of compounds with low aqueous solubility. It is important to use anhydrous DMSO and to minimize the final concentration of DMSO in your experimental medium (typically below 0.5%, but ideally below 0.1%) to avoid solvent-induced artifacts.
Q5: How can I increase the solubility of this compound in my aqueous solution?
A5: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound:
-
Use of co-solvents: Small amounts of pharmaceutically acceptable co-solvents such as polyethylene glycol (PEG) or propylene glycol may help.[5]
-
pH adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve solubility.
-
Use of surfactants or cyclodextrins: These can encapsulate the drug molecule, increasing its apparent solubility.[6]
-
Sonication: Applying ultrasonic energy can help to dissolve the compound.[6]
Q6: Under what conditions is this compound likely to degrade?
A6: As a carbamate, this compound may be susceptible to hydrolysis under strong acidic or alkaline conditions, especially at elevated temperatures.[7][8] Forced degradation studies on the parent compound, felbamate, have shown degradation under alkaline stress conditions.[9] It is also advisable to protect solutions from prolonged exposure to high temperatures and strong light to minimize the risk of degradation.[10][11]
Data Summary
Table 1: Comparative Stability of a Postulated this compound Metabolite (F-CCMF) and a Felbamate Metabolite (CCMF) in Aqueous Buffer[2][3]
| Compound | Buffer Condition | Temperature | Half-life / Degradation |
| F-CCMF | Phosphate buffer, pH 7.4 | 37°C | 2.5% loss over 24 hours (in the presence of GSH) |
| F-CCMF | Phosphate buffer, pH 7.4 | 37°C | 4.9% loss over 24 hours (in the absence of GSH) |
| CCMF | Phosphate buffer, pH 7.4 | 37°C | 2.8 hours (in the presence of GSH) |
| CCMF | Phosphate buffer, pH 7.4 | 37°C | 3.6 hours (in the absence of GSH) |
Troubleshooting Guides
Guide 1: Troubleshooting Precipitation of this compound in Aqueous Media
This guide provides a step-by-step approach to address precipitation issues during your experiments.
-
Step 1: Confirm the Issue
-
Visually inspect the solution for any cloudiness, particles, or film.
-
If possible, centrifuge a sample and check for a pellet.
-
Measure the concentration of this compound in the supernatant after centrifugation using a validated analytical method (e.g., HPLC-UV) and compare it to the expected concentration.
-
-
Step 2: Review Your Protocol
-
Final Concentration: Is the final concentration of this compound in your aqueous medium exceeding its solubility limit?
-
Solvent Concentration: Is the final concentration of the stock solvent (e.g., DMSO) within a range that is non-toxic to your cells and does not promote precipitation?
-
Method of Addition: Are you adding the stock solution directly to the full volume of the medium? A rapid, localized increase in concentration can cause precipitation.
-
-
Step 3: Implement Solutions
-
Reduce Final Concentration: If your experimental design allows, test a lower final concentration of this compound.
-
Optimize Addition Method:
-
Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).
-
Add the stock solution drop-wise to the vortexing or swirling medium to ensure rapid dispersion.
-
Consider a serial dilution approach: first, dilute the stock in a small volume of medium, and then add this intermediate dilution to the final volume.
-
-
Modify Your Formulation: If the above steps are insufficient, consider the solubility enhancement strategies mentioned in FAQ Q5.
-
Guide 2: Investigating Unexpected Degradation of this compound
If you suspect that this compound is chemically degrading in your solution, follow these steps.
-
Step 1: Confirm Degradation
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze your sample over time.
-
Look for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
-
Step 2: Evaluate Potential Causes
-
pH: Is the pH of your aqueous solution strongly acidic or alkaline? Carbamates are susceptible to hydrolysis at pH extremes.
-
Temperature: Are your solutions being exposed to elevated temperatures for extended periods?
-
Light Exposure: Are your solutions protected from light, especially UV light?
-
Oxidizing Agents: Does your medium contain any components that could act as oxidizing agents?
-
Enzymatic Degradation: If using biological matrices (e.g., plasma, cell lysates), consider the possibility of enzymatic hydrolysis.
-
-
Step 3: Implement Solutions
-
Buffer and pH Control: Use a buffered system to maintain a stable pH, ideally within the neutral range (pH 6-8), unless your experiment requires otherwise.
-
Temperature Control: Prepare solutions fresh and store them at appropriate temperatures (e.g., 2-8°C or frozen) for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap containers in foil to protect them from light.
-
Use of Additives: In some cases, antioxidants may be added to prevent oxidative degradation, but their compatibility with your experimental system must be verified.
-
Experimental Protocols
Protocol 1: General Protocol for Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a general method for determining the stability of this compound under specific conditions.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare the desired aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Spike the aqueous buffer with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
-
Incubation:
-
Aliquot the this compound solution into several sealed, light-protected vials.
-
Incubate the vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from a vial.
-
If necessary, quench any ongoing degradation by adding an equal volume of a strong solvent like acetonitrile and mixing thoroughly.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point for method development could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection around 210-260 nm.[12][13]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study Protocol
Forced degradation studies are used to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for several hours.
-
Photolytic Degradation: Expose a this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed control to identify degradation peaks.
Visualizations
References
- 1. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 2. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20140178479A1 - Concentrated Felbamate Formulations for Parenteral Administration - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorofelbamate Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support center for Fluorofelbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to understand and reduce the off-target effects of this compound during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy incorporated into the design of this compound to reduce the off-target toxicity seen with its parent compound, felbamate?
The principal strategy to mitigate the severe off-target toxicities associated with felbamate, namely aplastic anemia and hepatotoxicity, was addressed through rational drug design in the development of this compound.[1][2][3] The core of this strategy lies in the substitution of a hydrogen atom with a fluorine atom at the benzylic carbon (the 2-position of the propanediol moiety).[1][4][5] This structural modification prevents the metabolic formation of a reactive and toxic metabolite, 2-phenylpropenal (atropaldehyde), which is believed to be the causative agent of felbamate's idiosyncratic toxicities.[5][6] The carbon-fluorine bond is significantly more stable and less susceptible to the metabolic elimination that leads to atropaldehyde formation.[1]
Q2: How does the metabolism of this compound differ from felbamate in vitro?
In vitro studies using human liver postmitochondrial suspensions (S9 fractions) have demonstrated a significant difference in the metabolic pathways of this compound compared to felbamate.[5][6] While felbamate's metabolic cascade can lead to the formation of the reactive atropaldehyde, this compound's metabolism does not produce this toxic intermediate.[5] The fluorinated analog is metabolized to different, non-reactive compounds.[6]
Q3: What is the mechanism of action of this compound, and is it different from felbamate?
The mechanisms of action for this compound are largely similar to those of felbamate.[1] It is known to be a broad-spectrum anticonvulsant.[1][2] Its primary mechanisms include:
-
NMDA Receptor Antagonism: It decreases responses to NMDA and kainate receptor activation.[1]
-
Sodium Channel Blockade: It reduces voltage-dependent sodium currents.[1]
-
GABA Receptor Modulation: Unlike felbamate, some studies suggest this compound does not significantly enhance GABA receptor-mediated responses, and at high concentrations may even cause a slight decrease.[1]
Q4: What general computational strategies can be employed to predict potential off-target effects of this compound derivatives or other novel compounds?
A variety of in-silico methods can be utilized early in the drug discovery process to predict and mitigate off-target effects:
-
Quantitative Structure-Activity Relationship (QSAR): These models can predict off-target interactions based on the physicochemical properties of the molecule.[7][8]
-
Machine Learning and AI: Algorithms like Random Forest, Artificial Neural Networks, and Support Vector Machines can be trained on large datasets of known drug-target interactions to predict novel off-target liabilities.[8][9]
-
Chemical Similarity Approaches: 2D and 3D similarity analyses compare a novel compound to a database of molecules with known off-target activities to flag potential issues.[8][9][10]
-
Pathway and Systems Biology Analysis: Computational models can analyze how the engagement of predicted off-targets might impact biological pathways, providing insights into potential toxicities.[7][11]
Troubleshooting Guides
Problem: Unexpected cellular toxicity observed in vitro with this compound.
Possible Cause: While designed to be safer, this compound may still have off-target effects unrelated to atropaldehyde formation. All drugs have the potential to interact with multiple targets.[9]
Troubleshooting Steps:
-
In Vitro Off-Target Profiling: Screen this compound against a panel of known safety liabilities. Commercial services offer panels that test for interactions with a wide range of receptors, ion channels, enzymes, and transporters.[12][13]
-
CYP450 Inhibition Assay: Determine if this compound inhibits major cytochrome P450 isoforms, which could lead to drug-drug interactions and altered metabolism of other compounds in the cell culture media.[12]
-
Metabolomics Analysis: Employ metabolomics to analyze cellular metabolic changes upon this compound treatment. This can help identify perturbed pathways that may indicate off-target activity.[14]
-
Computational Prediction: Use in-silico tools to predict potential off-targets of this compound based on its structure and compare these predictions with the observed toxic phenotype.[7][8][15]
Problem: In vivo studies show adverse effects not predicted by in vitro assays.
Possible Cause: In vivo metabolism can sometimes differ from in vitro models, or the off-target effect may be related to a complex physiological response not recapitulated in cell culture.
Troubleshooting Steps:
-
In-depth Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between drug concentration and the observed adverse effect to understand if it is dose-dependent and linked to specific exposure levels.
-
Metabolite Identification in Animal Models: Identify the major metabolites of this compound in the species being studied to determine if any novel, potentially active metabolites are being formed.
-
Cross-Species Transcriptomics: Analyze gene expression changes in affected tissues to identify pathways and potential off-targets that are perturbed by this compound treatment.[9]
-
Phenotypic Screening in Model Organisms: Utilize model organisms to systematically investigate the genetic basis of the observed toxicity.[16]
Data Presentation
Table 1: Comparative In Vitro Metabolism of Felbamate and this compound
| Precursor Compound | Metabolic Intermediate | Key Product(s) | Formation of Atropaldehyde (Reactive Metabolite) | Reference |
| Felbamate (FBM) | 3-carbamoyl-2-phenylpropionaldehyde (CBMA) | Atropaldehyde-GSH adducts | Yes | [5][6] |
| This compound (F-FBM) | 3-carbamoyl-2-fluoro-2-phenylpropionaldehyde (F-CBMA) | 3-carbamoyl-2-fluoro-2-phenylpropionic acid (F-CPPA) | No | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay Using Human Liver S9 Fractions
Objective: To compare the metabolic stability and formation of reactive metabolites from this compound and its parent compound, felbamate.
Materials:
-
This compound and Felbamate
-
Pooled human liver S9 fractions
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH) as a trapping agent
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for quenching
-
LC-MS/MS system for analysis
Methodology:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver S9 fractions, the NADPH regenerating system, and GSH.
-
Add this compound or felbamate to initiate the reaction.
-
Incubate the mixtures at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any metabolites, including GSH adducts of reactive intermediates.
-
Compare the metabolic profiles of this compound and felbamate, specifically looking for the presence or absence of the atropaldehyde-GSH adduct.
Visualizations
Caption: Comparative metabolic pathways of Felbamate and this compound.
Caption: General workflow for identifying and mitigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1156798B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 5. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 6. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nemo.upf.edu [nemo.upf.edu]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
refining analytical methods for detecting Fluorofelbamate metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the analytical detection of fluorofelbamate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be targeting for analysis?
A1: Based on in vitro studies using human liver S9 fractions, the primary postulated metabolites of this compound (F-FBM) are 2-fluoro-2-phenyl-1,3-propanediol monocarbamate (F-MCF) and 3-carbamoyl-2-fluoro-2-phenylpropionic acid (F-CPPA).[1][2] Unlike felbamate, this compound is designed to avoid the metabolic pathway that produces the reactive and potentially toxic metabolite, 2-phenylpropenal (ATPAL).[1][2][3][4]
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug metabolites, especially at the low concentrations typically found in biological samples.[5][6] High-performance liquid chromatography (HPLC) with UV detection is also a viable, though generally less sensitive, option that has been used for the analysis of the parent compound, felbamate.[7][8][9][10]
Q3: What are the key challenges I can expect when analyzing this compound metabolites?
A3: Common challenges in metabolite quantification include low metabolite concentrations in biological matrices, matrix effects such as ion suppression or enhancement in LC-MS/MS, potential for metabolite instability, and the lack of commercially available analytical standards for metabolites.[5] Careful sample preparation and method validation are crucial to mitigate these issues.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound metabolites.
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor signal intensity or no detectable peak for F-MCF or F-CPPA | 1. Low metabolite concentration: The in vivo or in vitro system may not be producing sufficient quantities of the metabolites. 2. Inefficient ionization: The electrospray ionization (ESI) source parameters may not be optimal for the metabolites. 3. Ion suppression: Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids) can suppress the ionization of the target analytes. 4. Sample degradation: Metabolites may be unstable in the sample matrix or during sample processing. | 1. Concentrate the sample if possible, or increase the injection volume. 2. Optimize ESI parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the parent drug or a structural analog. 3. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] Dilute the sample. Adjust chromatographic conditions to separate metabolites from the interfering matrix components.[12] 4. Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C). Investigate the stability of the metabolites under different pH and temperature conditions. |
| High background noise or interfering peaks | 1. Contaminated mobile phase or LC system: Impurities in solvents, additives, or tubing can contribute to high background.[13] 2. Matrix components: Complex biological samples contain numerous endogenous compounds that can be detected.[5] 3. Carryover: Adsorption of the analyte or matrix components from a previous injection onto the column or in the injector.[14] | 1. Use high-purity, LC-MS grade solvents and additives.[14] Flush the LC system thoroughly. 2. Enhance sample preparation to more effectively remove interfering substances.[15] 3. Implement a robust needle wash protocol and a column wash step at the end of each run. Inject a blank solvent after a high-concentration sample to check for carryover.[14] |
| Inconsistent retention times | 1. Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile solvent component. 2. Column degradation: Loss of stationary phase or column contamination over time. 3. Fluctuations in column temperature: Inconsistent heating of the column compartment. 4. Air bubbles in the pump: Can cause pressure fluctuations and affect flow rate.[16] | 1. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[14] 2. Use a guard column to protect the analytical column.[14] If performance degrades, wash the column according to the manufacturer's instructions or replace it. 3. Ensure the column oven is functioning correctly and is set to a stable temperature. 4. Purge the pumps to remove any trapped air bubbles.[16] |
HPLC-UV Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | 1. Column overload: Injecting too much sample. 2. Mismatched sample solvent and mobile phase: The sample solvent may be too strong, causing peak distortion.[14] 3. Column contamination or void: Buildup of particulate matter at the head of the column or a void in the packing material. 4. Co-elution with an interfering compound. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[14] 3. Reverse-flush the column (if permissible by the manufacturer). Use an in-line filter and guard column to protect the analytical column.[14] 4. Adjust the mobile phase composition or gradient to improve resolution. |
| Baseline drift | 1. Column temperature fluctuations. 2. Mobile phase not in equilibrium with the stationary phase. 3. Contamination in the mobile phase or detector. | 1. Use a column oven to maintain a constant temperature. 2. Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. 3. Use freshly prepared, high-quality mobile phase and filter it. Flush the detector flow cell. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general method for cleaning up plasma samples for LC-MS/MS or HPLC analysis.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Protocol 2: HPLC-UV Method for this compound Metabolite Analysis
This is a hypothetical starting method based on published methods for felbamate.[7][8] Optimization will be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.9, 0.05 M), methanol, and acetonitrile (e.g., in a 64:18:18 v/v/v ratio).[7] Isocratic or gradient elution may be used to optimize separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for this compound Metabolite Analysis
This table provides example parameters for setting up a targeted LC-MS/MS analysis. These will need to be empirically determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ or [M+NH₄]⁺ | To be determined | To be determined |
| F-MCF | [M+H]⁺ or [M+NH₄]⁺ | To be determined | To be determined |
| F-CPPA | [M-H]⁻ | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Visualizations
Metabolic Pathway of this compound
Caption: Postulated metabolic pathway of this compound.
Troubleshooting Workflow for Poor Signal Intensity
Caption: Logical workflow for troubleshooting poor signal intensity in LC-MS/MS.
References
- 1. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 4. This compound--Pharmacodyamic-and-Metabolic-Profile-of-a-Poent-Anticonvulsant [aesnet.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. Drug monitoring and toxicology: a simple procedure for the monitoring of felbamate by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate measured in serum by two methods: HPLC and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. restek.com [restek.com]
- 15. fishersci.pt [fishersci.pt]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Fluorofelbamate Resistance in Seizure Models
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers encountering resistance to the novel anticonvulsant agent, Fluorofelbamate, in preclinical seizure models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: My seizure model, previously responsive to this compound, is now showing reduced efficacy (i.e., increased seizure frequency/duration). How can I confirm that this is acquired resistance?
Answer: To systematically confirm acquired resistance, you should perform a dose-response study in both your suspected resistant colony and a new, naive (control) cohort of animals.
-
Establish a New Baseline: Re-characterize the seizure phenotype in your suspected resistant animals without any drug administration to confirm it matches the original baseline.
-
Conduct a Dose-Response Analysis: Administer a range of this compound doses (e.g., 50%, 100%, and 200% of the original effective dose) to both the naive and suspected resistant groups.
-
Analyze and Compare: A rightward shift in the dose-response curve for the suspected resistant group, indicating that a higher dose is required to achieve the same anticonvulsant effect, confirms the development of resistance. Statistically significant differences in seizure suppression at the original effective dose are strong indicators.
Question: We are observing significant inter-individual variability in the development of this compound resistance. What could be the cause?
Answer: Variability is common in biological systems and can stem from several factors:
-
Genetic Heterogeneity: Even in inbred strains, minor genetic drift can lead to differences in drug metabolism or transporter expression. Consider sequencing key genes related to drug metabolism (e.g., cytochrome P450 enzymes) or drug transporters (e.g., Abcb1a/b for P-glycoprotein) in responders versus non-responders.
-
Epigenetic Modifications: Chronic seizure activity and drug exposure can lead to epigenetic changes that alter the expression of genes involved in the drug response.
-
Microbiome Differences: The gut microbiome can influence drug metabolism and bioavailability. Ensure that animal housing, diet, and handling are standardized across all experimental groups.
-
Severity of Insult: Subtle variations in the initial seizure-inducing insult (e.g., kainic acid or pilocarpine injection site) can lead to different levels of brain pathology and, consequently, different propensities for developing resistance.
Question: Our attempt to overcome resistance using a P-glycoprotein (P-gp) inhibitor in combination with this compound resulted in unexpected toxicity. What are the likely causes and how can we mitigate this?
Answer: This is a common challenge. The toxicity likely arises from one of two sources:
-
Increased Central Nervous System (CNS) Exposure: The P-gp inhibitor is effectively increasing the brain concentration of this compound to supra-therapeutic or toxic levels.
-
Off-Target Effects: The P-gp inhibitor itself may have off-target effects, or it may be increasing the concentration of this compound in other sensitive organs (e.g., liver, kidneys).
Mitigation Strategy:
-
Dose De-escalation: The primary approach should be to reduce the dose of this compound. Since the P-gp inhibitor is enhancing its brain penetration, a lower dose may be sufficient to achieve therapeutic efficacy without toxicity.
-
Pharmacokinetic (PK) Study: Conduct a PK study to measure this compound concentrations in both plasma and brain tissue, with and without the P-gp inhibitor. This will provide empirical data to guide dose adjustments.
-
Alternative Inhibitors: If toxicity persists even after dose adjustment, consider using a different P-gp inhibitor with a more favorable safety profile or a different mechanism of action.
Frequently Asked Questions (FAQs)
Question: What are the most probable molecular mechanisms underlying resistance to this compound?
Answer: Based on established principles of anticonvulsant resistance, the primary mechanisms to investigate are:
-
Upregulation of Efflux Transporters: This is the most common mechanism. The ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Proteins (MRPs), are prime candidates. These transporters are located at the blood-brain barrier and actively pump this compound out of the brain, reducing its effective concentration at the target site.
-
Alteration of the Molecular Target: Chronic exposure to this compound may induce conformational changes or mutations in its molecular target (e.g., a specific subunit of the GABA-A receptor or a voltage-gated ion channel). This can decrease the binding affinity of the drug, rendering it less effective.
-
Changes in Drug Metabolism: The expression or activity of metabolic enzymes, such as cytochrome P450s in the liver or brain, may be altered, leading to faster clearance of this compound from the body.
Question: What are the most promising therapeutic strategies to overcome this compound resistance?
Answer: The most promising strategies involve combination therapies that address the underlying resistance mechanism:
-
Co-administration with Efflux Transporter Inhibitors: Using a potent and specific P-gp inhibitor (e.g., Tariquidar, Elacridar) can restore the effective concentration of this compound in the brain. Careful dose-finding studies are critical to avoid toxicity.
-
Combination with an Agent Targeting a Different Pathway: If resistance is due to target-site modification, combining this compound with an anticonvulsant that has a different mechanism of action (e.g., an mTOR pathway inhibitor like rapamycin, or a glutamate receptor antagonist) can create a synergistic effect and circumvent the resistance.
-
Immunomodulatory Approaches: Neuroinflammation is increasingly implicated in drug-resistant epilepsy. Agents that suppress inflammatory signaling pathways (e.g., targeting TLR4 or HMGB1) may help restore sensitivity to this compound.
Data Presentation: Summarized Experimental Data
Table 1: Efficacy of this compound in Naive vs. Resistant Rat Models
| Animal Group | Treatment | Dose (mg/kg) | Seizure Frequency (per 24h, Mean ± SEM) | % Reduction vs. Vehicle |
|---|---|---|---|---|
| Naive | Vehicle | N/A | 15.2 ± 1.3 | 0% |
| This compound | 20 | 4.1 ± 0.8 | 73% | |
| Resistant | Vehicle | N/A | 16.1 ± 1.5 | 0% |
| This compound | 20 | 12.5 ± 1.1 | 22% |
| | this compound | 40 | 7.8 ± 0.9 | 51% |
Table 2: Effect of Combination Therapy in this compound-Resistant Rats
| Animal Group | Treatment | Dose (mg/kg) | Seizure Frequency (per 24h, Mean ± SEM) | % Reduction vs. Resistant-Vehicle |
|---|---|---|---|---|
| Resistant | Vehicle | N/A | 16.1 ± 1.5 | 0% |
| This compound | 20 | 12.5 ± 1.1 | 22% | |
| P-gp Inhibitor | 15 | 15.8 ± 1.4 | 2% |
| | this compound + P-gp Inhibitor | 20 + 15 | 5.2 ± 0.7 | 68% |
Experimental Protocols
Protocol 1: Induction and Confirmation of this compound Resistance
-
Model Induction: Induce status epilepticus in adult male Sprague-Dawley rats using the lithium-pilocarpine model.
-
Chronic Treatment: After a 2-week latency period, begin continuous video-EEG monitoring to establish a baseline spontaneous recurrent seizure frequency. Subsequently, administer an effective dose of this compound (e.g., 20 mg/kg, i.p.) daily.
-
Monitor for Resistance: Continue daily drug administration and video-EEG monitoring. Resistance is defined as the return of seizure frequency to at least 50% of the pre-treatment baseline, despite continued drug administration. This process may take 4-6 weeks.
-
Confirmation: Once resistance is suspected, perform the dose-response analysis described in the Troubleshooting section by comparing the cohort to a new group of naive epileptic rats.
Protocol 2: Western Blot for P-glycoprotein Expression in Brain Capillaries
-
Tissue Isolation: Euthanize naive, resistant, and control animals. Perfuse transcardially with ice-cold PBS. Isolate brain capillaries from the cortex using a density gradient centrifugation method.
-
Protein Extraction: Lyse the isolated capillaries in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against P-glycoprotein (e.g., C219 clone) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control like β-actin or Na+/K+-ATPase to ensure equal protein loading.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band density using software like ImageJ. Compare the expression levels of P-gp between naive and resistant groups.
Mandatory Visualizations
Caption: Mechanism of P-glycoprotein-mediated this compound resistance at the blood-brain barrier.
Caption: Experimental workflow for testing a combination therapy to overcome this compound resistance.
Technical Support Center: Enhancing the Neuroprotective Effects of Fluorofelbamate Through Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced neuroprotective effects of Fluorofelbamate through co-administration with other therapeutic agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
In Vitro Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent neuroprotective effect of this compound alone or in combination. | 1. Compound Solubility/Stability: this compound or the co-administered agent may have poor solubility or stability in the culture medium, leading to inaccurate concentrations. 2. Cell Culture Variability: Inconsistent cell density, passage number, or health can affect drug response. 3. Assay Sensitivity: The chosen cell viability or neuroprotection assay (e.g., MTT, LDH) may not be sensitive enough to detect subtle synergistic effects. | 1. Solubility/Stability Checks: Prepare fresh stock solutions for each experiment. Confirm solubility and stability in your specific culture medium at the experimental concentrations. Consider using a vehicle like DMSO at a final concentration that does not affect cell viability. 2. Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before treatment. 3. Assay Optimization: Use multiple assays to confirm findings. For example, complement a metabolic assay like MTT with a cytotoxicity assay like LDH release. Consider more direct measures of neuronal health, such as neurite outgrowth assays or electrophysiological recordings.[1] |
| Unexpected Cytotoxicity with Co-administration. | 1. Drug-Drug Interaction: The two compounds may have a synergistic toxic effect that is not present when they are administered alone. 2. Metabolite Toxicity: The combination of drugs may lead to the formation of a toxic metabolite in the cell culture environment.[2] 3. Off-Target Effects: At the concentrations used, one or both drugs may have off-target effects that become pronounced when combined. | 1. Dose-Response Matrix: Perform a dose-response matrix (checkerboard) analysis with varying concentrations of both this compound and the co-administered agent to identify synergistic, additive, or antagonistic toxic effects. 2. Metabolite Analysis: If feasible, use techniques like mass spectrometry to analyze the culture medium for the presence of novel metabolites. 3. Target Engagement Assays: Confirm that the observed effects are occurring at concentrations relevant to the known targets of the drugs. |
| Difficulty in Determining Synergy. | 1. Inappropriate Data Analysis: Using simple addition of effects may not accurately reflect synergy. 2. Experimental Design: The concentrations chosen may not be optimal to observe synergy (e.g., concentrations are too high and cause a maximal effect individually). | 1. Isobolographic Analysis: Use isobolographic analysis (e.g., Chou-Talalay method) to quantitatively determine if the drug combination is synergistic, additive, or antagonistic. 2. Concentration Selection: Use concentrations of each drug that produce a sub-maximal effect when administered alone. This allows for the observation of a greater-than-additive effect when the drugs are combined. |
In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Variable drug exposure (pharmacokinetics). | 1. Route of Administration: The chosen route of administration (e.g., i.p., i.v., oral) may lead to variable absorption and bioavailability of one or both compounds.[3] 2. Drug-Drug Interaction Affecting Metabolism: One drug may alter the metabolism of the other, leading to changes in plasma and brain concentrations.[4] 3. Formulation Issues: Poor formulation can lead to inconsistent drug delivery. | 1. Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies for each compound individually and in combination to determine the optimal route and timing of administration to achieve desired brain concentrations. 2. Metabolic Profiling: Analyze plasma and brain tissue to assess for changes in drug and metabolite concentrations when the agents are co-administered.[5] 3. Formulation Optimization: Ensure the formulation is stable and provides consistent drug delivery. |
| Unexpected Adverse Effects or Toxicity in Animals. | 1. Pharmacodynamic Interaction: The combination of drugs may lead to unforeseen on-target or off-target effects in a whole organism that are not apparent in vitro. 2. Altered Blood-Brain Barrier Permeability: One drug may alter the permeability of the blood-brain barrier, leading to increased brain exposure and toxicity of the co-administered agent. | 1. Toxicity Studies: Conduct thorough toxicity studies of the combination, starting with low doses and carefully observing the animals for any adverse effects.[6] 2. Blood-Brain Barrier Integrity: Assess blood-brain barrier integrity using techniques such as Evans blue dye extravasation in a pilot study. |
| Lack of Enhanced Neuroprotective Effect In Vivo. | 1. Inappropriate Animal Model: The chosen animal model of neurological disease may not be suitable for evaluating the specific mechanism of action of the drug combination. 2. Timing of Administration: The timing of drug administration relative to the induction of injury is critical for observing neuroprotective effects. 3. Behavioral/Histological Readouts Lack Sensitivity: The chosen outcome measures may not be sensitive enough to detect the enhanced neuroprotective effect. | 1. Model Selection: Choose an animal model that is well-characterized and relevant to the clinical condition being studied. 2. Optimize Treatment Window: Empirically determine the optimal therapeutic window for the drug combination in your chosen model. 3. Comprehensive Outcome Measures: Use a battery of behavioral tests and multiple histological and biochemical markers to assess neuroprotection. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the rationale for co-administering another agent with this compound to enhance its neuroprotective effects? A1: The rationale is to target multiple neuroprotective pathways simultaneously.[7] this compound, similar to its parent compound felbamate, is believed to act through modulation of NMDA receptors and potentiation of GABAergic transmission.[8] Co-administering an agent with a different mechanism of action (e.g., an antioxidant, an anti-inflammatory agent, or a compound targeting a different neurotransmitter system) may lead to synergistic or additive neuroprotective effects.[9]
-
Q2: What classes of compounds are promising candidates for co-administration with this compound? A2: Promising candidates include, but are not limited to:
-
GABAergic modulators: Agents that further enhance GABAergic inhibition, such as benzodiazepines or GABA reuptake inhibitors, may act synergistically with this compound.[10][11]
-
NMDA receptor antagonists: While this compound modulates NMDA receptors, combining it with another antagonist acting at a different site on the receptor could provide greater inhibition of excitotoxicity.
-
Anti-inflammatory agents: Neuroinflammation is a key component of many neurological disorders. Combining this compound with an anti-inflammatory drug could address this aspect of the pathology.
-
Antioxidants: Agents that reduce oxidative stress can complement the neuroprotective effects of this compound.
-
Experimental Design and Protocols
-
Q3: How should I determine the optimal concentrations/doses for my co-administration studies? A3: For in vitro studies, it is recommended to perform a dose-response curve for each compound individually to determine their respective EC50 values for neuroprotection. For co-administration experiments, use concentrations around the EC50 and below to be able to observe synergistic or additive effects. For in vivo studies, initial dose-finding studies should be conducted for each compound alone to establish a therapeutic window and identify the maximum tolerated dose. Combination studies can then be designed using doses that are sub-efficacious or moderately efficacious on their own.
-
Q4: What are the key considerations for the timing of drug administration in co-administration studies? A4: The timing of administration should be based on the pharmacokinetic profiles of both drugs. The goal is to have both drugs at their target sites at effective concentrations simultaneously. This may require staggered administration depending on the Tmax of each compound. In disease models, the timing of administration relative to the insult is also critical and should be chosen to mimic a clinically relevant scenario (e.g., pre-treatment, co-treatment, or post-treatment).
Data Interpretation
-
Q5: How can I differentiate between an additive and a synergistic neuroprotective effect? A5: An additive effect is when the combined effect of the two drugs is equal to the sum of their individual effects. A synergistic effect is when the combined effect is greater than the sum of their individual effects. Isobolographic analysis is the standard method for quantitatively determining synergy.
Quantitative Data Summary
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Model | Outcome Measure | This compound Concentration | Result | Reference |
| Rat Hippocampal Slices (Hypoxia) | CA1 Population Spike Amplitude Recovery | 100 mg/l | 96.0% ± 2.0% recovery | [12] |
| Rat Hippocampal Slices (Hypoxia) | Antidromic Population Spike Amplitude Recovery | 100 mg/l | 96.3% ± 1.9% recovery | [12] |
| Cultured Hippocampal Granule Cells (Hypoxia) | Cell Death | 300 mg/l | Significant reduction in hypoxic death | [12] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound in a Rat Model of Status Epilepticus
| Time of Injection (post-SSSE induction) | Dose (mg/kg, i.v.) | Cumulative Seizure Time (min) | Reference |
| 10 min | 50 | Ineffective | [3] |
| 10 min | 100 | 15 ± 8 | [3] |
| 10 min | 200 | 2.4 ± 0.5 | [3] |
| 40 min | 200 | Significantly attenuated seizures | [3] |
| 40 min | 300 | Significantly attenuated seizures | [3] |
Experimental Protocols
1. In Vitro Neuroprotection Assay in Hippocampal Slices
-
Objective: To assess the neuroprotective effect of this compound and a co-administered agent against hypoxic-ischemic damage in rat hippocampal slices.
-
Methodology:
-
Prepare 400 µm thick hippocampal slices from adult rats.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Record baseline CA1 population spikes in response to Schaffer collateral stimulation.
-
Pre-incubate slices with this compound, the co-administered agent, or the combination for a predetermined time.
-
Induce hypoxia by switching to aCSF saturated with 95% N2 / 5% CO2 for a defined period (e.g., 10 minutes).
-
Return slices to oxygenated aCSF and monitor the recovery of the CA1 population spike amplitude for at least 1 hour.
-
Quantify neuroprotection as the percentage of recovery of the population spike amplitude compared to the pre-hypoxia baseline.
-
2. In Vivo Model of Status Epilepticus
-
Objective: To evaluate the anticonvulsant and neuroprotective effects of this compound and a co-administered agent in a rat model of self-sustaining status epilepticus (SSSE).
-
Methodology:
-
Surgically implant electrodes in the perforant path of adult male Wistar rats.
-
After a recovery period, induce SSSE by electrical stimulation of the perforant path for 30 minutes.
-
Administer this compound, the co-administered agent, or the combination intravenously at a specific time point after the induction of SSSE (e.g., 10 or 40 minutes).
-
Record EEG to monitor seizure activity and duration.
-
At a later time point (e.g., 24 hours or several weeks), sacrifice the animals and perform histological analysis (e.g., Nissl staining) to assess neuronal damage in brain regions like the hippocampus.
-
Quantify the anticonvulsant effect by measuring the reduction in cumulative seizure time and the neuroprotective effect by quantifying the extent of neuronal loss.[3][13]
-
Signaling Pathways and Experimental Workflows
Caption: Putative neuroprotective mechanism of this compound.
Caption: Logic for co-administration to achieve synergistic neuroprotection.
Caption: General experimental workflow for co-administration studies.
References
- 1. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetic interaction studies between felbamate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of anticonvulsant and neurotoxic responses to combination therapy with carbamazepine, felbamate and phenytoin by response-surface modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 9. Felbamate, gabapentin and topiramate as adjuvant antiepileptic drugs in experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic GABA-enhancing therapy against seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective-Effects-of-the-Anticonvulsant--Fluoro-Felbamate [aesnet.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Toxicity Analysis: Fluorofelbamate Versus Felbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of fluorofelbamate and its parent compound, felbamate. Felbamate, an effective anti-epileptic drug, has its clinical utility significantly limited by rare but severe idiosyncratic toxicities, namely aplastic anemia and hepatotoxicity.[1][2] this compound was rationally designed to mitigate these risks by blocking the metabolic pathway believed to be responsible for felbamate's toxicity.[3] This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to offer a comprehensive toxicological overview for drug development professionals.
Executive Summary
Felbamate's toxicity is linked to its metabolism to a reactive intermediate, atropaldehyde (ATPAL), which can lead to cellular damage.[4][5] this compound, a fluorinated analog of felbamate, was specifically engineered to prevent the formation of ATPAL.[3] In vitro metabolism studies have confirmed that this compound does not produce this toxic metabolite, suggesting a significantly improved safety profile. While comprehensive quantitative in vivo and in vitro toxicity data for this compound is not extensively available in the public domain, the existing mechanistic understanding strongly supports its reduced potential for idiosyncratic reactions compared to felbamate.
Quantitative Toxicity Data
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| Felbamate | Rat | Oral | > 5 g/kg | [6] |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Felbamate | N/A | N/A | N/A | N/A |
| This compound | N/A | N/A | N/A | N/A |
IC50 (Inhibitory Concentration, 50%) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. Data from direct comparative cytotoxicity assays for felbamate and this compound are not available in the public literature.
Mechanism of Toxicity: The Role of Metabolism
The primary hypothesis for felbamate-induced toxicity centers on its metabolic activation to the reactive electrophile, atropaldehyde (ATPAL). This pathway is outlined below.
This compound was designed to circumvent this toxic pathway. The substitution of a hydrogen atom with a fluorine atom at the 2-position of the propane-1,3-diol dicarbamate backbone prevents the β-elimination step required for the formation of atropaldehyde.[3]
Experimental Protocols
Detailed experimental protocols for the preclinical toxicity assessment of this compound are not publicly available. However, based on standard practices in drug development, the following methodologies are typically employed to compare the toxicity of a new chemical entity with a parent compound.
In Vivo Acute Toxicity Study (LD50 Determination)
This study is designed to determine the median lethal dose (LD50) of a substance.
Protocol:
-
Animal Model: Typically, rodents such as Sprague-Dawley rats are used.[7]
-
Dose Administration: The test compound is administered once by oral gavage at several graded dose levels to different groups of animals. A vehicle control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[7]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 value is calculated using statistical methods such as probit analysis.
In Vitro Cytotoxicity Assay (IC50 Determination)
In vitro cytotoxicity assays are used to assess the concentration of a compound that causes 50% cell death. The MTT or MTS assay is a common colorimetric method.
Protocol:
-
Cell Culture: Human hepatoma cell lines like HepG2 are commonly used for hepatotoxicity screening.[4]
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).
-
MTT/MTS Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan is measured using a spectrophotometer, and the IC50 value is calculated.
In Vitro Metabolism and Reactive Metabolite Trapping
Human liver S9 fractions are used to study the metabolic fate of a drug and to identify the formation of reactive metabolites.
Protocol:
-
Incubation Mixture: The test compound is incubated with human liver S9 fraction, which contains both microsomal and cytosolic enzymes. The incubation is typically buffered and requires cofactors such as NADPH for Phase I reactions and UDPGA and PAPS for Phase II reactions.[8]
-
Trapping Agent: A trapping agent, most commonly glutathione (GSH), is included in the incubation mixture to form stable adducts with any reactive electrophilic metabolites that may be generated.[9]
-
Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the parent compound, its metabolites, and any GSH adducts.[9] The detection of a GSH adduct provides strong evidence for the formation of a reactive intermediate.
Signaling Pathways in Felbamate-Induced Toxicity
The cellular damage induced by felbamate's reactive metabolite, atropaldehyde, is thought to involve the activation of apoptotic signaling pathways.
Conclusion
The available evidence strongly suggests that this compound possesses a superior safety profile compared to felbamate due to its rational design, which successfully blocks the metabolic formation of the toxic reactive intermediate, atropaldehyde. While direct comparative quantitative toxicity data is limited in the public domain, the mechanistic understanding of felbamate's toxicity and the confirmed metabolic stability of this compound provide a strong rationale for its reduced potential for idiosyncratic aplastic anemia and hepatotoxicity. Further preclinical and clinical studies are warranted to fully characterize the safety and efficacy of this compound as a potentially safer alternative to felbamate for the treatment of refractory epilepsy.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovation for hepatotoxicity in vitro research models: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Analysis of Fluorofelbamate and Carbamazepine in Preclinical Seizure Models
For Immediate Release
[City, State] – [Date] – In the landscape of anticonvulsant drug development, a comprehensive understanding of the comparative efficacy and safety of novel compounds against established therapies is paramount. This report provides a detailed comparison of Fluorofelbamate, a next-generation anticonvulsant, and Carbamazepine, a long-standing first-line treatment for epilepsy. This analysis is based on available preclinical data from various seizure models, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a fluorinated analog of felbamate, demonstrates a promising preclinical profile, exhibiting high potency in models of generalized tonic-clonic seizures. While direct comparative studies with carbamazepine are limited, the available data suggests this compound may possess a wider therapeutic window. Carbamazepine remains a benchmark anticonvulsant with well-characterized efficacy, primarily as a sodium channel blocker. This guide synthesizes the current understanding of their respective mechanisms of action, efficacy in key seizure models, and neurotoxicity profiles to facilitate informed research and development decisions.
Mechanism of Action
This compound is understood to possess a multi-faceted mechanism of action, similar to its parent compound, felbamate.[1] It is believed to modulate N-methyl-D-aspartate (NMDA) receptors and may also interact with voltage-gated sodium channels.[1][2] This dual action on both excitatory and inhibitory systems may contribute to its broad spectrum of activity.[2] A key design feature of this compound is its modified metabolism, which avoids the production of a reactive metabolite associated with the idiosyncratic toxicity of felbamate, suggesting an improved safety profile.[3]
Carbamazepine primarily functions as a use-dependent blocker of voltage-gated sodium channels.[1] By stabilizing the inactivated state of these channels, it limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures. This mechanism is particularly effective in controlling focal and secondarily generalized tonic-clonic seizures.
Quantitative Efficacy and Neurotoxicity
To provide a clear comparison of the anticonvulsant potency and safety margin of this compound and Carbamazepine, the following tables summarize their performance in standard preclinical models: the Maximal Electroshock Seizure (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence-like seizures. Neurotoxicity is assessed using the rotorod test, which measures motor impairment.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Species | ED₅₀ (mg/kg) | Administration Route |
| This compound | Rat | 3 | Oral |
| Carbamazepine | Rat | ~4.39 | Intraperitoneal |
| Mouse | ~7 - 10.5 | Intraperitoneal |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from MES-induced seizures.
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
| Compound | Species | Efficacy |
| This compound | Mouse/Rat | Effective (Specific ED₅₀ not available) |
| Carbamazepine | Mouse/Rat | Ineffective |
Table 3: Neurotoxicity Profile in the Rotorod Test
| Compound | Species | TD₅₀ (mg/kg) | Administration Route |
| This compound | - | Data not available | - |
| Carbamazepine | Mouse | ~53.3 - 66.3 | Intraperitoneal |
TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of animals.
Table 4: Protective Index
| Compound | Species | Seizure Model | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | - | MES | Not calculable with available data |
| Carbamazepine | Mouse | MES | ~5.1 - 9.5 |
The Protective Index (PI) is a measure of the therapeutic window of a drug. A higher PI indicates a wider margin of safety.
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.
Maximal Electroshock (MES) Seizure Test
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male rodents (mice or rats) are used. Prior to the test, a topical anesthetic is applied to the corneas.
-
Drug Administration: The test compound (this compound or Carbamazepine) or vehicle is administered via the specified route (oral or intraperitoneal) at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2-0.3 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic extension.
-
Data Analysis: The ED₅₀ is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is employed to identify compounds that may be effective against absence and myoclonic seizures.
-
Animal Preparation: Adult male rodents are used.
-
Drug Administration: The test compound or vehicle is administered.
-
Seizure Induction: At the time of predicted peak effect, a convulsant dose of pentylenetetrazol is injected subcutaneously.
-
Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED₅₀ can be calculated.
Rotorod Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: A rotating rod of a specified diameter. The speed of rotation can be constant or accelerating.
-
Animal Training: Animals are typically trained on the apparatus for a set period before the test day.
-
Drug Administration: The test compound or vehicle is administered.
-
Test Procedure: At the time of predicted peak effect, the animal is placed on the rotating rod. The latency to fall from the rod is recorded.
-
Endpoint: A fall from the rod or a predetermined number of passive rotations indicates motor impairment.
-
Data Analysis: The TD₅₀ is calculated based on the dose at which 50% of the animals exhibit motor impairment.
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for anticonvulsant drug evaluation.
Caption: Simplified mechanisms of action for this compound and Carbamazepine.
Discussion and Future Directions
The preclinical data suggests that this compound is a highly potent anticonvulsant, particularly in the MES model, which is predictive of efficacy against generalized tonic-clonic seizures.[3] Its reported efficacy in a broad range of seizure models indicates a potentially wide spectrum of clinical activity.[4] The lack of a specific TD₅₀ value for this compound in the rotorod test is a critical data gap that prevents a direct comparison of its therapeutic index with that of Carbamazepine. Future preclinical studies should aim to establish a definitive neurotoxicity profile for this compound.
Carbamazepine's efficacy in the MES model is well-established, and its protective index in mice is respectable. However, its lack of efficacy in the scPTZ model highlights its narrower spectrum of activity, being generally ineffective against absence seizures.
The development of this compound with a potentially improved safety profile compared to felbamate is a significant step forward. Further head-to-head studies directly comparing this compound and Carbamazepine in a comprehensive battery of seizure and neurotoxicity models are warranted. Such studies would provide a more complete picture of their relative therapeutic potential and guide the clinical development of this promising new agent.
References
- 1. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound--Pharmacodyamic-and-Metabolic-Profile-of-a-Poent-Anticonvulsant [aesnet.org]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
Unraveling the Anticonvulsant Action of Fluorofelbamate: A Comparative Guide to its Mechanism of Action in Knockout Mice
Introduction
Fluorofelbamate, a structural analog of the broad-spectrum antiepileptic drug felbamate, has been developed with the aim of retaining the therapeutic efficacy of its parent compound while mitigating the risk of idiosyncratic toxicities.[1] Felbamate is understood to exert its anticonvulsant effects through a dual mechanism of action: antagonism of N-methyl-D-aspartate (NMDA) receptors and positive modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2][3] Due to the limited availability of direct experimental data for this compound in knockout mouse models, this guide will extrapolate its expected pharmacological profile based on the well-characterized mechanisms of felbamate. We will compare these anticipated effects with the established actions of other anticonvulsant agents in relevant knockout models to provide a comprehensive validation framework.
Proposed Mechanism of Action of this compound
This compound is presumed to share felbamate's multifaceted mechanism, targeting both excitatory and inhibitory neurotransmission. This dual action is believed to contribute to its broad efficacy against a variety of seizure types.
1. NMDA Receptor Antagonism: Felbamate exhibits a selective blocking action on the NMDA receptor, a key player in excitatory synaptic transmission. Notably, this effect is most pronounced at NMDA receptors containing the NR2B subunit.[4][5] This subtype selectivity may contribute to its unique clinical profile compared to non-selective NMDA receptor antagonists.[5]
2. GABA-A Receptor Potentiation: In addition to its effects on excitatory signaling, felbamate enhances inhibitory neurotransmission by positively modulating specific subtypes of GABA-A receptors. Experimental evidence indicates that felbamate potentiates GABA-currents in receptors composed of α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunits, while having little to no effect on other subunit combinations.[6]
Below is a diagram illustrating the proposed synaptic mechanism of action for this compound.
Validation of Mechanism in Knockout Mice: A Comparative Analysis
The use of knockout (KO) mice, in which a specific gene is inactivated, is a powerful tool for validating the mechanism of action of a drug. While direct studies on this compound in such models are pending, we can predict its efficacy based on felbamate's known targets and compare these predictions with data from other relevant anticonvulsants.
NMDA Receptor-Mediated Effects
Given felbamate's selectivity for the NR2B subunit, its anticonvulsant efficacy is expected to be diminished in mice lacking this subunit.
| Drug Class | Specific Agent(s) | Target | Mouse Model | Expected/Observed Outcome |
| This compound Analog | This compound (predicted) / Felbamate | NMDA Receptor (NR2B subunit) | NR2B KO Mice | Reduced anticonvulsant efficacy in seizure models (e.g., MES, PTZ). |
| NR2B-Selective Antagonists | Ifenprodil, Ro 25-6981 | NMDA Receptor (NR2B subunit) | Wild-type mice | Show varied efficacy against electrically-induced seizures; some studies indicate a lack of effect at non-toxic doses.[7] However, they have been shown to reduce seizures in in vitro models.[8] |
| Non-Selective NMDA Antagonist | MK-801 | NMDA Receptor (all subtypes) | Wild-type mice | Effective against electrically-induced seizures at low doses.[7] |
Table 1: Comparison of expected outcomes for this compound with observed outcomes for other NMDA receptor antagonists.
GABA-A Receptor-Mediated Effects
This compound's positive modulatory effects on specific GABA-A receptor subtypes suggest that its efficacy would be compromised in mice lacking the essential γ2 subunit, which is critical for benzodiazepine action.
| Drug Class | Specific Agent(s) | Target | Mouse Model | Expected/Observed Outcome |
| This compound Analog | This compound (predicted) / Felbamate | GABA-A Receptors (α1/2β2/3γ2) | GABA-A γ2 subunit KO/mutant mice | Reduced anticonvulsant efficacy, as the γ2 subunit is present in all identified felbamate-sensitive GABA-A receptor subtypes. |
| Benzodiazepines | Diazepam | GABA-A Receptors containing α1, α2, α3, or α5, and a γ subunit | GABA-A γ2 subunit knockdown mice | Reduced benzodiazepine binding and altered pharmacological responses.[9] The anticonvulsant effect of diazepam is attenuated in mice with a mutation in the γ2 subunit.[10] |
| α-Subtype Selective Benzodiazepine Analogs | Zolpidem, TP003, TP13 | Specific GABA-A Receptor α subunits | Wild-type and mutant mice | Demonstrate that different α subunits contribute differently to anticonvulsant effects in various seizure models, with α2 playing a significant role.[1] |
Table 2: Comparison of expected outcomes for this compound with observed outcomes for GABA-A receptor modulators.
Quantitative Comparison of Anticonvulsant Efficacy
Direct comparative data in knockout mice is unavailable. However, we can compare the in vivo potency of felbamate in a genetic epilepsy model with that of other anticonvulsants in standard preclinical tests.
| Drug | Seizure Model | Animal | Route of Administration | ED50 (mg/kg) | Reference |
| Felbamate | Audiogenic Seizure (Tonic phase) | DBA/2 Mice | i.p. | 23.1 | [11] |
| Felbamate | Audiogenic Seizure (Clonic phase) | DBA/2 Mice | i.p. | 48.8 | [11] |
| Felbamate | NMDA-induced Seizure (Tonic phase) | DBA/2 Mice | i.p. | 12.1 | [11] |
| Felbamate | NMDA-induced Seizure (Clonic phase) | DBA/2 Mice | i.p. | 29 | [11] |
Table 3: In vivo anticonvulsant efficacy of Felbamate in DBA/2 mice.
Experimental Protocols
Standardized preclinical models are essential for evaluating and comparing the efficacy of anticonvulsant drugs. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used models.
Maximal Electroshock (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Rodents (mice or rats)
-
Electroshock device with corneal electrodes
-
Saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Test compound, vehicle, and positive control
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals at predetermined doses and time points.
-
Apply a drop of topical anesthetic to the corneas of each animal.
-
Place the saline-soaked corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.
Materials:
-
Rodents (mice)
-
Pentylenetetrazol (PTZ) solution
-
Saline solution
-
Test compound, vehicle, and positive control
-
Observation chambers
Procedure:
-
Administer the test compound, vehicle, or positive control to the animals.
-
After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for CF-1 mice).
-
Place the animals in individual observation chambers.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting at least 5 seconds).
-
The absence of clonic seizures is considered protection.
Conclusion
While direct experimental validation of this compound in knockout mice is yet to be published, the extensive research on its parent compound, felbamate, provides a strong foundation for predicting its mechanism of action and anticonvulsant profile. The dual action on NMDA and GABA-A receptors, with specific subunit selectivity, suggests that this compound is a promising broad-spectrum anticonvulsant. Future studies utilizing NR2B and GABA-A receptor subunit knockout mice will be crucial to definitively confirm these mechanisms and to fully elucidate the therapeutic potential of this compound in comparison to other antiepileptic drugs. The experimental protocols outlined in this guide provide a standardized framework for conducting such validation studies.
References
- 1. Differential contribution of GABA(A) receptor subtypes to the anticonvulsant efficacy of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA NR2B subtype-selective receptor antagonists fail to antagonize electrically-precipitated seizures and elicit popping in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of distinct classes of N-methyl-D-aspartate receptor antagonists on seizures, axonal sprouting and neuronal loss in vitro: suppression by NR2B-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BENZODIAZEPINE-EFFICACY-IN-A-MOUSE-MODEL-OF-ABSENCE-EPILEPSY-BASED-ON-A-HUMAN-MUTATION-IN-THE-GAMMA2-GABA-A-SUBUNIT [aesnet.org]
- 11. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of felbamate in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorofelbamate and Other Novel Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
The landscape of epilepsy treatment is continually evolving, with a pipeline of novel anticonvulsants offering new hope for patients with refractory seizures. This guide provides a head-to-head comparison of Fluorofelbamate, a preclinical candidate, against several recently developed anticonvulsants: Cenobamate, Ganaxolone, Padsevonil, and Brivaracetam. The comparison focuses on their mechanisms of action, available efficacy and safety data from experimental studies, and detailed experimental protocols for key clinical trials.
Executive Summary
While this compound was designed as a potentially safer analog of felbamate with a multi-faceted mechanism of action, its clinical development has been limited, and publicly available data is primarily preclinical. In contrast, novel anticonvulsants like Cenobamate and Brivaracetam have demonstrated significant efficacy in clinical trials for focal seizures and are now approved for clinical use. Ganaxolone has shown promise in specific rare epilepsy syndromes, while the development of Padsevonil was halted due to lack of efficacy in pivotal trials. This guide aims to provide a clear, data-driven comparison to inform research and development in the field of anticonvulsant therapies.
Mechanism of Action
The novel anticonvulsants discussed here exhibit diverse mechanisms of action, targeting various pathways involved in neuronal excitability.
This compound: Preclinical studies suggest a multi-target mechanism similar to its parent compound, felbamate. It is believed to act as a positive modulator of GABA-A receptors and an antagonist of NMDA receptors.[1][2][3] This dual action is intended to both enhance inhibitory neurotransmission and reduce excitatory signaling.
Cenobamate: This drug possesses a unique dual mechanism of action. It enhances the persistent sodium current inhibition, which is a key mechanism for controlling repetitive neuronal firing.[2][4][5][6][7] Additionally, it is a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, thereby increasing inhibitory tone.[4][6][7]
Ganaxolone: As a synthetic analog of the neurosteroid allopregnanolone, ganaxolone is a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[8][9][10][11] This broad action on GABA-A receptors enhances inhibitory neurotransmission throughout the brain.
Padsevonil: This compound was designed with a novel dual mechanism, targeting both presynaptic and postsynaptic sites. It binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[3][12][13][14]
Brivaracetam: A close analog of levetiracetam, brivaracetam's primary mechanism of action is its high and selective affinity for synaptic vesicle protein 2A (SV2A).[15][16][17][18] SV2A is involved in the modulation of neurotransmitter release.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for each anticonvulsant.
Caption: Proposed dual mechanism of action of this compound.
Caption: Dual mechanism of action of Cenobamate.
Caption: Mechanism of action of Ganaxolone.
Caption: Dual mechanism of action of Padsevonil.
References
- 1. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Padsevonil: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 4. What is the mechanism of Cenobamate? [synapse.patsnap.com]
- 5. Cenobamate - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clarification of the mechanism of action of cenobamate [aesnet.org]
- 8. Ganaxolone for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ganaxolone? [synapse.patsnap.com]
- 10. What is Ganaxolone used for? [synapse.patsnap.com]
- 11. Ganaxolone | C22H36O2 | CID 6918305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. UCB provides an update on Phase 2b padsevonil safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 13. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brivaracetam - Wikipedia [en.wikipedia.org]
- 16. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 18. drugs.com [drugs.com]
assessing the safety profile of Fluorofelbamate relative to felbamate
A new investigational drug, Fluorofelbamate, demonstrates a promising safety profile, potentially mitigating the risks of severe adverse reactions associated with its predecessor, felbamate. Preclinical and in vitro studies suggest that a key structural modification in this compound successfully prevents the formation of a toxic metabolite believed to be responsible for the life-threatening aplastic anemia and liver failure linked to felbamate.
This guide provides a comprehensive comparison of the safety profiles of this compound and felbamate, targeting researchers, scientists, and drug development professionals. The information is based on available preclinical data, in vitro experimental findings, and the known clinical safety profile of felbamate.
Executive Summary of Comparative Safety Data
| Parameter | Felbamate | This compound |
| Severe Adverse Reactions | Associated with aplastic anemia and hepatotoxicity[1]. | Designed to avoid the reactive metabolite linked to these toxicities; in vitro data supports this[2][3][4]. |
| Common Adverse Effects | Nausea, vomiting, insomnia, headache, dizziness, drowsiness[5][6]. | Preclinical and Phase I data are not yet publicly detailed, but are expected to be a key focus of clinical development[2][3]. |
| Preclinical Toxicity (LD50, Oral, Rat) | >5000 mg/kg[7][8]. | Specific quantitative data not publicly available, but non-clinical toxicology studies have been conducted for IND submission[4][9]. |
| Mechanism of Toxicity | Formation of a reactive metabolite, atropaldehyde, is implicated in idiosyncratic toxicity[2][4]. | Fluorine substitution is designed to prevent the formation of atropaldehyde[3][4]. |
Deep Dive into the Safety Profiles
Felbamate: A Profile Marked by Serious Idiosyncratic Reactions
Felbamate, an effective anti-epileptic agent, has its use severely restricted due to the risk of aplastic anemia and hepatic failure[7][1]. Post-marketing surveillance revealed these life-threatening adverse events, which were not observed in pre-approval studies[1].
Aplastic Anemia: This is a rare but often fatal condition where the bone marrow fails to produce enough new blood cells. The risk of aplastic anemia in patients taking felbamate is significantly higher than in the general population[10].
Hepatotoxicity: Felbamate has been linked to acute liver failure, which can be fatal or necessitate a liver transplant[7].
Common Adverse Effects: More frequently, patients taking felbamate may experience dose-related side effects such as insomnia, nausea, vomiting, headache, and dizziness[5][6].
This compound: A Safer by Design Alternative?
This compound was specifically engineered to retain the therapeutic efficacy of felbamate while eliminating the chemical pathway leading to its most severe toxicities[2][3]. The key innovation is the substitution of a hydrogen atom with a fluorine atom at a critical position in the molecule. This modification is intended to block the metabolic pathway that produces atropaldehyde, the reactive metabolite believed to be responsible for felbamate's idiosyncratic toxicities[3][4].
Preclinical and In Vitro Evidence: Non-clinical studies were conducted as part of the Investigational New Drug (IND) submission, and the compound has advanced to Phase I clinical trials[2][4]. In vitro experiments using human liver microsomes have demonstrated that this compound does not form the same reactive glutathione (GSH) adducts that are characteristic of felbamate's metabolism, supporting the hypothesis of its improved safety profile[4].
While detailed quantitative data from preclinical toxicology and Phase I clinical trials are not yet widely published, the foundational science behind this compound's design provides a strong rationale for its potentially superior safety.
Experimental Protocols
In Vitro Reactive Metabolite Trapping Assay
This experiment is crucial for comparing the potential of felbamate and this compound to form toxic reactive metabolites.
Objective: To detect and compare the formation of reactive metabolites from felbamate and this compound when incubated with human liver microsomes in the presence of a trapping agent, glutathione (GSH).
Methodology:
-
Incubation Mixture Preparation: In separate reaction vessels, prepare incubation mixtures containing human liver microsomes, a NADPH-regenerating system, and either felbamate or this compound.
-
Addition of Trapping Agent: Add glutathione (GSH) to each reaction mixture. GSH acts as a nucleophile that "traps" electrophilic reactive metabolites, forming stable adducts.
-
Initiation and Incubation: Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate the mixtures at 37°C for a specified time.
-
Sample Quenching and Preparation: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile). Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify any GSH-adducts formed. The presence of a GSH adduct indicates the formation of a reactive metabolite.
In Vitro Hematotoxicity Assessment using Colony-Forming Cell (CFC) Assay
This assay assesses the potential of the compounds to damage hematopoietic stem and progenitor cells, which is relevant to the risk of aplastic anemia.
Objective: To evaluate and compare the cytotoxic effects of felbamate and this compound on human bone marrow-derived hematopoietic progenitor cells.
Methodology:
-
Cell Preparation: Isolate human hematopoietic progenitor cells from bone marrow or cord blood.
-
Culture Preparation: Prepare a semi-solid culture medium (e.g., methylcellulose-based) containing appropriate cytokines to support the growth and differentiation of different hematopoietic lineages (e.g., erythroid, myeloid).
-
Drug Exposure: Add varying concentrations of felbamate or this compound to the culture medium. Include a vehicle control.
-
Cell Plating and Incubation: Plate the hematopoietic progenitor cells in the drug-containing semi-solid medium and incubate under appropriate conditions (e.g., 37°C, 5% CO2) for approximately 14 days.
-
Colony Counting and Characterization: After the incubation period, count the number of colonies formed for each hematopoietic lineage under a microscope. A reduction in the number of colonies in the drug-treated cultures compared to the control indicates hematotoxicity.
In Vivo Rodent Hepatotoxicity Study
This animal study provides an in vivo assessment of the potential for the compounds to cause liver injury.
Objective: To evaluate and compare the potential for felbamate and this compound to induce hepatotoxicity in rats following repeated oral administration.
Methodology:
-
Animal Acclimation and Grouping: Acclimate male and female Sprague-Dawley rats to the laboratory conditions. Randomly assign animals to treatment groups (vehicle control, low, mid, and high doses of felbamate and this compound).
-
Drug Administration: Administer the test compounds or vehicle orally once daily for a specified duration (e.g., 28 days).
-
Clinical Observations and Body Weight: Monitor the animals daily for any clinical signs of toxicity. Record body weights regularly.
-
Clinical Pathology: At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis, including liver function tests (e.g., ALT, AST, ALP, bilirubin).
-
Necropsy and Histopathology: Euthanize the animals and perform a full necropsy. Collect the liver and other organs, weigh them, and preserve them for histopathological examination. A pathologist will examine the liver tissues for any signs of cellular damage, inflammation, or necrosis.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for assessing reactive metabolites, and the logical relationship in the drug design of this compound.
References
- 1. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the safety and efficacy of felbamate in the context of a black box warning: A single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Felbamate in epilepsy therapy: evaluating the risks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Fluorofelbamate and Felbamate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways of the anticonvulsant drug felbamate and its fluorinated analog, fluorofelbamate. This analysis is supported by experimental data to elucidate the key differences in their biotransformation, with a focus on the formation of reactive metabolites.
Felbamate, an effective treatment for certain types of epilepsy, has been associated with rare but severe idiosyncratic toxicities, including aplastic anemia and hepatotoxicity.[1][2] These adverse effects are believed to be linked to its metabolic activation to a reactive aldehyde, 2-phenylpropenal, also known as atropaldehyde (ATPAL).[1][3] this compound was rationally designed with a fluorine atom substituting a hydrogen at the 2-position of the propane backbone to circumvent this toxic metabolic pathway.[4][5] This guide will delve into the metabolic fates of these two compounds, presenting a comparative analysis based on available in vitro data.
Comparative Metabolic Profile
The metabolic pathways of felbamate and this compound diverge significantly, primarily in the generation of reactive intermediates. Felbamate undergoes a metabolic cascade that can lead to the formation of the toxic metabolite ATPAL, whereas the introduction of a fluorine atom in this compound effectively blocks this pathway.
Table 1: Comparison of In Vitro Metabolism of Felbamate and this compound Intermediates
| Parameter | Felbamate Intermediate (CCMF) | This compound Intermediate (F-CCMF) | Reference |
| Half-life in buffer (pH 7.4, 37°C) | 2.8 hours (with GSH), 3.6 hours (without GSH) | > 24 hours (only 2.5-4.9% loss) | [6] |
| Metabolism by human liver S9 (with NAD+) | Oxidized to CPPA, Reduced to MCF | Oxidized to F-CPPA, Reduced to F-MCF (at significantly lower rates) | [6] |
| Reactive Metabolite Formation (GSH trapping) | Atropic acid GSH adduct (ATPA-GSH) detected | No GSH conjugates identified | [6] |
CCMF: 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one F-CCMF: 4-hydroxy-5-fluoro-5-phenyl-tetrahydro-1,3-oxazin-2-one MCF: 2-phenyl-1,3-propanediol monocarbamate F-MCF: 2-fluoro-2-phenyl-1,3-propanediol monocarbamate CPPA: 3-carbamoyl-2-phenylpropionic acid F-CPPA: 3-carbamoyl-2-fluoro-2-phenylpropionic acid GSH: Glutathione NAD+: Nicotinamide adenine dinucleotide
Metabolic Pathways Visualization
The metabolic pathways of felbamate and this compound are depicted below, highlighting the critical difference in the formation of the reactive metabolite, atropaldehyde.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to compare the metabolism of this compound and felbamate.
Metabolic Stability in Human Liver S9 Fractions
This assay determines the rate at which the compounds are metabolized by a broad range of hepatic enzymes present in the S9 fraction.
-
Experimental Workflow:
-
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing human liver S9 fraction (e.g., 1 mg/mL protein), the test compound (felbamate or this compound, e.g., 1 µM), and phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Sampling: At various time points (e.g., 0, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Reactive Metabolite Trapping with Glutathione (GSH)
This assay is designed to detect the formation of electrophilic reactive metabolites by "trapping" them with glutathione, a nucleophilic scavenger.
-
Experimental Workflow:
-
Methodology:
-
Incubation Mixture: Prepare a reaction mixture similar to the metabolic stability assay, but with the addition of a high concentration of glutathione (e.g., 1-5 mM).
-
Reaction and Termination: Follow the same procedure for reaction initiation, incubation, and termination as in the metabolic stability assay.
-
Analysis: Analyze the supernatant by LC-MS/MS. In addition to monitoring the parent drug, screen for potential glutathione adducts by looking for characteristic mass shifts and fragmentation patterns.
-
Data Interpretation: The presence of GSH adducts is indicative of the formation of reactive electrophilic metabolites.
-
Conclusion
The comparative analysis of the metabolic pathways of this compound and felbamate clearly demonstrates the successful application of a rational drug design strategy to mitigate toxicity. The substitution of a single hydrogen atom with fluorine in this compound effectively prevents the formation of the reactive and toxic metabolite, atropaldehyde, which is a key concern with felbamate. In vitro studies confirm that while this compound is metabolized, it does so at a slower rate and, most importantly, does not produce the reactive intermediates that are trapped by glutathione in felbamate incubations.[6] This fundamental difference in their metabolic fate provides a strong rationale for the potentially improved safety profile of this compound. This guide provides researchers and drug development professionals with a concise overview of these differences, supported by experimental evidence and methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of idiosyncratic drug reactions: the case of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduced Formation of Reactive Metabolites in Fluorofelbamate versus Felbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fluorofelbamate and its parent compound, Felbamate, with a specific focus on the reduced formation of reactive metabolites in this compound. The severe idiosyncratic reactions of aplastic anemia and liver failure associated with Felbamate are believed to be mediated by a reactive metabolite, 2-phenylpropenal, also known as atropaldehyde (ATPAL).[1][2][3][4] this compound was rationally designed to circumvent this bioactivation pathway.[1][2][4][5][6] This guide presents experimental data from in vitro and in vivo studies to validate the reduced potential of this compound to generate this toxic metabolite.
Data Summary
The following tables summarize the key quantitative and qualitative findings from comparative studies of this compound and Felbamate metabolism.
Table 1: In Vitro Metabolism and Stability of Key Intermediates
| Parameter | Felbamate Intermediate (CCMF) | This compound Intermediate (F-CCMF) | Reference |
| Half-life in phosphate buffer (pH 7.4, 37°C) | 2.8 hours (with GSH), 3.6 hours (without GSH) | >95% remaining after 24 hours | [1][2] |
| Metabolism by human liver S9 (with NAD+) | Oxidized to CPPA and reduced to MCF | Oxidized to F-CPPA and reduced to F-MCF (at significantly lower rates) | [1][2] |
| Formation of Glutathione (GSH) Adducts | Atropic acid GSH adduct (ATPA-GSH) identified | No GSH conjugates identified | [1][2][4] |
Table 2: In Vivo Reactive Metabolite Formation
| Study Type | Felbamate | This compound | Reference |
| Analysis of rat urine after administration | Glutathione-atropaldehyde adduct detected | Glutathione-atropaldehyde adduct not detected | [3] |
Experimental Protocols
In Vitro Metabolism in Human Liver S9 Fractions
Objective: To compare the metabolic fate of key intermediates of Felbamate and this compound and to trap any reactive electrophilic metabolites formed.
Methodology:
-
Incubation Mixture: The incubations were performed using pooled human liver postmitochondrial supernatant (S9) fractions. The mixture contained the test compound (CCMF or F-CCMF), the cofactor NAD+, and glutathione (GSH) as a trapping agent for reactive metabolites.[1][2][4]
-
Reaction Conditions: The incubations were carried out in a phosphate buffer at pH 7.4 and a temperature of 37°C.[1][2]
-
Sample Analysis: At various time points, aliquots of the incubation mixture were taken and analyzed. The analysis was performed using High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography/Atmospheric Pressure Chemical Ionization/Mass Spectrometry (HPLC/APCI/MS) to identify and quantify the parent compound, its metabolites, and any GSH adducts formed.[4]
In Vivo Analysis of Reactive Metabolites in Rats
Objective: To determine if the reactive metabolite of Felbamate is formed in vivo and to compare this with this compound.
Methodology:
-
Drug Administration: Felbamate or this compound was administered to rats.[3]
-
Urine Collection: Urine samples were collected from the rats following drug administration.[3]
-
Sample Analysis: The urine samples were analyzed for the presence of the glutathione-atropaldehyde adduct.[3] The specific analytical method for detection in urine was not detailed in the provided references but would typically involve liquid chromatography-mass spectrometry (LC-MS) based methods.
Visualizing the Metabolic Pathways and Experimental Workflow
Metabolic Pathway of Felbamate
The following diagram illustrates the metabolic pathway of Felbamate leading to the formation of the reactive metabolite, atropaldehyde (ATPAL).
References
- 1. Stability and comparative metabolism of selected felbamate metabolites and postulated this compound metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound--Pharmacodyamic-and-Metabolic-Profile-of-a-Poent-Anticonvulsant [aesnet.org]
- 4. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scarcity of Clinical Data on Fluorofelbamate Necessitates Focus on Felbamate for Seizure Efficacy Comparison
A comprehensive review of existing literature reveals a significant lack of clinical trial data for Fluorofelbamate, a fluorinated analog of Felbamate. While preclinical studies show promise for this compound in experimental models of status epilepticus, there is insufficient human clinical data to conduct a cross-study comparison of its efficacy across different seizure types.[1][2] this compound was developed to retain the broad-spectrum anticonvulsant activity of Felbamate while mitigating its associated risk of idiosyncratic toxicity.[3][4][5] However, its clinical development did not progress to a stage that would allow for a detailed comparison of its effectiveness in various seizure disorders.
Therefore, this guide will focus on the extensive clinical data available for its parent compound, Felbamate . Felbamate has been evaluated in numerous clinical trials for a variety of seizure types, including partial-onset seizures, generalized seizures, and seizures associated with Lennox-Gastaut syndrome.[6][7][8][9][10][11][12][13] This guide will provide a detailed comparison of Felbamate's efficacy across these different seizure types, supported by data from pivotal clinical trials.
Comparative Efficacy of Felbamate Across Different Seizure Types
The following table summarizes the quantitative data on the efficacy of Felbamate in treating partial-onset seizures, Lennox-Gastaut syndrome, and drug-resistant genetic generalized epilepsy.
| Seizure Type | Study Description | Efficacy Outcomes | Reference |
| Partial-Onset Seizures | Add-on, double-blind, placebo-controlled trial in patients undergoing presurgical evaluation. | Time to fourth seizure was significantly longer with Felbamate vs. placebo (p=0.028). 46% of Felbamate patients had a fourth seizure compared to 88% on placebo (p=0.001). | [13] |
| Monotherapy, double-blind, parallel-group trial comparing Felbamate to valproate (VPA). | 3 of 44 patients on Felbamate met escape criteria compared to 19 on VPA (p < 0.001). The Felbamate group had a 50% to 65% reduction in seizure frequency compared to baseline. | [6][14] | |
| Open-label, add-on therapy in drug-refractory partial epilepsy. | 5% of patients became seizure-free, 11% had >75% seizure reduction, and 23% had a 50-75% seizure reduction (p=0.0001). | [12] | |
| Lennox-Gastaut Syndrome (LGS) | Add-on, randomized, double-blind trial in 73 children. | Felbamate significantly reduced the frequency of astatic (atonic) seizures and total seizures. Approximately 50% of subjects had a ≥50% reduction in total seizure frequency. | [7][11] |
| 12-month open-label follow-up study. | The improvement was sustained, with about half of the patients having a 50% reduction in total seizure count at 12 months. Two-thirds of patients had a >50% reduction in astatic seizure frequency. | [7] | |
| Placebo-controlled, add-on trial in 73 patients with refractory LGS. | Total number of seizures decreased by 26% with Felbamate vs. a 5% increase with placebo (p < 0.001). ~50% of Felbamate patients had at least a 50% reduction in seizure frequency compared to ~15% on placebo. | [15] | |
| Drug-Resistant Genetic Generalized Epilepsy (GGE) | Systematic review and meta-analysis of 9 studies with 166 cases. | The pooled responder rate to Felbamate as an adjunct therapy was 65%. 17% of patients achieved seizure freedom. 81% of patients with Epilepsy with myoclonic atonic seizures were responders. | [9][16] |
Experimental Protocols
The clinical trials for Felbamate employed rigorous methodologies to assess its efficacy and safety. Below are summaries of the experimental protocols for key studies.
Protocol 1: Add-on Therapy in Refractory Partial-Onset Seizures
-
Study Design: This was a randomized, double-blind, placebo-controlled, three-period crossover study.[17]
-
Patient Population: The study enrolled patients with complex partial seizures who continued their existing carbamazepine (CBZ) treatment.[17]
-
Methodology: Patients were hospitalized for the entire trial. To be included, patients had to have at least six seizures in a 3-week baseline period with CBZ alone. A total of 30 subjects were randomized.[17]
-
Dosage: Felbamate was administered at a daily dosage of 50 mg/kg (up to a maximum of 3,000 mg) per day.[17]
-
Primary Efficacy Endpoint: The primary outcome was the difference in seizure frequency between the Felbamate and placebo periods.[17]
Protocol 2: Monotherapy in Partial-Onset Seizures
-
Study Design: This was a single-center, randomized, double-blind, parallel-group trial comparing Felbamate monotherapy to valproate (VPA).[6][14]
-
Patient Population: The study included 44 patients with uncontrolled partial-onset seizures who were receiving at least one standard antiepileptic drug (AED) at a therapeutic level during a 56-day baseline period.[6][14]
-
Methodology: Patients were randomized to receive either Felbamate or VPA. Previous AEDs were tapered and discontinued by study day 28. The study duration was 112 days or until escape criteria were met.[6][14]
-
Dosage: Felbamate was administered at a dose of 3,600 mg/day, while VPA was given at 15 mg/kg/day.[6][14]
-
Primary Efficacy Endpoint: The primary efficacy variable was the number of patients in each treatment group who met the "escape criteria," which included a two-fold increase in monthly or 2-day seizure frequency, or the occurrence of a generalized tonic-clonic seizure if none occurred at baseline.[6][14]
Protocol 3: Add-on Therapy in Lennox-Gastaut Syndrome
-
Study Design: This was a randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: The study enrolled 73 patients, aged 4 to 36 years, with Lennox-Gastaut syndrome.[11]
-
Methodology: Patients continued their usual antiepileptic therapies during a 28-day baseline phase. Subsequently, they received either Felbamate or placebo in addition to their current medications for 70 days.[11]
-
Dosage: The Felbamate dosage was titrated over the first 14 days to a maximum of 45 mg per kilogram of body weight per day or 3600 mg per day, whichever was less.[11]
-
Primary Efficacy Endpoints: The primary efficacy variables included the total number of seizures recorded during a four-hour video session, parents' or guardians' global evaluations of the patients' quality of life, and the total number of atonic seizures reported by parents or guardians.[11]
Visualizing Felbamate's Mechanism and Clinical Trial Workflow
To further understand the context of Felbamate's application, the following diagrams illustrate its proposed mechanism of action and a typical clinical trial workflow.
References
- 1. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate monotherapy: controlled trial in patients with partial onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Felbamate in the treatment of Lennox-Gastaut syndrome: results of a 12-month open-label study following a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate in the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Felbamate monotherapy: implications for antiepileptic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of felbamate in childhood epileptic encephalopathy (Lennox-Gastaut syndrome) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Felbamate in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Felbamate: a double-blind controlled trial in patients undergoing presurgical evaluation of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Felbamate monotherapy: Controlled trial in patients with partial onset seizures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Felbamate in the treatment of Lennox-Gastaut syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Felbamate: a clinical trial for complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Fluorofelbamate and Standard Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Fluorofelbamate, a novel anticonvulsant, in comparison to established antiepileptic drugs (AEDs). The following sections detail preclinical data, experimental methodologies, and the mechanistic pathways of these compounds, offering valuable insights for drug development and neurological research.
Executive Summary
The therapeutic index (TI), a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety profile. A higher TI indicates a wider margin of safety. This guide synthesizes preclinical data from rodent models to compare the therapeutic index of this compound with standard anticonvulsants, including Carbamazepine, Phenytoin, Valproic Acid, and its parent compound, Felbamate. While direct comparative studies are limited, this analysis of available data suggests this compound may possess a favorable safety profile.
Data Presentation: Preclinical Efficacy and Neurotoxicity
The following tables summarize the median effective dose (ED50) in the Maximal Electroshock (MES) seizure model and the median toxic dose (TD50) in the rotarod test for neurotoxicity in rats. The therapeutic index (TI), calculated as TD50/ED50, is also presented. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Drug | ED50 (MES Test, rats) (mg/kg) | TD50 (Rotarod Test, rats) (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| This compound | 3[1] | Not explicitly found; reported to be non-neurotoxic at active doses[1] | - |
| Carbamazepine | 7.5[2][3] | ~40-50 (estimated from various sources) | ~5.3 - 6.7 |
| Phenytoin | 9.8[4] | ~30-60 (estimated from various sources) | ~3.1 - 6.1 |
| Valproic Acid | 200-300[5] | 363-512 (mice data)[6] | ~1.2 - 2.6 (mice data) |
| Felbamate | 25[1] | >1000 (mice data)[7] | >40 (mice data) |
Note: The TD50 for this compound in rats via the rotarod test was not explicitly found in the literature. However, studies indicate it is not neurotoxic at anticonvulsant doses. The TD50 values for standard anticonvulsants in rats are not consistently reported alongside ED50 values, hence some estimations are based on available data, which may include different species.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to protect 50% of animals from the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: An electroshock apparatus capable of delivering a constant current stimulus.
-
Procedure:
-
Animals are administered the test compound or vehicle at various doses via a specific route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
The presence or absence of the tonic hindlimb extension is observed.
-
The ED50 is calculated from the dose-response data using statistical methods like the Probit analysis.[8]
-
Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and balance in rodents, often used to determine the neurotoxic side effects of drugs.
Objective: To determine the median toxic dose (TD50) of a compound that causes 50% of the animals to fail to maintain their balance on a rotating rod for a specified duration.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A motorized rotating rod (rotarod) with adjustable speed.
-
Procedure:
-
Animals are trained on the rotarod at a constant or accelerating speed for a set period.
-
On the test day, baseline performance is recorded.
-
Animals are then administered the test compound or vehicle at various doses.
-
At the time of predicted peak effect, animals are placed back on the rotarod, and the latency to fall is recorded.
-
The TD50 is calculated from the dose-response data, representing the dose at which 50% of the animals show a significant impairment in motor performance.
-
Mandatory Visualization
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index of an anticonvulsant.
Proposed Signaling Pathway of this compound
This compound's mechanism of action is understood to be similar to its parent compound, felbamate, involving modulation of excitatory and inhibitory neurotransmission.
Caption: Proposed mechanism of action for this compound.
Discussion
This compound: A Promising Profile
Preclinical data indicates that this compound is a potent anticonvulsant, with an ED50 of 3 mg/kg in the rat MES model, which is significantly lower than that of its parent compound, Felbamate (25 mg/kg), and other standard anticonvulsants like Carbamazepine (7.5 mg/kg) and Phenytoin (9.8 mg/kg).[1][2][3][4] This suggests greater potency in controlling generalized tonic-clonic seizures in this model.
Crucially, while a specific TD50 from a rotarod test in rats is not available, studies have highlighted that this compound is not neurotoxic at its effective anticonvulsant doses.[1] This is a significant potential advantage. Felbamate, despite its efficacy, has its use limited by serious adverse effects, including aplastic anemia and hepatotoxicity.[2][9] this compound was designed to retain the therapeutic benefits of felbamate while avoiding the formation of the reactive metabolite believed to be responsible for these severe idiosyncratic reactions.[10][11][12] The lack of overt neurotoxicity at effective doses suggests a potentially high therapeutic index for this compound.
Standard Anticonvulsants: A Mixed Profile
-
Carbamazepine and Phenytoin exhibit moderate therapeutic indices in preclinical models. Their clinical use is often associated with dose-related neurotoxic side effects, necessitating careful therapeutic drug monitoring.
-
Valproic Acid shows a lower therapeutic index in some preclinical models compared to other agents, and its use can be limited by side effects.[6]
-
Felbamate , despite its serious idiosyncratic toxicities, demonstrates a very high therapeutic index in preclinical models concerning acute neurotoxicity.[7] This highlights the limitation of relying solely on preclinical neurotoxicity data to predict all aspects of a drug's safety profile.
Mechanism of Action
This compound's mechanism of action is believed to mirror that of felbamate, primarily involving the modulation of the N-methyl-D-aspartate (NMDA) receptor.[13][14] Specifically, it is suggested to have a preference for NR2B subunit-containing NMDA receptors.[15] By antagonizing the NMDA receptor, this compound can reduce excessive excitatory neurotransmission, a key factor in seizure generation.
Additionally, like many anticonvulsants, this compound may also exert its effects through the blockade of voltage-gated sodium channels, which would further contribute to the stabilization of neuronal membranes and prevention of seizure propagation.
Conclusion
Based on the available preclinical data, this compound demonstrates high potency as an anticonvulsant with a potentially wide margin of safety regarding acute neurotoxicity. Its therapeutic index appears promising when compared to standard anticonvulsants. However, the absence of a definitive TD50 in rats from a standardized rotarod test necessitates further investigation to firmly establish its therapeutic index. The unique metabolic design of this compound to avoid the toxic metabolites of felbamate, combined with its potent anticonvulsant activity, positions it as a compound of significant interest for further development in the treatment of epilepsy. Future head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparison of the therapeutic indices of this compound and standard anticonvulsants.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Felbamate and meprobamate: a comparison of their anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. METABOLISM-OF-FLUOROFELBAMATE-DIFFERS-FROM-FELBAMATE [aesnet.org]
- 12. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 13. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Preclinical Data on Fluorofelbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Fluorofelbamate, a broad-spectrum anticonvulsant, and places it in context with its parent compound, Felbamate, and other notable antiepileptic drugs (AEDs) with diverse mechanisms of action, including Topiramate, Lacosamide, and Carisbamate. The objective is to present an independent validation of published preclinical data to aid in research and drug development efforts.
Executive Summary
This compound, a fluorinated analog of Felbamate, was designed to retain the broad-spectrum anticonvulsant activity of its predecessor while avoiding the formation of the reactive metabolite, atropaldehyde, which is associated with Felbamate's idiosyncratic toxicity.[1][2] Preclinical studies demonstrate this compound's efficacy in robust models of seizures, particularly in the self-sustaining status epilepticus (SSSE) model. While direct head-to-head comparative studies with other AEDs are limited in the public domain, this guide compiles available quantitative data to facilitate an objective comparison. It is important to note that much of the currently available data on this compound originates from the developing institution, and truly independent validation studies are not widely published.
Data Presentation: Comparative Efficacy in Preclinical Seizure Models
The following tables summarize the available quantitative data for this compound and its comparators in key preclinical seizure models. It is crucial to interpret these data with the understanding that they are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Efficacy in the Self-Sustaining Status Epilepticus (SSSE) Model
| Compound | Dose (mg/kg) | Administration Route | Effect on Seizure Duration | Reference |
| This compound | 100 | i.v. | Reduced cumulative seizure time to 15 ± 8 min (from 393 ± 10 min in controls) | [3][4] |
| 200 | i.v. | Reduced cumulative seizure time to 2.4 ± 0.5 min (from 393 ± 10 min in controls) | [3][4] | |
| Felbamate | 100 | i.v. | Data not available in a directly comparable SSSE study | |
| 200 | i.v. | Data not available in a directly comparable SSSE study |
Table 2: Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Species | ED50 (mg/kg) | Administration Route | Reference |
| This compound | Mouse/Rat | Effective, but specific ED50 not publicly available | - | [2] |
| Felbamate | Mouse | 79.6 | i.p. | [5] |
| Topiramate | Rat | 13.5 | p.o. | [6] |
| Mouse | 40.9 | p.o. | [6] | |
| Lacosamide | Mouse | 4.05 | i.p. | [7] |
| Rat | 3.9 | p.o. | [7] | |
| Carisbamate | Mouse | Potent activity reported, specific ED50 varies across studies | - | [8] |
Table 3: Efficacy in the 6 Hz Psychomotor Seizure Model
| Compound | Species | ED50 (mg/kg) | Administration Route | Reference |
| This compound | Mouse/Rat | Effective, but specific ED50 not publicly available | - | [2] |
| Felbamate | Mouse | Data not publicly available | - | |
| Topiramate | Mouse | Data available, but varies by stimulus intensity | i.p. | [9] |
| Lacosamide | Mouse | ED50 between 5 and 10 mg/kg | i.p. | [7] |
| Carisbamate | Mouse | Potent activity reported, specific ED50 varies across studies | - | [8] |
Experimental Protocols
Detailed methodologies for the key preclinical models cited are provided below. These protocols are essential for the interpretation of the presented data and for the design of future comparative studies.
Self-Sustaining Status Epilepticus (SSSE) Model
-
Species: Adult male Wistar rats.
-
Procedure:
-
Chronic implantation of a bipolar stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
After a recovery period, SSSE is induced by continuous electrical stimulation of the perforant path (e.g., 2 Hz paired pulses with a 40 ms interpulse interval, and one 10-second train of 20 Hz single pulses each minute) for a duration sufficient to establish self-sustaining seizure activity (typically 30-40 minutes).[10]
-
The stimulating electrode is then turned off, and the animal's electroencephalographic (EEG) and behavioral seizures are monitored.
-
The test compound (e.g., this compound) or vehicle is administered intravenously at a specified time point after the induction of SSSE.
-
-
Endpoint: The primary endpoint is the cumulative duration of electrographic seizure activity following drug administration compared to vehicle-treated controls.[3][4]
Maximal Electroshock (MES) Seizure Model
-
Species: Mice or rats.
-
Procedure:
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the seizure induction.
-
A corneal or ear-clip electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 A for 0.2-0.3 seconds).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The percentage of animals protected from the tonic hindlimb extension is recorded. The ED50, the dose that protects 50% of the animals, is then calculated.
Hz Psychomotor Seizure Model
-
Species: Mice or rats.
-
Procedure:
-
The test compound or vehicle is administered prior to seizure induction.
-
A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes at a specific current intensity (e.g., 22, 32, or 44 mA in mice).
-
Animals are observed for a characteristic seizure phenotype that includes stun, forelimb clonus, jaw clonus, and twitching of the vibrissae.
-
-
Endpoint: The primary endpoint is the protection from the seizure. The ED50 is calculated as the dose that protects 50% of the animals from displaying the characteristic seizure behavior.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound and its comparators.
Caption: Simplified NMDA receptor signaling pathway in epilepsy and the antagonistic action of this compound.
Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.
Caption: The proposed multi-modal mechanism of action for this compound, contributing to its broad-spectrum anticonvulsant activity.
Conclusion and Future Directions
The available preclinical data suggest that this compound is a potent anticonvulsant with a promising safety profile due to its modified metabolism that avoids the production of a toxic metabolite associated with Felbamate.[1] Its efficacy in the challenging SSSE model is particularly noteworthy. However, a comprehensive and truly independent validation of its preclinical profile requires further investigation. Specifically, future research should focus on:
-
Independent Replication: Studies by unaffiliated research groups are needed to confirm the initial findings on this compound's efficacy and safety.
-
Head-to-Head Comparative Studies: Direct comparisons of this compound with other modern AEDs in standardized preclinical models would provide a clearer picture of its relative therapeutic potential.
-
Elucidation of Downstream Signaling: Further research into the specific downstream molecular pathways affected by this compound's interaction with the NMDA receptor and other targets will enhance our understanding of its mechanism of action and may reveal novel therapeutic targets.
This guide serves as a summary and objective comparison based on the currently accessible preclinical data. As more research becomes available, a more complete and independently validated profile of this compound will emerge, further informing its potential role in the management of epilepsy.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant and antiepileptogenic effects of this compound in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate demonstrates low propensity for interaction with methylxanthines and Ca2+ channel modulators against experimental seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perforant-pathway-stimulation-in-freely-moving-rats--threshold-for-hippocampal-neurodegeneration [aesnet.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fluorofelbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Fluorofelbamate. As a trusted partner in laboratory safety and chemical handling, we aim to deliver value beyond the product by ensuring you have the necessary guidance for safe and compliant disposal procedures.
I. Understanding the Hazard Profile
II. Core Disposal Principles
The primary principle for the disposal of this compound is to prevent its entry into the environment, particularly sewer systems and household garbage[2]. All disposal methods must adhere to local, state, and federal regulations.
Key Disposal Considerations
| Characteristic/Concern | Summary of Recommendation | Citation |
| Hazard Classification | Assumed to be a hazardous chemical waste. May fall under EPA's U or P-listed wastes as a discarded commercial chemical product. P-listed wastes are acutely toxic. | [3] |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1] |
| Environmental Protection | Do not allow the product to enter drains or the sewage system. | [1][2] |
| Container Disposal | Empty containers of P-listed wastes must be triple-rinsed, with the rinsate collected as hazardous waste, or the container itself must be managed as P-listed hazardous waste. For other hazardous wastes, scratch out personal information and dispose of or recycle according to regulations. | [3][4] |
| Recommended Methods | Options include returning to the manufacturer, incineration, or landfill at an approved hazardous waste facility. | [5] |
III. Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Treat all unused or expired this compound as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office to determine the specific hazardous waste classification (e.g., U-listed or P-listed) based on its formulation and characteristics[3]. This classification will dictate the specific disposal requirements.
2. Segregation and Storage:
-
Segregate this compound waste from other laboratory waste streams.
-
Store the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Keep the waste storage area secure and well-ventilated.
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste safely and in compliance with regulations[6].
-
Provide the disposal company with all available information on the chemical, including any SDS for related compounds.
4. Packaging for Transport:
-
Follow the specific packaging instructions provided by the hazardous waste disposal company. This may include using specific types of containers and labeling.
5. Documentation:
-
Maintain detailed records of the waste generated, including the quantity, date of generation, and disposal date.
-
Retain all paperwork provided by the hazardous waste disposal company, such as waste manifests.
Alternative Disposal Considerations:
-
Return to Manufacturer: In some cases, it may be possible to return unused products to the manufacturer for disposal[5].
-
Incineration: High-temperature incineration in a two-chamber incinerator is a preferred method for destroying pharmaceutical waste, especially for potentially cytotoxic compounds[5].
-
Landfill: Disposal in an engineered hazardous waste landfill is another option, but this should only be done through a licensed disposal facility[6].
IV. Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the neutralization or degradation of this compound for disposal purposes. The recommended procedure is to transfer the waste to a specialized disposal facility.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorofelbamate
For Immediate Reference: Essential Safety and Handling Protocols for Fluorofelbamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling hazardous drugs and data from the related compound, Felbamate.[1][2][3] It is imperative to handle this compound with the utmost care in a controlled laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to hazardous chemicals is the consistent and correct use of Personal Protective Equipment (PPE).[1] A comprehensive PPE strategy is essential when handling this compound in powdered form or in solution.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves | Prevents skin contact and absorption. Double-gloving is required for any handling procedure.[2][4] |
| Body Protection | Disposable gown resistant to permeability by hazardous drugs | Protects against splashes and contamination of personal clothing.[2][4] |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects eyes from dust particles and splashes.[5] |
| Face Protection | Face shield (in addition to goggles) | Required when there is a potential for splashing.[2][5] |
| Respiratory Protection | N95 Respirator or higher | Necessary when handling the powdered form of the drug to prevent inhalation.[4] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated and cleaned after each use.[4]
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Experimental Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Protocols:
1. Donning PPE:
-
Wash hands thoroughly.
-
Don the first pair of gloves.
-
Don the disposable gown, ensuring it is fully fastened.
-
Don the second pair of gloves, pulling the cuffs over the gown's sleeves.
-
Don eye and face protection.
-
If handling powder, don a respirator.
2. Handling this compound:
-
All manipulations of this compound powder must be conducted in a chemical fume hood or biological safety cabinet (BSC) to minimize inhalation risk.[2]
-
When preparing solutions, ensure adequate ventilation.
-
Avoid creating dust. If dust is generated, gently clean with a damp, absorbent material.
3. Doffing PPE:
-
Remove the outer pair of gloves.
-
Remove the gown, rolling it inward to contain any contamination.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Emergency Preparedness: Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Management:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear two pairs of chemotherapy-rated gloves, a gown, eye protection, and a respirator.
-
Containment: For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Clean-up: Work from the outer edge of the spill inward. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough cleaning with detergent and water.
Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Felbamate to the medical personnel.
Waste Disposal: A Critical Final Step
Improper disposal of hazardous drug waste can pose a significant risk to human health and the environment.
Waste Segregation and Disposal Plan:
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired this compound | Labeled hazardous pharmaceutical waste container | Dispose of as hazardous waste through a licensed contractor.[1][7] |
| Contaminated PPE (gloves, gown, etc.) | Biohazard box (red bags) | Incineration or other approved hazardous waste treatment method.[2] |
| Contaminated Labware (tubes, plates) | Biohazard box (red bags) | Incineration or other approved hazardous waste treatment method.[2] |
| Needles and Syringes | Sharps container | Do not crush, clip, or recap. Place directly into a sharps box for disposal as hazardous waste.[2] |
| Empty Stock Vials/Containers | Biohazard box (red bags) | Place in a biohazard box for disposal.[2] |
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Scratch out all personal or proprietary information on labels before disposal.[8][9]
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety.duke.edu [safety.duke.edu]
- 3. vionausa.com [vionausa.com]
- 4. pogo.ca [pogo.ca]
- 5. quora.com [quora.com]
- 6. organon.com [organon.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
